2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-ethoxycarbonyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVYPAYXEMVXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592508 | |
| Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138731-14-3 | |
| Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core properties, outline a representative synthetic workflow, and explore its applications as a versatile scaffold in drug discovery.
Introduction: The Strategic Importance of a Bifunctional Indole Scaffold
This compound is a substituted indole derivative featuring two distinct and strategically positioned functional groups: an ethyl ester at the C2 position and a carboxylic acid at the C5 position. This bifunctional nature is the cornerstone of its utility. The indole core is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved pharmaceuticals. The carboxylic acid moiety provides a key handle for forming amide bonds or serving as a bioisosteric anchor to interact with biological targets, while the C2-ester offers a site for further chemical modification or hydrolysis. This unique arrangement allows for the systematic exploration of chemical space, making it a valuable intermediate for constructing compound libraries aimed at diverse therapeutic targets. Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of viral enzymes like HIV-1 integrase, underscoring the relevance of this molecular framework.[1][2]
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. This compound is a solid at room temperature with a molecular weight of 233.22 g/mol .[3][4] A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO₄ | [3][4] |
| Molecular Weight | 233.22 g/mol | [3][5] |
| CAS Number | 138731-14-3 | [3][4] |
| Physical Form | Solid | [6] |
| Boiling Point | 473.6 ± 25.0 °C at 760 mmHg | [7] |
| Density | 1.4 ± 0.1 g/cm³ | [7] |
| InChI Key | CAVYPAYXEMVXMS-UHFFFAOYSA-N | [3][6] |
| Purity | Typically ≥95% | [6] |
Synthesis and Purification Workflow
While multiple synthetic routes to substituted indoles exist, the Fischer indole synthesis remains a cornerstone methodology. The following represents a logical and illustrative workflow for the preparation of this compound, demonstrating the key chemical transformations involved.
Representative Synthesis Protocol: A Fischer Indole Approach
The causality behind this experimental design lies in the classic acid-catalyzed reaction of a phenylhydrazine with an α-ketoester, leading to cyclization and aromatization to form the indole ring.
Step 1: Formation of Hydrazone Intermediate.
-
Rationale: This initial condensation reaction forms the key C=N bond necessary for the subsequent cyclization.
-
Procedure:
-
Dissolve 4-hydrazinobenzoic acid in a suitable solvent such as ethanol.
-
Add diethyl ketomalonate (or a related α-ketoester) to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the condensation.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting materials.[8]
-
The resulting hydrazone intermediate can often be precipitated by the addition of water and isolated by filtration.
-
Step 2: Acid-Catalyzed Cyclization and Aromatization.
-
Rationale: This is the core of the Fischer synthesis. A strong acid protonates the hydrazone, initiating a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent tautomerization to yield the stable indole aromatic system.[9]
-
Procedure:
-
Suspend the dried hydrazone intermediate from Step 1 in a high-boiling point solvent like diphenyl ether or use a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.[9]
-
Heat the mixture to a high temperature (e.g., 180-220°C) for 1-3 hours. The reaction must be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[9]
-
Monitor the reaction progress by TLC until the intermediate is consumed.
-
Purification and Characterization
-
Rationale: Raw reaction products are seldom pure. A robust purification strategy is essential to isolate the target compound for accurate characterization and subsequent use.
-
Procedure:
-
After cooling, the reaction mixture is diluted with a non-polar solvent like cyclohexane to precipitate the crude product.[9]
-
The crude solid is collected by filtration and washed.
-
Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
The final product's identity and purity are confirmed using spectroscopic methods as described in Section 4.0.
-
Sources
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 138731-14-3 [sigmaaldrich.com]
- 7. CAS#:138731-14-3 | this compound | Chemsrc [chemsrc.com]
- 8. reddit.com [reddit.com]
- 9. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The document details the molecule's physicochemical properties, provides an analysis of its spectroscopic data for unambiguous identification, and presents a plausible, detailed synthetic route based on established chemical principles. Furthermore, it explores the significant applications of this compound, particularly its role as a crucial intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. This compound (also known as 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester) is a bifunctional indole derivative that has garnered significant interest as a versatile intermediate for the synthesis of more complex molecules. The presence of an ethoxycarbonyl group at the 2-position and a carboxylic acid at the 5-position offers orthogonal handles for chemical modification, allowing for the systematic elaboration of the indole core to explore structure-activity relationships in drug discovery programs.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in research and development. This section outlines the key properties of this compound and provides a detailed analysis of its expected spectroscopic signatures.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. These data are essential for handling, storage, and designing reactions involving this compound.
| Property | Value | Source(s) |
| CAS Number | 138731-14-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| Appearance | Solid (form may vary) | |
| Storage Temperature | 2-8°C, Desiccated | |
| Purity | Typically ≥95% | |
| InChI | 1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |
| InChIKey | CAVYPAYXEMVXMS-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | [3] |
Spectroscopic Data Analysis (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl group of the ester, the N-H proton, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12.0 and 13.0 ppm.
-
Indole N-H Proton: A broad singlet is anticipated, likely in the range of 11.0-12.0 ppm.
-
Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (7.0-8.5 ppm). Specifically, the H-4, H-6, and H-7 protons will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to their coupling with each other. The H-3 proton will appear as a singlet or a narrow multiplet further upfield in the aromatic region.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂) is expected around 4.3-4.4 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) will be observed further upfield, around 1.3-1.4 ppm.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the carboxylic acid and the ester carbonyls, typically between 160 and 175 ppm.
-
Aromatic and Indole Carbons: Multiple signals will be present in the aromatic region (100-140 ppm) corresponding to the eight carbons of the indole ring system.
-
Ethyl Ester Carbons (-OCH₂CH₃): A signal for the methylene carbon (-OCH₂) is expected around 60-65 ppm, and a signal for the methyl carbon (-CH₃) will be observed in the upfield region, around 14-15 ppm.
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
N-H Stretch (Indole): A moderate to sharp absorption peak is anticipated around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester and Carboxylic Acid): Two distinct, strong absorption bands are expected in the carbonyl region. The ester carbonyl will likely appear around 1700-1730 cm⁻¹, while the carboxylic acid carbonyl will be at a slightly lower frequency, around 1680-1710 cm⁻¹, due to hydrogen bonding.
-
C-O Stretch: Strong absorptions corresponding to the C-O stretching of the ester and carboxylic acid groups are expected in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C-H Bending: Multiple absorptions will be present in the fingerprint region, characteristic of the indole ring.
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 233.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da), the carboxylic acid group (-COOH, 45 Da), and potentially other fragments characteristic of the indole ring.
Synthesis of this compound
The synthesis of substituted indoles can be achieved through various classical methods. For this compound, the Reissert indole synthesis presents a logical and well-established approach.[4][5] This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
The following diagram illustrates the logical workflow for the synthesis based on the Reissert methodology.
Caption: Proposed Reissert Synthesis Workflow.
Rationale Behind the Synthetic Strategy
The Reissert synthesis is a robust method for preparing indole-2-carboxylates.[5] The key steps are:
-
Deprotonation: A strong base, such as potassium ethoxide, deprotonates the methyl group of the o-nitrotoluene derivative, which is acidic due to the electron-withdrawing nitro group.[4]
-
Condensation: The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine. Common reducing agents for this transformation include iron in acetic acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[6] The newly formed amine then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established literature for the Reissert synthesis.[5][6] Researchers should perform their own risk assessment and optimization.
Materials and Reagents:
-
4-Methyl-3-nitrobenzoic acid
-
Diethyl oxalate
-
Potassium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Iron powder
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Part A: Synthesis of the Intermediate Pyruvate
-
Preparation of Potassium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of potassium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the potassium to fully dissolve to form a solution of potassium ethoxide.
-
Condensation Reaction: Cool the potassium ethoxide solution in an ice bath. To this, add a solution of 4-methyl-3-nitrobenzoic acid and diethyl oxalate in a mixture of absolute ethanol and anhydrous diethyl ether dropwise via the addition funnel with stirring.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried.
Part B: Reductive Cyclization to form this compound
-
Reduction and Cyclization: In a round-bottom flask, suspend the intermediate pyruvate from Part A in a mixture of glacial acetic acid and ethanol. Heat the mixture to reflux and add iron powder portion-wise. The reaction is exothermic.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a solid.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The carboxylic acid at the 5-position and the ester at the 2-position provide versatile handles for further chemical modifications.
The following diagram illustrates the potential for diversification of this core structure.
Caption: Chemical Diversification Pathways.
A notable application of indole-2-carboxylic acid derivatives is in the development of HIV-1 integrase inhibitors . The core structure can chelate with essential metal ions in the active site of the integrase enzyme, thereby inhibiting its function and preventing viral replication. The carboxylic acid functionality is often crucial for this chelation. By modifying the indole scaffold at various positions, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: This compound may be harmful if swallowed and can cause skin and serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place. Desiccated storage at 2-8°C is recommended to maintain its stability.
Conclusion
This compound is a strategically important building block in organic and medicinal chemistry. Its bifunctional nature allows for diverse chemical manipulations, making it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic route outlined in this guide, based on the Reissert indole synthesis, provides a reliable method for its preparation. A thorough understanding of its physicochemical properties and spectroscopic characteristics is essential for its effective use in research. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound in drug discovery pipelines is expected to increase.
References
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
- Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40.
- Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 316-324.
- PubChem. Ethyl 5-amino-1H-indole-2-carboxylate. National Center for Biotechnology Information.
- MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2947.
- IUCr Journals. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9).
- NIST. Ethyl 5-hydroxyindole-2-carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- ResearchGate. (2015). Efficient Synthesis of 2-Ethoxycarbonyl Indoles.
- Google Patents. Process for the preparation of indole derivatives. WO2008072257A2.
- PubChem. This compound. National Center for Biotechnology Information.
Sources
- 1. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]
"2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid" CAS number 138731-14-3
An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid (CAS: 138731-14-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 138731-14-3), a pivotal heterocyclic building block in modern medicinal chemistry. The indole scaffold is a well-established "privileged structure" due to its prevalence in a wide range of biologically active compounds. This document delineates the compound's physicochemical properties, provides a detailed examination of its synthesis via the Fischer indole synthesis with mechanistic insights, explores its strategic application in drug discovery, and outlines robust analytical and safety protocols. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for scientists engaged in the design and synthesis of novel therapeutics.
Introduction: A Bifunctional Scaffold of Strategic Importance
This compound is a substituted indole derivative featuring two distinct and orthogonally reactive functional groups: an ester at the C2 position and a carboxylic acid at the C5 position.[1] This unique arrangement makes it an exceptionally versatile intermediate in organic synthesis.[1] The indole core itself is a cornerstone of medicinal chemistry, forming the structural basis for numerous pharmaceuticals and natural products.
The strategic value of this molecule lies in its capacity for selective functionalization. The carboxylic acid provides a handle for amide bond formation, a critical linkage in many drug molecules, while the ethoxycarbonyl group can be hydrolyzed, reduced, or otherwise transformed. This bifunctionality allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as, for example, potent inhibitors of HIV-1 integrase, where the indole nitrogen and carboxylic acid moiety are capable of chelating essential magnesium ions within the enzyme's active site.[2][3]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 138731-14-3 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |
| Molecular Weight | 233.22 g/mol | [5][6] |
| IUPAC Name | 2-ethoxycarbonyl-1H-indole-5-carboxylic acid | [6] |
| Synonyms | 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester | [1][5] |
| Physical Form | Solid | [7] |
| Storage | Sealed in a dry place at room temperature | [7] |
| InChIKey | CAVYPAYXEMVXMS-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Pathway
The construction of the indole nucleus is most classically achieved via the Fischer indole synthesis, a robust and versatile reaction discovered by Emil Fischer in 1883.[8] This method remains a primary route for preparing a wide array of substituted indoles, including the title compound.
The Fischer Indole Synthesis: A Mechanistic Overview
The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[9] The key mechanistic steps involve tautomerization to an enamine followed by a thermally or acid-induced-sigmatropic rearrangement, which forms the crucial C-C bond of the indole scaffold.[8][9]
Caption: Core mechanism of the Fischer Indole Synthesis.
Exemplary Synthesis Protocol
This protocol describes a representative synthesis of this compound from commercially available starting materials.
Reactants:
-
4-Hydrazinobenzoic acid hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ):
-
Rationale: The first step is the condensation of the hydrazine with the ketone to form the key arylhydrazone intermediate. Performing this in situ simplifies the workflow.
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzoic acid hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent like ethanol or glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC until the starting materials are consumed.
-
-
Cyclization:
-
Rationale: A strong acid catalyst is required to promote the-sigmatropic rearrangement and subsequent cyclization. Polyphosphoric acid (PPA) is a common and effective choice as it serves as both the catalyst and solvent at elevated temperatures.[8]
-
Cool the reaction mixture from Step 1 and remove the solvent under reduced pressure.
-
To the crude hydrazone residue, add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the hydrazone).
-
Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 2-4 hours. The reaction color will typically darken.
-
-
Work-up and Isolation:
-
Rationale: The highly acidic and viscous PPA must be neutralized and diluted to precipitate the organic product.
-
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto a large volume of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
The resulting solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Rationale: Recrystallization is an effective method for purifying the crude solid product, removing any residual starting materials or side products.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Dry the purified product under vacuum. The final product should be a solid.
-
Applications in Drug Discovery and Development
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material. Its utility stems from the ability to selectively address the two functional groups.
Strategic Derivatization Workflow
The logical flow for using this scaffold involves sequential or orthogonal modification of the acid and ester moieties. The carboxylic acid is often the first site of modification due to its higher reactivity under standard coupling conditions.
Caption: Common derivatization strategies for the title compound.
Case Study: Scaffolding for HIV-1 Integrase Inhibitors
Recent studies have identified the indole-2-carboxylic acid core as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The design strategy leverages the ability of the indole N-H and the C2-carboxylate to form a pharmacophoric triad that chelates two Mg²⁺ ions in the enzyme's active site, mimicking the native substrate interaction.[3]
Starting with a scaffold like this compound allows for systematic exploration of the chemical space. The C5-carboxylic acid can be used to attach various groups designed to interact with hydrophobic pockets or form additional hydrogen bonds within the active site, thereby enhancing potency and refining the selectivity profile of the inhibitor.[3]
Analytical and Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to: ethyl group protons (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons on the indole ring (multiple signals ~7.0-8.5 ppm), a broad singlet for the N-H proton (>11 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | Signals for: ethyl group carbons (~14, 62 ppm), aromatic and indole ring carbons (~100-140 ppm), ester carbonyl (~162 ppm), and carboxylic acid carbonyl (~170 ppm). |
| IR Spectroscopy | Characteristic absorption bands for: O-H stretch (broad, ~2500-3300 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C=O stretch of ester (~1700-1720 cm⁻¹), and C=O stretch of carboxylic acid (~1680-1700 cm⁻¹). |
| Mass Spec. (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 232.06. |
| HPLC Purity | A single major peak under standard reversed-phase conditions (e.g., C18 column with a water/acetonitrile gradient). |
Note: Actual chemical shifts and absorption frequencies may vary based on solvent and experimental conditions.
Protocol: Purity Determination by HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic intermediates. A reversed-phase method is ideal for this moderately polar compound.
-
System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
-
-
Self-Validation: The protocol is validated by observing a sharp, symmetrical peak for the main component. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[5] | Warning | H302: Harmful if swallowed[5] |
| Skin Irritation | GHS07 (Exclamation Mark)[5] | Warning | H315: Causes skin irritation[5] |
| Eye Irritation | GHS07 (Exclamation Mark)[5] | Warning | H319: Causes serious eye irritation[5] |
| Respiratory Irritation | GHS07 (Exclamation Mark)[5] | Warning | H335: May cause respiratory irritation[5] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]
-
Personal Protective Equipment:
-
Handling Practices: Avoid dust formation. Keep away from heat and open flames. Use anti-static and spark-proof tools where possible.[10]
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from strong oxidizing agents.
Conclusion
This compound stands out as a high-utility, strategically designed building block for drug discovery. Its bifunctional nature, coupled with the proven biological relevance of the indole scaffold, ensures its continued importance in the synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in the development of next-generation therapeutics.
References
- Chemsrc. (n.d.). CAS#:138731-14-3 | this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Efficient Synthesis of 2-Ethoxycarbonyl Indoles.
- Cambridge University Press. (n.d.). Fischer Indole Synthesis.
- Molekula. (n.d.). CAS 138731-14-3 2-(Ethoxycarbonyl)indole-5-carboxylic Acid.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Wikipedia. (n.d.). Fischer indole synthesis.
- PubChemLite. (n.d.). This compound.
- MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.
- National Center for Biotechnology Information. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Europe PMC. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5.
- Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry.
Sources
- 1. CAS 138731-14-3: 2-ETHOXYCABONYL-5-INDOLE CARBOXYLIC ACID [cymitquimica.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:138731-14-3 | this compound | Chemsrc [chemsrc.com]
- 5. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 6. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 138731-14-3 [sigmaaldrich.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
"2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid" molecular weight
An In-Depth Technical Guide to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, spectroscopic characteristics, synthetic considerations, and its emerging role in the design of novel therapeutic agents.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for targeting a wide range of biological receptors and enzymes. This compound is a bifunctional derivative, incorporating both an ester and a carboxylic acid group onto this important heterocyclic system. This dual functionality provides versatile handles for chemical modification, making it a valuable starting material for constructing complex molecular architectures and chemical libraries for high-throughput screening.
Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of critical viral enzymes, such as HIV-1 integrase.[1][2] The carboxylic acid moiety often plays a crucial role in the pharmacophore, chelating essential metal ions in the enzyme's active site.[1][2] This guide will explore the specific attributes of this compound that make it a compound of high interest for contemporary pharmaceutical research.
Core Physicochemical and Safety Data
Accurate characterization of a compound's physical and chemical properties is the foundation of reproducible scientific research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 233.22 g/mol | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₁NO₄ | [3][4][5] |
| CAS Number | 138731-14-3 | [3][4][5][7] |
| IUPAC Name | 2-ethoxycarbonyl-1H-indole-5-carboxylic acid | [4][] |
| Synonyms | 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester, 2-Ethoxycabonyl-5-indole carboxylic acid | [3] |
| Physical Form | Solid | [9] |
| Purity | Typically available at ≥95% | [9] |
| Storage | Store at 2-8°C, desiccated |
Safety and Handling Profile
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure laboratory safety. It is classified as an irritant and carries several GHS hazard statements.[4]
-
Hazard Statements:
-
Precautionary Measures:
The logical workflow for safe handling and use of this compound is outlined in the diagram below.
Caption: Workflow for the safe handling of this compound.
Spectroscopic Characterization
The structure of this compound gives rise to a distinct spectroscopic fingerprint. Understanding these characteristics is vital for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of its key functional groups.[13][14]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer common in carboxylic acids.[13]
-
C-H Stretch (Aromatic/Aliphatic): Sharper peaks will appear around 2850-3100 cm⁻¹.
-
C=O Stretch (Ester & Carboxylic Acid): Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for the dimer, while the ester C=O stretch is expected at a slightly higher frequency, around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester & Carboxylic Acid): Strong bands in the 1200-1320 cm⁻¹ region.[14]
-
N-H Stretch (Indole): A moderate, sharp peak is expected around 3300-3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The carboxylic acid proton (–COOH) is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[13] The indole N-H proton will also be a broad singlet, usually above 8 ppm. Aromatic protons on the indole ring will resonate in the 7-8 ppm region. The ethyl group of the ester will show a characteristic quartet (–CH₂) around 4.0-4.5 ppm and a triplet (–CH₃) around 1.0-1.5 ppm.
-
¹³C NMR: The carbonyl carbons of both the carboxylic acid and the ester will be highly deshielded, appearing in the 160-180 ppm range.[13] The aromatic carbons of the indole ring will resonate between approximately 100-140 ppm.
Synthesis and Reactivity
While numerous specific synthetic routes exist, a common approach to building the indole-2,5-dicarboxylate scaffold involves variations of the Fischer indole synthesis or other cyclization strategies starting from appropriately substituted anilines and pyruvate derivatives. A generalized synthetic scheme is presented below.[15][16]
Caption: Generalized Fischer indole synthesis route to the target molecule.
The reactivity of the molecule is dictated by its three primary functional components: the indole N-H, the C5-carboxylic acid, and the C2-ethyl ester. This allows for selective chemical transformations. The carboxylic acid can undergo standard reactions like amide coupling or reduction, while the ester can be hydrolyzed or transesterified. The indole nitrogen can be alkylated or protected. This orthogonal reactivity makes it a highly adaptable building block for combinatorial chemistry.
Applications in Drug Discovery
The true value of this compound lies in its application as a scaffold for developing new drugs. The carboxylic acid functional group is a known bioisostere for tetrazoles and other acidic moieties and is often critical for target engagement.[17][18]
Case Study: HIV-1 Integrase Inhibitors
A compelling application is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] HIV-1 integrase is a crucial enzyme for viral replication, and its active site contains two essential magnesium ions. The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore capable of chelating these divalent cations, thereby inhibiting the enzyme's function.[1][2]
Further structural modifications on this core, often utilizing the C5 position for introducing side chains to interact with hydrophobic pockets of the enzyme, have led to compounds with potent anti-HIV activity.[2] The ethyl ester at the C2 position can serve as a pro-drug, which may be hydrolyzed in vivo to reveal the active carboxylic acid, potentially improving pharmacokinetic properties.
Caption: Mechanism of action for indole-2-carboxylic acid based HIV-1 integrase inhibitors.
Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)
Verifying the purity of starting materials is a non-negotiable step in drug development. Below is a standard protocol for assessing the purity of this compound.
Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution for the working solution (0.1 mg/mL).
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
-
Analysis:
-
Inject the working solution.
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Trustworthiness: This self-validating system ensures that the material used in subsequent, more complex experiments meets the required purity specifications, preventing the misinterpretation of results due to impurities.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages in the field of medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity provide a solid foundation for its use in complex synthetic campaigns. The demonstrated success of the indole-2-carboxylic acid scaffold in targeting challenging enzymes like HIV-1 integrase underscores its importance and potential. As drug discovery continues to evolve, the intelligent application of such privileged scaffolds will remain a cornerstone of developing the next generation of therapeutics.
References
- PubChem. This compound | C12H11NO4 | CID 18071365. [Link]
- Chemsrc. CAS#:138731-14-3 | this compound. [Link]
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
- MDPI.
- Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
- PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
- SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
Sources
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 4. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound | 138731-14-3 [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid, a bifunctional indole derivative, serves as a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid bicyclic scaffold, decorated with both an ester and a carboxylic acid, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, characterization, and applications, tailored for researchers and professionals in drug development. The indole nucleus is a privileged scaffold in pharmacology, appearing in numerous natural products and synthetic drugs.[1][2] This compound, in particular, enables chemists to perform orthogonal modifications—selectively reacting at either the carboxylic acid or the ester function—to systematically explore the structure-activity relationships (SAR) of new chemical entities.[3][4]
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and key physical properties of this compound are summarized below.
Nomenclature and Structure
-
IUPAC Name : 2-ethoxycarbonyl-1H-indole-5-carboxylic acid[5]
-
Synonyms : 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester, 2-Ethoxycabonyl-5-indole carboxylic acid[6]
The molecule consists of a central indole ring system. An ethoxycarbonyl (ethyl ester) group is attached at the C2 position, and a carboxylic acid group is present at the C5 position of the indole ring.
Physicochemical Data
A summary of the key computed and experimental properties is provided in Table 1. These parameters are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions, purification, and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | [PubChem CID 18071365][5] |
| Molecular Weight | 233.22 g/mol | [PubChem CID 18071365][5] |
| Physical Form | Solid | [Fisher Scientific] |
| Purity (Typical) | ≥95% | [Fisher Scientific] |
| InChI Key | CAVYPAYXEMVXMS-UHFFFAOYSA-N | [PubChem CID 18071365][5] |
| SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | [PubChem CID 18071365][5] |
Table 1: Key Physicochemical Properties of this compound.
Synthesis and Purification
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Several strategies exist, with the Fischer and Reissert indole syntheses being classical and reliable methods for producing indole-2-carboxylates.[2][8] The Japp-Klingemann reaction also provides a robust route to these scaffolds.[9]
General Synthesis Workflow
A common synthetic approach involves the cyclization of a suitably substituted phenylhydrazone precursor, which is itself derived from a corresponding aniline. The workflow ensures high yields and control over the substitution pattern on the benzene ring portion of the indole.
Caption: Generalized workflow for the synthesis of the target indole.
Detailed Experimental Protocol: Synthesis from Ethyl 5-nitro-1H-indole-2-carboxylate
This protocol outlines the final steps from a common precursor, ethyl 5-nitro-1H-indole-2-carboxylate, which can be prepared via methods like the Reissert synthesis.[2]
Step 1: Reduction of the Nitro Group to an Amine [10]
-
Rationale: The nitro group is a versatile precursor to an amine, which is required for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol (EtOH), add ammonium formate (NH₄COOH, 4.0 eq).
-
Carefully add 5% Palladium on carbon (Pd/C, 10% by weight) under an inert nitrogen atmosphere.
-
Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with additional EtOH.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl 5-amino-1H-indole-2-carboxylate. This product is often used in the next step without further purification.
-
Step 2: Conversion of Amine to Carboxylic Acid via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. Here, we use it to introduce the carboxylic acid.
-
Procedure:
-
Dissolve the crude ethyl 5-amino-1H-indole-2-carboxylate in an aqueous acidic solution (e.g., HCl/H₂O) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. A reaction is often evidenced by the evolution of nitrogen gas.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The resulting nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) followed by acidic workup.
-
Extract the final product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Purification
-
Rationale: Recrystallization is an effective method for purifying solid crystalline compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure:
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Standard Analytical Workflow
Caption: Standard workflow for analytical validation.
Expected Spectroscopic Data
-
¹H NMR (DMSO-d₆):
-
~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~11.9 ppm (s, 1H): Indole N-H proton.
-
~8.0-7.2 ppm (m, 3H): Aromatic protons on the indole ring (H4, H6, H7).
-
~7.1 ppm (s, 1H): Indole H3 proton.
-
~4.3 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
-
-
¹³C NMR (DMSO-d₆):
-
~168 ppm: Carboxylic acid carbonyl carbon.
-
~161 ppm: Ester carbonyl carbon.
-
~140-110 ppm: Aromatic and indole ring carbons.
-
~61 ppm: Methylene carbon of the ethyl ester.
-
~14 ppm: Methyl carbon of the ethyl ester.
-
-
Mass Spectrometry (ESI-HRMS):
-
Expected m/z for [M-H]⁻: 232.0615 (Calculated for C₁₂H₁₀NO₄⁻).[11]
-
Applications in Research and Drug Development
Indole-2-carboxylates are prominent scaffolds in medicinal chemistry.[1] They serve as key intermediates for compounds targeting a wide range of biological targets, including enzymes and receptors.
Role as a Synthetic Intermediate
The primary value of this compound lies in its bifunctional nature. The carboxylic acid can be readily converted into amides, while the ester can be hydrolyzed or reduced. This allows for the divergent synthesis of chemical libraries for screening. For example, indole-2-carboxamides have been explored as potent inhibitors of HIV-1 integrase and as agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[3][11]
Case Study: Development of Bioactive Agents
In drug discovery campaigns, small, aliphatic, and electron-donating groups at the 5-position of the indole ring are often favored for potency against certain targets.[3][4] The carboxylic acid at this position provides a handle to install various groups through amide coupling or other transformations, making it a strategic starting point for SAR studies. For example, coupling with various amines would generate a library of indole-2-ester-5-carboxamides, which could be screened for biological activity. Subsequent hydrolysis of the ester at the 2-position would yield another set of derivatives for further testing.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and dual reactivity offer chemists a reliable and flexible platform for the synthesis of novel, complex molecules. The robust synthetic routes and clear analytical characterization pathways described in this guide provide a solid foundation for its effective utilization in research and development settings.
References
- PubChem. This compound.
- ACS Publications.
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]
- MDPI.
- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
- Der Pharma Chemica.
- National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
- NIST WebBook.
- NIST WebBook.
- PubChemLite. This compound. [Link]
- ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. [Link]
- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Nomenclature and Identification of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid is a bifunctional molecule belonging to the indole family, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring both a carboxylic acid and an ethyl ester group on the indole scaffold, makes it a versatile building block for the synthesis of more complex molecular entities. Accurate identification and consistent nomenclature are paramount for reproducible research and clear communication within the scientific community. This guide provides an in-depth analysis of the synonyms, registry identifiers, and structural properties of this compound. Furthermore, it outlines a standard protocol for structural verification and presents a logical workflow for its unambiguous identification, ensuring scientific integrity and supporting advanced research and development endeavors.
Part 1: Core Chemical Identifiers and Nomenclature
The unambiguous identification of a chemical compound relies on a standardized system of names and numbers that are cross-referenced in global databases. For this compound, several key identifiers are crucial for database searches, procurement, and regulatory submissions.
The formal name, assigned according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-ethoxycarbonyl-1H-indole-5-carboxylic acid .[1] This name precisely describes the molecular structure: an indole ring with an ethoxycarbonyl group (-COOCH₂CH₃) at position 2 and a carboxylic acid group (-COOH) at position 5.
The most critical unique identifier is the CAS (Chemical Abstracts Service) Registry Number® , which is 138731-14-3 .[1][2][3] This number is assigned to this specific substance and is independent of the various naming conventions.
A summary of its primary identifiers and physicochemical properties is presented below.
Table 1: Core Identifiers and Physicochemical Properties
| Identifier / Property | Value | Source |
| IUPAC Name | 2-ethoxycarbonyl-1H-indole-5-carboxylic acid | PubChem[1] |
| CAS Registry Number | 138731-14-3 | Synblock, Sigma-Aldrich[2] |
| Molecular Formula | C₁₂H₁₁NO₄ | Synblock[2] |
| Molecular Weight | 233.22 g/mol | PubChem[1] |
| PubChem CID | 18071365 | PubChem[1] |
| MDL Number | MFCD09027048 | Synblock[2] |
| EC Number | 831-011-6 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| InChI Key | CAVYPAYXEMVXMS-UHFFFAOYSA-N | PubChem[1] |
Part 2: Structural Elucidation and Common Synonyms
The name "this compound" provides explicit information about the location of its functional groups. Understanding the structure is key to interpreting its nomenclature and synonyms.
Annotated Chemical Structure
The diagram below illustrates the indole ring system with standard numbering. This numbering is fundamental to understanding the placement of the ethoxycarbonyl group at position C2 and the carboxylic acid at position C5.
Caption: Numbering of the 1H-indole scaffold.
List of Synonyms
While the IUPAC name is the formal standard, several other names are used in chemical catalogs, databases, and literature. These synonyms are often derived from different nomenclature systems or are historical names.
-
1H-Indole-2,5-dicarboxylic acid 2-ethyl ester : This is a highly descriptive systematic name that treats the molecule as a dicarboxylic acid derivative where the acid at position 2 has been converted to an ethyl ester.[2]
-
2-Ethoxycabonyl-5-indole carboxylic acid : A common variation that uses a slightly different spelling and ordering but is chemically identical.[2]
-
Ethyl 5-carboxy-1H-indole-2-carboxylate : This name is also frequently encountered and is structurally unambiguous. It prioritizes the ester functional group in the nomenclature.
It is noteworthy that many commercial suppliers simply list the compound by its IUPAC name or CAS number to avoid ambiguity.[3][4]
Part 3: Experimental Protocol for Identity Verification
To ensure the identity and purity of a supplied sample of this compound, a combination of analytical techniques should be employed. This protocol describes a self-validating workflow using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Objective
To confirm the chemical structure and assess the purity of a sample purported to be this compound (CAS: 138731-14-3).
Materials and Methods
-
Sample : 5-10 mg of the compound.
-
Solvents : Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR, HPLC-grade methanol or acetonitrile for MS.
-
Instrumentation :
-
400 MHz (or higher) NMR spectrometer.
-
High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Step-by-Step Protocol
-
Sample Preparation for ¹H NMR:
-
Accurately weigh approximately 5 mg of the sample into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire a proton NMR spectrum.
-
Expected Signals : The spectrum should be consistent with the structure. Key expected resonances include:
-
A triplet corresponding to the -CH₃ of the ethyl group (~1.4 ppm).
-
A quartet corresponding to the -CH₂- of the ethyl group (~4.4 ppm).
-
Signals in the aromatic region (7-8.5 ppm) corresponding to the protons on the indole ring.
-
A broad singlet for the N-H proton of the indole ring (>11 ppm).
-
A broad singlet for the carboxylic acid -OH proton (>12 ppm).
-
-
-
Sample Preparation for HRMS:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
-
HRMS Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected m/z Values :
-
Negative Mode [M-H]⁻ : The calculated exact mass for C₁₂H₁₀NO₄⁻ is 232.0615. The observed mass should be within a 5 ppm error margin.
-
Positive Mode [M+H]⁺ : The calculated exact mass for C₁₂H₁₂NO₄⁺ is 234.0761. The observed mass should be within a 5 ppm error margin.
-
-
Identity Confirmation Workflow
The following diagram illustrates the logical flow for confirming the compound's identity.
Caption: Workflow for identity verification.
Conclusion
The compound identified by CAS Number 138731-14-3 is formally known as This compound . Key synonyms include 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester and ethyl 5-carboxy-1H-indole-2-carboxylate . For absolute clarity in scientific communication, procurement, and regulatory documentation, the use of the CAS number is strongly recommended. The structural identity of any research sample should be rigorously confirmed using orthogonal analytical methods, such as NMR and HRMS, to ensure the integrity and reproducibility of experimental outcomes.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to the Synthesis of 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid
Executive Summary
2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid is a pivotal bifunctional building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring an ester at the C2 position and a carboxylic acid at the C5 position, offers versatile handles for further chemical elaboration in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of the primary synthetic pathways to this target molecule. We will delve into the mechanistic underpinnings of established indole ring-forming reactions, including the Fischer, Reissert, Leimgruber-Batcho, and Hemetsberger syntheses, and provide detailed, field-proven protocols. The comparative analysis of these routes is intended to empower researchers, scientists, and drug development professionals to make informed decisions based on starting material availability, scalability, and overall efficiency.
Retrosynthetic Analysis and Strategic Overview
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The indole core itself presents several opportunities for disconnection, leading to a variety of well-established named reactions.
The primary disconnections for the indole scaffold lead back to substituted aniline or phenylhydrazine derivatives. The C2-substituent (ethoxycarbonyl) and the C5-substituent (carboxylic acid) must be strategically incorporated into the starting materials or introduced at a suitable stage.
Caption: Retrosynthetic analysis of the target molecule.
The Fischer Indole Synthesis Pathway
The Fischer indole synthesis is arguably the most classic and widely utilized method for constructing the indole nucleus.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][3] For our target, this strategy requires 4-hydrazinobenzoic acid and ethyl pyruvate.
Mechanistic Rationale
The reaction proceeds through a cascade of well-studied steps:
-
Hydrazone Formation: Condensation of 4-hydrazinobenzoic acid with ethyl pyruvate.
-
Tautomerization: The hydrazone tautomerizes to its enehydrazine form.
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step, analogous to a Claisen rearrangement, which forms a new C-C bond and breaks the N-N bond.[2]
-
Aromatization & Cyclization: Loss of a proton re-aromatizes the benzene ring, followed by nucleophilic attack of the amino group onto the imine carbon.
-
Ammonia Elimination: The final step involves the elimination of ammonia to furnish the aromatic indole ring.
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)
-
Ethanol
-
Diethyl ether
Procedure:
Step 1: Preparation of 4-Hydrazinobenzoic Acid Hydrochloride
-
In a flask cooled to 0-5 °C, dissolve 4-aminobenzoic acid in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of 4-hydrazinobenzoic acid hydrochloride will form.
-
Collect the precipitate by filtration, wash with a small amount of cold water, then with ethanol and diethyl ether. Dry under vacuum.
Step 2: Cyclization to this compound [5]
-
Combine the prepared 4-hydrazinobenzoic acid hydrochloride and a molar excess of ethyl pyruvate.
-
Add the mixture to polyphosphoric acid (PPA) at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the mixture and carefully pour it onto crushed ice with stirring.
-
The crude product will precipitate. Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove PPA.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
The Reissert Indole Synthesis Pathway
The Reissert synthesis provides an alternative route, starting from an ortho-substituted nitrotoluene.[6][7] For the target molecule, the logical starting material is 4-methyl-3-nitrobenzoic acid. This pathway is particularly useful when the corresponding arylhydrazines for the Fischer synthesis are unstable or difficult to access.
Mechanistic Rationale
-
Condensation: The acidic methyl group of 4-methyl-3-nitrobenzoic acid is deprotonated by a strong base (e.g., potassium ethoxide) and undergoes condensation with diethyl oxalate to form an o-nitrophenylpyruvate derivative.[6][8]
-
Reductive Cyclization: The nitro group is then reduced (e.g., using zinc in acetic acid or catalytic hydrogenation). The resulting amino group spontaneously cyclizes onto the adjacent ketone.[9]
-
Dehydration: The intermediate indolinol readily dehydrates to form the aromatic indole ring.
-
Esterification: The final product of this sequence is indole-2,5-dicarboxylic acid. A subsequent selective esterification of the C2 carboxylic acid is required. Standard Fischer esterification conditions (ethanol, acid catalyst) will favor esterification at the more reactive C2 position.[10]
Caption: Workflow for the Reissert Indole Synthesis.
Experimental Protocol: Reissert Indole Synthesis
Materials:
-
4-Methyl-3-nitrobenzoic acid
-
Diethyl oxalate
-
Potassium ethoxide (KOC₂H₅)
-
Anhydrous ethanol
-
Zinc dust (Zn)
-
Glacial acetic acid
-
Sulfuric acid (H₂SO₄)
Procedure:
Step 1: Condensation [6]
-
In a flame-dried flask under an inert atmosphere, dissolve potassium ethoxide in anhydrous ethanol.
-
Add 4-methyl-3-nitrobenzoic acid to the solution.
-
Add diethyl oxalate dropwise while stirring.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction, acidify with dilute HCl, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyruvate intermediate.
Step 2: Reductive Cyclization [9]
-
Dissolve the crude pyruvate intermediate in glacial acetic acid.
-
Add zinc dust portion-wise with stirring, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to 80-90 °C for 1-2 hours.
-
Cool the mixture, filter off the excess zinc, and pour the filtrate into a large volume of cold water.
-
Collect the precipitated indole-2,5-dicarboxylic acid by filtration and wash with water.
Step 3: Selective Esterification [10]
-
Suspend the dried indole-2,5-dicarboxylic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-12 hours until TLC analysis indicates the formation of the desired mono-ester.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
The product may precipitate or can be extracted with ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization.
The Leimgruber-Batcho Indole Synthesis Pathway
A highly versatile and popular alternative to the Fischer and Reissert syntheses, the Leimgruber-Batcho method also begins with an o-nitrotoluene derivative.[11][12] Its key advantage lies in the mild reaction conditions and typically high yields.[13]
Mechanistic Rationale
-
Enamine Formation: The synthesis commences with the reaction of the o-nitrotoluene (4-methyl-3-nitrobenzoic acid) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[12] This forms a highly conjugated β-amino-o-nitrostyrene intermediate (an enamine).
-
Reductive Cyclization: The nitro group of the enamine is reduced (e.g., catalytically with H₂/Pd-C or with Raney Nickel). The resulting amine undergoes rapid intramolecular cyclization onto the enamine double bond, followed by the elimination of the secondary amine (e.g., dimethylamine) to afford the indole.[12]
Experimental Protocol: Leimgruber-Batcho Synthesis
Materials:
-
4-Methyl-3-nitrobenzoic acid
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, but often accelerates the reaction)
-
Toluene or DMF (solvent)
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Hydrogen source (H₂ gas or hydrazine)
-
Methanol or Ethanol (solvent for reduction)
Procedure:
Step 1: Enamine Formation [11]
-
In a flask, dissolve 4-methyl-3-nitrobenzoic acid in toluene or DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Heat the mixture to reflux for 4-8 hours. The reaction progress can be followed by the formation of a deeply colored solution.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step without further purification.
Step 2: Reductive Cyclization [12]
-
Dissolve the crude enamine in methanol or ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 2-6 hours, or until hydrogen uptake ceases.
-
Alternatively, Raney Nickel and hydrazine hydrate can be used at reflux.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting product is indole-5-carboxylic acid. This must then be carboxylated at the C2 position. A more direct route would involve protecting the C5-carboxylic acid, performing the Leimgruber-Batcho synthesis, and then introducing the C2-ethoxycarbonyl group before deprotection. A more convergent strategy starts with a precursor where the C5-substituent is a methyl ester, which can be selectively hydrolyzed later.
The Hemetsberger Indole Synthesis Pathway
The Hemetsberger synthesis is a thermal or photochemical method that constructs the indole ring from a 3-aryl-2-azido-propenoic ester.[14][15] This intermediate is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.[16]
Mechanistic Rationale
-
Knoevenagel Condensation: 4-Formylbenzoic acid reacts with ethyl azidoacetate in the presence of a base (e.g., sodium ethoxide) to yield ethyl 2-azido-3-(4-carboxyphenyl)acrylate.[16]
-
Thermolysis and Nitrene Formation: Heating this vinyl azide, typically in a high-boiling solvent like xylene, causes extrusion of dinitrogen (N₂) to form a highly reactive vinyl nitrene intermediate.
-
Intramolecular Cyclization: The nitrene intermediate undergoes intramolecular C-H insertion into the ortho C-H bond of the aromatic ring to form the five-membered indole ring.[17]
Experimental Protocol: Hemetsberger Synthesis
Materials:
-
4-Formylbenzoic acid
-
Ethyl azidoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Xylene
Procedure:
Step 1: Preparation of Ethyl 2-azido-3-(4-carboxyphenyl)acrylate [16]
-
In a flask cooled to 0 °C, add sodium ethoxide to a solution of 4-formylbenzoic acid and ethyl azidoacetate in anhydrous ethanol.
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by pouring it into ice-water and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude vinyl azide.
Step 2: Thermolysis and Cyclization [17][18]
-
Dissolve the crude vinyl azide in a high-boiling solvent such as xylene.
-
Heat the solution to reflux (approx. 140 °C) for 2-4 hours. Evolution of nitrogen gas will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Comparative Analysis of Synthesis Pathways
| Pathway | Key Starting Materials | Key Features & Causality | Advantages | Disadvantages |
| Fischer | 4-Hydrazinobenzoic acid, Ethyl pyruvate | Classic acid-catalyzed cyclization of a pre-formed hydrazone. The choice of a strong acid like PPA promotes the key[4][4]-sigmatropic rearrangement and subsequent dehydration.[1][2] | Well-established, versatile, tolerant of various functional groups. | Hydrazine starting materials can be unstable; reaction conditions can be harsh, potentially leading to side products. |
| Reissert | 4-Methyl-3-nitrobenzoic acid, Diethyl oxalate | Base-catalyzed condensation followed by reductive cyclization. The initial Claisen-type condensation relies on the acidity of the benzylic protons, activated by the ortho-nitro group.[6][9] | Readily available starting materials; avoids handling of hydrazines. | Multi-step; requires a final selective esterification step which can be challenging to control. |
| Leimgruber-Batcho | 4-Methyl-3-nitrobenzoic acid, DMF-DMA | Enamine formation followed by reductive cyclization. The use of DMF-DMA creates a highly activated enamine, facilitating a mild and high-yielding cyclization upon nitro group reduction.[11][12] | High yields, mild conditions, operationally simple. | Requires functional group manipulation post-cyclization to install the C2-ester. |
| Hemetsberger | 4-Formylbenzoic acid, Ethyl azidoacetate | Thermolysis of a vinyl azide intermediate. The reaction is driven by the entropically favorable extrusion of N₂ gas to form a reactive nitrene, which rapidly cyclizes.[14][17] | Convergent, good yields. | Requires synthesis and handling of potentially explosive azide intermediates; high temperatures are needed. |
Conclusion
The synthesis of this compound can be successfully achieved through several classical and modern methodologies. The Fischer indole synthesis represents the most direct and convergent approach, provided the requisite 4-hydrazinobenzoic acid is accessible. For situations where starting from o-nitrotoluene derivatives is preferable, both the Reissert and Leimgruber-Batcho syntheses offer robust alternatives, with the latter often providing superior yields under milder conditions, albeit with the need for subsequent C2-functionalization. The Hemetsberger synthesis provides a mechanistically distinct and effective route, though it necessitates careful handling of azide intermediates. The optimal choice of synthetic pathway will ultimately be dictated by factors including starting material cost and availability, required scale, and the specific capabilities of the research laboratory. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently pursue the synthesis of this valuable chemical intermediate.
References
- MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- (2019). Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Beilstein Journal of Organic Chemistry.
- MDPI. (n.d.). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization.
- BenchChem. (2025). A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- ACS Publications. (n.d.). Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1-Diols. Organometallics.
- NIH. (2025).
- ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis.
- Wikipedia. (n.d.). Reissert indole synthesis.
- (n.d.). The Leimgruber-Batcho Indole Synthesis. Heterocycles, Vol 22, No 1.
- Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
- Wikipedia. (n.d.). Hemetsberger indole synthesis.
- SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis.
- (n.d.). Reissert Indole Synthesis.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.
- RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- YouTube. (2024). Reissert Indole Synthesis.
- (n.d.). Fischer Indole Synthesis.
- SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- YouTube. (2020).
- (n.d.). This compound | 138731-14-3.
- YouTube. (2024).
- YouTube. (2021). Fischer Indole Synthesis.
- Semantic Scholar. (2020). The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems.
- ResearchGate. (2019). (PDF) Hemetsberger Indole Synthesis.
- Chemsrc. (2025). CAS#:138731-14-3 | this compound.
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
- PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters.
- ACS Publications. (n.d.). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry.
- (n.d.).
- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
- (n.d.). Synthesis of Carboxylic Acids.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Indole-2-Carboxylic Acid Core: A Foundation for Diverse Bioactivity
The inherent structural features of the indole-2-carboxylic acid core, including its aromaticity, hydrogen bonding capabilities, and the acidic nature of the carboxylic acid group, provide a robust foundation for molecular interactions with a wide array of biological macromolecules. The strategic functionalization of the indole ring at various positions (N1, C3, C4, C5, C6, and C7) allows for the fine-tuning of physicochemical properties and the optimization of target-specific binding, leading to a broad spectrum of pharmacological effects.
Anticancer Activity: Targeting Key Pathways in Oncology
Indole-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
A significant area of investigation has been the development of indole-2-carboxylic acid derivatives as inhibitors of IDO1 and TDO, enzymes that play a crucial role in tumor immune evasion by catabolizing tryptophan. By inhibiting these enzymes, these compounds can restore anti-tumor immunity.
-
Mechanism of Action: IDO1 and TDO are involved in the kynurenine pathway of tryptophan metabolism. Tumor cells often overexpress these enzymes, leading to a depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites. Indole-2-carboxylic acid derivatives can act as dual inhibitors, blocking this pathway and thereby enhancing the immune response against cancer cells.
-
Structure-Activity Relationship (SAR): Studies have shown that substitutions on the indole ring significantly influence inhibitory potency. For instance, 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with some compounds exhibiting IC50 values in the low micromolar range.
-
Key Compounds and Potency:
-
Compound 9o-1 , a 6-acetamido-indole-2-carboxylic acid derivative, displayed IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO.
-
A para-benzoquinone derivative, 9p-O , demonstrated even more potent inhibition with IC50 values in the double-digit nanomolar range.
-
Targeting the 14-3-3η Protein
Another novel anticancer strategy involves targeting the 14-3-3η protein, an adapter protein implicated in various signaling pathways that promote cancer cell survival and proliferation.
-
Mechanism of Action: Certain 1H-indole-2-carboxylic acid derivatives have been designed to bind to the 14-3-3η protein, disrupting its interactions with client proteins and inducing apoptosis in cancer cells.
-
Key Compounds and Efficacy:
-
Compound C11 has shown a strong affinity for the 14-3-3η protein and potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. It was also found to induce G1-S phase cell cycle arrest.
-
Multi-Targeted Kinase Inhibition
Indole-2-carboxamide derivatives have been developed as multi-target kinase inhibitors, simultaneously targeting key players in cancer progression like EGFR, VEGFR-2, and BRAFV600E.
-
Key Compounds and Potency:
-
Compound Va exhibited potent antiproliferative activity with a GI50 value of 26 nM and demonstrated strong inhibitory activity against EGFR (IC50 = 71 nM), BRAFV600E (IC50 = 77 nM), and VEGFR-2.
-
DNA Intercalation and Cleavage
Some indole-2-carboxylic acid derivatives, particularly those incorporated into more complex structures like 1,2,3-triazoles, have demonstrated the ability to interact with DNA.
-
Mechanism of Action: These compounds can intercalate into the DNA double helix, leading to conformational changes and, in some cases, DNA cleavage, which can trigger apoptotic pathways in cancer cells. Dinuclear copper(II) complexes of indole-2-carboxylic acid have also been shown to bind to DNA via an intercalative mode and exhibit potent anticancer activity.
-
Key Compounds:
-
Compound I(12) , a bis-1,4-disubstituted 1,2,3-triazole derivative, showed potent activity against MCF-7, HeLa, and HEK293 cancer cell lines.
-
Antiviral Activity: A Promising Scaffold for Combating Viral Infections
The indole-2-carboxylic acid scaffold has proven to be a valuable starting point for the development of novel antiviral agents, particularly against HIV-1.
Inhibition of HIV-1 Integrase
A significant focus of research has been the design of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs).
-
Mechanism of Action: HIV-1 integrase is a crucial enzyme for the replication of the virus, responsible for inserting the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives can chelate the two Mg2+ ions in the active site of the integrase, thereby blocking the strand transfer step of integration.
-
Structure-Activity Relationship (SAR): The inhibitory activity of these compounds is highly dependent on the substituents on the indole ring.
-
The C2 carboxyl group is essential for chelating the magnesium ions in the active site.
-
Introduction of a halogenated benzene ring at C6 can enhance binding to the viral DNA through π-π stacking interactions.
-
Adding a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site, significantly increasing inhibitory potency.
-
-
Key Compounds and Potency:
-
Compound 17a showed a marked inhibitory effect on integrase with an IC50 value of 3.11 µM.
-
Further optimization led to compound 20a , which exhibited a significantly increased integrase inhibitory effect with an IC50 value of 0.13 µM.
-
Broad-Spectrum Antiviral Activity
Beyond HIV-1, indole-2-carboxylate derivatives have demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses.
-
Target Viruses: These compounds have shown inhibitory activity against influenza A, Coxsackie B3 virus (Cox B3), and herpes simplex virus-1 (HSV-1).
-
Key Compounds and Potency:
-
Compound 8f exhibited the highest selectivity index (SI) of 17.1 against the Cox B3 virus.
-
Compound 14f displayed potent inhibitory activity against influenza A with an IC50 of 7.53 µmol/L and a high SI value of 12.1.
-
Antimicrobial and Other Biological Activities
The versatility of the indole-2-carboxylic acid scaffold extends to antimicrobial and other pharmacological activities.
Antibacterial and Antifungal Activity
Derivatives of indole-2-carboxylic acid have been synthesized and screened for their antimicrobial properties, showing significant antibacterial and moderate antifungal activities.
-
Target Microbes: These compounds have shown activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as the fungus Candida albicans.
-
Key Compounds:
-
Compounds I(6) and I(12) , triazole derivatives, demonstrated excellent inhibition against Escherichia coli and Bacillus subtilis.
-
Compound 2 was the most active derivative against Enterococcus faecalis and also showed significant activity against Candida albicans.
-
Allosteric Modulation of Enzymes and Receptors
Indole-2-carboxylic acid derivatives can also act as allosteric modulators, binding to a site on an enzyme or receptor that is distinct from the active site to regulate its activity.
-
Fructose-1,6-bisphosphatase (FBPase) Inhibition: A dichloro-substituted indole-2-carboxylic acid derivative, MDL-29951, was found to be an allosteric inhibitor of FBPase, binding to the AMP regulatory site. This represents a potential therapeutic approach for managing type 2 diabetes.
-
Cannabinoid CB1 Receptor Modulation: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, capable of either enhancing or inhibiting the binding and signaling of orthosteric ligands.
Experimental Protocols and Methodologies
The evaluation of the biological activity of indole-2-carboxylic acid derivatives involves a range of in vitro and in silico techniques.
Enzyme Inhibition Assays
-
IDO1/TDO Inhibition Assay: The inhibitory activity against IDO1 and TDO can be determined using enzymatic assays that measure the production of kynurenine from tryptophan. This is often done using a colorimetric method or by HPLC.
-
HIV-1 Integrase Inhibition Assay: The inhibition of the strand transfer activity of HIV-1 integrase is typically measured using a commercially available kit that employs a biotinylated DNA substrate and a capture plate coated with streptavidin. The amount of integrated DNA is then quantified.
Cell-Based Assays
-
Antiproliferative Assays: The anticancer activity of these compounds is commonly assessed using the MTT or SRB assay on various cancer cell lines to determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
-
Antiviral Assays: The antiviral efficacy is determined by infecting susceptible cell lines with the target virus in the presence of varying concentrations of the test compound. The inhibition of viral replication is then quantified by methods such as CPE (cytopathic effect) reduction assays, plaque reduction assays, or by measuring viral protein or nucleic acid levels.
In Silico Modeling
-
Molecular Docking: This computational technique is used to predict the binding mode of indole-2-carboxylic acid derivatives within the active site of their target proteins. This helps in understanding the SAR and in designing more potent inhibitors.
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold has unequivocally demonstrated its immense value in the field of drug discovery. The diverse range of biological activities, from anticancer and antiviral to antimicrobial and allosteric modulation, underscores the adaptability of this chemical entity. Future research in this area will likely focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects.
-
In Vivo Efficacy and Safety: Preclinical and clinical evaluation of the most promising candidates to translate their in vitro potential into tangible therapeutic benefits.
The continued exploration of indole-2-carboxylic acid derivatives holds great promise for the development of novel and effective treatments for a wide range of human diseases.
Data Summary
Table 1: Anticancer Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Compound | Target(s) | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference |
| 9o-1 | IDO1/TDO | - | IDO1: 1.17 µM, TDO: 1.55 µM | |
| 9p-O | IDO1/TDO | - | Double-digit nM range | |
| C11 | 14-3-3η | Liver cancer cell lines | - | |
| Va | EGFR, BRAFV600E, VEGFR-2 | Various | GI50: 26 nM, EGFR: 71 nM, BRAFV600E: 77 nM | |
| I(12) | DNA | MCF-7, HeLa, HEK293 | Potent activity |
Table 2: Antiviral Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Compound | Target Virus | Mechanism of Action | Potency (IC50) | Reference |
| 17a | HIV-1 | Integrase Inhibition | 3.11 µM | |
| 20a | HIV-1 | Integrase Inhibition | 0.13 µM | |
| 8f | Cox B3 | - | SI = 17.1 | |
| 14f | Influenza A | - | 7.53 µmol/L |
Visualizations
Caption: Experimental workflow for the discovery and development of indole-2-carboxylic acid derivatives.
Whitepaper: A Strategic Guide to the Discovery and Development of Novel Indole-2-Carboxylic Acid Analogues
Introduction: The Enduring Significance of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, pharmaceuticals, and natural products.[1] Among its many derivatives, indole-2-carboxylic acid stands out as a uniquely versatile and valuable building block for drug discovery.[2][3] Its rigid bicyclic structure, combined with the hydrogen-bonding capabilities of the N-H group and the metal-chelating potential of the C2-carboxylic acid, provides an ideal framework for designing targeted therapeutic agents.[4][5] This scaffold is a key intermediate in the synthesis of a wide range of pharmaceuticals, from antihypertensives to novel antiviral and anticancer agents.[2][6][7]
This guide provides a comprehensive technical overview of the strategic process for discovering and developing novel indole-2-carboxylic acid analogues. We will move beyond simple procedural descriptions to delve into the causal reasoning behind experimental design, from initial target validation and rational compound design to synthesis, biological evaluation, and structure-activity relationship (SAR) analysis. The methodologies presented herein are designed to be self-validating, ensuring robustness and reproducibility in the research and development pipeline.
Chapter 1: The Discovery Workflow: A Strategic Blueprint
The journey from a core scaffold to a viable drug candidate is a systematic, multi-stage process. The primary objective is to iteratively design, synthesize, and test new analogues to optimize potency, selectivity, and pharmacokinetic properties. The workflow is not strictly linear; it is a cyclical process where insights from biological testing directly inform the design of the next generation of compounds.
The overall strategy involves identifying a biological target, designing molecules that are predicted to interact with that target, synthesizing these molecules, and then testing them to see if the prediction was accurate. This cycle is repeated, with each iteration refining the molecular design based on the previous results.
Caption: High-level workflow for novel drug discovery.
Chapter 2: Rational Design and Synthesis of Novel Analogues
The Principle of Rational Design: A Case Study on HIV-1 Integrase
A cornerstone of modern drug discovery is the use of rational, structure-based design. A prime example is the development of indole-2-carboxylic acid derivatives as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[5][8] The integrase enzyme is critical for the HIV life cycle and its active site contains two essential Mg²⁺ ions.[9] The strategic insight here is that the indole-2-carboxylic acid scaffold is an ideal pharmacophore for chelating these divalent metal ions, thereby inhibiting the enzyme's function.[4][8]
Molecular docking simulations reveal that the indole core and the C2-carboxyl group form a chelating triad with the two magnesium ions at the heart of the active site.[4] This bio-isosteric relationship to other successful inhibitor scaffolds forms the logical basis for selecting this core structure. Further analogue design focuses on adding substituents to other positions of the indole ring (e.g., C3 and C6) to form additional interactions with the enzyme, such as engaging a nearby hydrophobic cavity or forming π-π stacking interactions with viral DNA.[4][5]
Caption: Mechanism of HIV-1 Integrase Inhibition.
Core Synthetic Strategy: Amide Coupling
One of the most robust and versatile methods for generating a diverse library of analogues is through amide coupling of the indole-2-carboxylic acid core with various amines. This approach has been successfully used to produce potent anti-mycobacterial and anti-tumour agents.[10][11] The use of standard coupling reagents provides a reliable and scalable synthetic route.
The rationale for choosing specific coupling reagents often involves balancing efficiency, cost, and ease of purification. A combination like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) is frequently employed. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, particularly racemization, leading to higher yields and purer products.[10]
Sources
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary: The Strategic Value of a Bifunctional Indole Core
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Within this vast chemical space, 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid emerges as a particularly strategic scaffold. Its bifunctional nature—possessing an electrophilic ester at the C2 position and a nucleophilic/ionizable carboxylic acid at the C5 position—offers orthogonal chemical handles for derivatization. This unique arrangement facilitates the rapid generation of diverse chemical libraries and enables fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of this scaffold's synthesis, its critical role as an allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, and detailed protocols for its application in a drug discovery workflow.
Molecular Profile and Physicochemical Properties
The title compound, with its distinct substitution pattern, presents two key points for chemical modification: the C2 ethyl ester and the C5 carboxylic acid. The indole nitrogen (N1) also provides a site for substitution, which can significantly modulate the molecule's properties.
| Property | Value | Source |
| CAS Number | 138731-14-3 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [2][4][6] |
| Molecular Weight | 233.22 g/mol | [2][4][6] |
| IUPAC Name | 2-ethoxycarbonyl-1H-indole-5-carboxylic acid | [6] |
| Appearance | White to light yellow solid | [7] |
The ester at C2 typically serves as a key interaction point, often acting as a hydrogen bond acceptor. The carboxylic acid at C5 is crucial for establishing interactions with positively charged residues in a protein's binding pocket (e.g., arginine or lysine) and significantly influences the compound's solubility and pharmacokinetic profile.
Strategic Synthesis Route: The Fischer Indole Synthesis
The most reliable and versatile method for constructing the 2,5-disubstituted indole core is the Fischer indole synthesis.[2][8][9][10][11] This acid-catalyzed reaction involves the condensation of an appropriately substituted phenylhydrazine with an α-ketoester, followed by a[12][12]-sigmatropic rearrangement to form the indole ring.[2][9][11]
Rationale for Synthetic Strategy
The Fischer methodology is chosen for its robustness and the commercial availability of the required starting materials. The key precursors are 4-hydrazinobenzoic acid and diethyl ketomalonate (or a similar pyruvate derivative). The reaction proceeds in two logical stages: formation of the hydrazone followed by acid-catalyzed cyclization. The final step involves selective hydrolysis of the more accessible C5 ester under basic conditions, leaving the more sterically hindered C2 ester intact.
Detailed Synthesis Workflow
The following diagram outlines the logical flow for the synthesis of the target molecule.
Caption: Synthetic workflow for the target compound.
Step-by-Step Laboratory Protocol
Part A: Hydrazone Formation
-
To a solution of 4-hydrazinobenzoic acid (1.0 eq) in absolute ethanol (5 mL/mmol), add diethyl ketomalonate (1.05 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting hydrazine.
-
The resulting hydrazone intermediate is typically not isolated and is carried forward directly to the next step.
Part B: Fischer Indole Cyclization and Selective Hydrolysis
-
Cool the reaction mixture from Part A in an ice bath.
-
Slowly add polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the formation of the indole diester by TLC.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 1H-indole-2,5-dicarboxylate.
-
Dissolve the crude diester in a 3:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.1 eq) as a 2M aqueous solution dropwise at room temperature.
-
Stir the reaction for 8-12 hours, monitoring the selective hydrolysis of the C5 ester by TLC.
-
Once complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted diester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure This compound .
Application in Drug Discovery: A Case Study on HCV NS5B Polymerase Inhibitors
Chronic infection with the Hepatitis C virus (HCV) is a major global health issue, and the viral RNA-dependent RNA polymerase, NS5B, is a critical enzyme for viral replication.[13] NS5B is a prime target for direct-acting antiviral drugs.[13] The indole scaffold, particularly derivatives of indole-2-carboxylic acid and indole-5-carboxamide, has been instrumental in the development of potent allosteric inhibitors of NS5B.[7][14][15][16]
Mechanism of Allosteric Inhibition
Unlike nucleoside inhibitors that target the enzyme's active site, indole-based compounds often bind to allosteric sites, which are distinct pockets on the enzyme surface.[12][17] This binding induces a conformational change in the polymerase, rendering it inactive.[17] Mechanistic and structural studies have identified multiple allosteric sites, including two in the "thumb" domain and three in the "palm" domain of the enzyme.[17] Indole-2-carboxylic acid derivatives have been shown to be effective palm site inhibitors.[14][15]
The diagram below illustrates the mechanism of action. An inhibitor molecule binds to an allosteric site on the NS5B polymerase, preventing the conformational changes needed for RNA synthesis.
Caption: Allosteric inhibition of HCV NS5B Polymerase.
Structure-Activity Relationship (SAR) Insights
Starting from a lead compound based on the indole-2-carboxylic acid scaffold, medicinal chemists can explore the structure-activity relationship to enhance potency and improve drug-like properties. The bifunctionality of the core molecule is key.
-
C2 Position: The carboxylic acid (or an isostere like an acyl sulfonamide) is often critical for binding, typically forming a key hydrogen bond or salt bridge interaction within the binding pocket.[15]
-
C5 Position: This position is ideal for introducing larger substituents to improve potency, modulate solubility, and fine-tune ADME properties. Amide coupling at the C5 carboxylic acid is a common strategy.[7]
-
N1 Position: Alkylation of the indole nitrogen can be used to explore additional binding interactions and block potential metabolic sites.
The following table summarizes SAR data for a series of indole-2-carboxylic acid derivatives targeting HCV NS5B.
| Compound ID | C3-Substitution | C5-Substitution | NS5B IC₅₀ (µM) | Replicon EC₅₀ (µM) | Reference |
| Lead 1 | -H | -H | 0.9 | >100 | [14] |
| 7q | 1,3-Oxazole | -H | 0.032 | 1.4 | [14] |
| 7r | 1,3-Thiazole | -H | 0.017 | 0.3 | [14] |
As shown, strategic modification at the C3 position with heterocycles that can form a bidentate interaction with the protein backbone leads to a dramatic improvement in both enzymatic and cell-based potency.[14]
Essential Experimental Protocols
Protocol: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This biochemical assay quantifies the ability of a test compound to inhibit the RNA synthesis activity of recombinant NS5B protein.
Materials:
-
Purified, recombinant HCV NS5B protein.
-
RNA template/primer (e.g., poly(A)/oligo(U)).
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl.
-
NTP mix: ATP, CTP, GTP to a final concentration of 250 µM each.
-
Radiolabeled UTP: [α-³²P]UTP or [α-³³P]UTP.
-
Test compounds dissolved in DMSO.
-
Stop Solution: 100 mM EDTA.
-
96-well plates.
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare a master mix containing reaction buffer, RNA template/primer, and NTPs (excluding the radiolabeled UTP).
-
In a 96-well plate, add 2 µL of test compound at various concentrations (in DMSO). Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Add 40 µL of the master mix to each well.
-
Initiate the reaction by adding 8 µL of a solution containing the NS5B enzyme and the radiolabeled UTP. The final reaction volume is 50 µL.[13]
-
Incubate the plate at 30°C for 2 hours.[13]
-
Stop the reaction by adding 25 µL of stop solution.
-
Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) to capture the newly synthesized, radiolabeled RNA.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.1 M sodium phosphate) to remove unincorporated nucleotides.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Outlook
This compound represents a privileged and highly versatile scaffold for drug discovery. Its utility has been clearly demonstrated in the development of potent allosteric inhibitors for HCV NS5B polymerase. The orthogonal reactivity of its C2-ester and C5-acid functional groups provides a robust platform for lead optimization, allowing for systematic exploration of SAR and fine-tuning of ADME properties. While its application in the HCV field is well-established, the underlying principles of its design and derivatization are broadly applicable to other therapeutic targets where a rigid, aromatic core with dual interaction points is desired. Future work could explore the application of this scaffold against other viral polymerases, kinases, or protein-protein interaction targets, leveraging its proven potential to generate high-affinity ligands.
References
- Beaulieu, P. L., Chabot, C., Duan, J., Garneau, M., Gillard, J., Jolicoeur, E., Poirier, M., Poupart, M.-A., Stammers, T. A., Kukolj, G., & Tsantrizos, Y. S. (2011). Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons (part 2): central amino acid linker and right-hand-side SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(12), 3664–3670. [Link]
- Anilkumar, G., Butler, S. L., Ciszewski, G., Cole, D., Njoroge, F. G., & Vibulbhan, B. (2012). I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. Journal of Medicinal Chemistry. [Link]
- Gassman, P. G., & van Bergen, T. J. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
- Goyal, A., & Vartak, A. (2024). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
- Karakas, C., & Toptan, H. I. (2020). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2020(2), M1135. [Link]
- Khamis, M. M., Gomaa, H. A. M., & El-Gazzar, M. G. (2018).
- Kukolj, G., & Stammers, T. A. (2010). Allosteric inhibitors of hepatitis C virus NS5B polymerase thumb domain site II: structure-based design and synthesis of new templates. Bioorganic & Medicinal Chemistry, 18(8), 2836–2848. [Link]
- Li, H., & He, J. (2011). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One. [Link]
- Meng, Z., Liu, Y., Zhang, C., & Zhang, X. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
- Morad, F. U., Al-Soud, Y. A., & Hassner, A. (2021). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 6(1), 1-13. [Link]
- Njoroge, F. G., & Vibulbhan, B. (2012). II. Novel HCV NS5B polymerase inhibitors: discovery of indole C2 acyl sulfonamides. Journal of Medicinal Chemistry. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Stansfield, I., & Wolkenberg, S. E. (2007). Development of carboxylic acid replacements in indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 17(18), 5167–5171. [Link]
- Talia, M., & Musumeci, F. (2011). Allosteric Inhibition of the Hepatitis C Virus NS5B Polymerase: In Silico Strategies for Drug Discovery and Development. Expert Opinion on Drug Discovery, 6(9), 927-941. [Link]
- Talia, M., & Musumeci, F. (2011). Allosteric inhibition of the hepatitis C virus NS5B polymerase: in silico strategies for drug discovery and development. PubMed. [Link]
- Valero, L., & Perales, C. (2021). Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Frontiers in Microbiology, 12, 753198. [Link]
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
- Yang, H., & Kao, C. C. (2005). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research, 33(12), 3864–3873. [Link]
- Zhong, W., & Hong, Z. (2005). Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation. Journal of Biological Chemistry, 280(11), 9817–9824. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. CAS#:138731-14-3 | this compound | Chemsrc [chemsrc.com]
- 6. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons (part 2): central amino acid linker and right-hand-side SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. testbook.com [testbook.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. mdpi.com [mdpi.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Allosteric inhibition of the hepatitis C virus NS5B polymerase: in silico strategies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 14. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. II. Novel HCV NS5B polymerase inhibitors: discovery of indole C2 acyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of carboxylic acid replacements in indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Spectroscopic Characterization of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The compound 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid is a bifunctional molecule of significant interest in drug discovery and organic synthesis. Its structure incorporates a reactive carboxylic acid handle for further chemical modification and an ethoxycarbonyl group that influences the electronic properties of the indole ring. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and supported by established experimental protocols.
Molecular Structure and Spectroscopic Assignment Framework
The chemical structure of this compound is presented below. For clarity in the subsequent spectroscopic analysis, the protons and carbons have been systematically labeled.
Caption: Labeled structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on known chemical shifts of similar indole derivatives and substituent effects.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | ~12.0 | br s | - | 1H |
| C13-OH | ~12.5 | br s | - | 1H |
| C4-H | ~8.2 | d | ~1.5 | 1H |
| C6-H | ~7.8 | dd | ~8.5, 1.5 | 1H |
| C7-H | ~7.6 | d | ~8.5 | 1H |
| C3-H | ~7.2 | s | - | 1H |
| C10-H₂ | 4.35 | q | 7.1 | 2H |
| C11-H₃ | 1.35 | t | 7.1 | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Indole N-H and Carboxylic Acid O-H Protons: The protons on the indole nitrogen (N1-H) and the carboxylic acid (C13-OH) are expected to be the most deshielded, appearing as broad singlets at approximately 12.0 and 12.5 ppm, respectively. Their broadness is a result of hydrogen bonding and exchange with residual water in the DMSO-d₆ solvent.
-
Aromatic Protons: The protons on the benzene ring of the indole nucleus (C4-H, C6-H, and C7-H) are expected in the aromatic region (7.5-8.5 ppm). The C4-H proton is anticipated to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent carboxylic acid group. It will likely appear as a doublet with a small meta-coupling to C6-H. The C6-H proton would be a doublet of doublets, showing ortho-coupling to C7-H and meta-coupling to C4-H. The C7-H proton is expected to be a doublet due to ortho-coupling with C6-H.
-
Indole C3-H Proton: The proton at the C3 position is predicted to be a singlet around 7.2 ppm.
-
Ethoxycarbonyl Protons: The methylene protons (C10-H₂) of the ethyl group are expected to appear as a quartet around 4.35 ppm due to coupling with the three methyl protons. The methyl protons (C11-H₃) will be a triplet at approximately 1.35 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid "this compound" in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of the carboxylic acid, which may have limited solubility in other common NMR solvents like chloroform-d.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The following chemical shifts are predicted based on the analysis of related indole structures and known substituent effects.
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C12 (Carboxylic Acid C=O) | ~168 |
| C8 (Ester C=O) | ~162 |
| C7a | ~138 |
| C2 | ~135 |
| C3a | ~128 |
| C5 | ~126 |
| C4 | ~124 |
| C6 | ~122 |
| C7 | ~114 |
| C3 | ~108 |
| C10 (CH₂) | ~61 |
| C11 (CH₃) | ~14 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons: The two carbonyl carbons are expected to be the most downfield signals. The carboxylic acid carbonyl (C12) is predicted around 168 ppm, while the ester carbonyl (C8) is anticipated at a slightly more shielded position, around 162 ppm.
-
Aromatic and Indole Carbons: The remaining sp² hybridized carbons of the indole ring are expected in the range of 108-138 ppm. The quaternary carbons (C2, C3a, C5, and C7a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
-
Aliphatic Carbons: The methylene carbon (C10) of the ethoxy group is expected around 61 ppm, and the methyl carbon (C11) will be the most upfield signal at approximately 14 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
DEPT Experiments: To aid in the assignment of carbon signals, DEPT-90 and DEPT-135 experiments can be performed. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid, hydrogen-bonded) |
| ~3300 | Medium | N-H stretch (indole) |
| ~1720 | Strong, Sharp | C=O stretch (ester) |
| ~1680 | Strong, Sharp | C=O stretch (carboxylic acid, hydrogen-bonded dimer) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and carboxylic acid) |
Interpretation of the Predicted IR Spectrum
-
O-H and N-H Stretching Region: A very broad and strong absorption is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] Superimposed on this broad band, a sharper, medium-intensity peak around 3300 cm⁻¹ corresponding to the N-H stretch of the indole ring should be visible.
-
Carbonyl Stretching Region: Two distinct and strong carbonyl (C=O) stretching bands are anticipated. The ester carbonyl typically absorbs at a higher frequency, around 1720 cm⁻¹. The carboxylic acid carbonyl, involved in hydrogen bonding, is expected at a lower frequency, around 1680 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain numerous bands corresponding to C-C and C-O stretching, as well as various bending vibrations, which are characteristic of the molecule as a whole. A strong band around 1250 cm⁻¹ is expected for the C-O stretching of both the ester and carboxylic acid groups. Aromatic C=C stretching vibrations will appear as medium intensity bands around 1600 and 1480 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Mass Spectrometry Data
The PubChem database entry for "this compound" lists GC-MS data with the following major fragments:
| m/z | Interpretation |
| 233 | Molecular ion [M]⁺ |
| 187 | [M - C₂H₅OH]⁺ (Loss of ethanol) |
| 130 | [M - C₂H₅OH - CO - OH]⁺ |
Proposed Fragmentation Pathway
Caption: Proposed mass spectrometry fragmentation pathway.
-
Molecular Ion: The peak at m/z 233 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.
-
Loss of Ethanol: The fragment at m/z 187 is likely formed by the loss of a molecule of ethanol (46 Da) from the molecular ion. This is a common fragmentation pathway for ethyl esters, often proceeding through a McLafferty-type rearrangement or direct cleavage.
-
Further Fragmentation: The fragment at m/z 130 can be rationalized by the subsequent loss of carbon monoxide (28 Da) and a hydroxyl radical (17 Da) from the fragment at m/z 187.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL in the same solvent.
-
Instrument Setup: The ESI source is typically operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrometer is set to scan over a relevant m/z range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed fingerprint for its unambiguous identification and characterization. The predicted ¹H and ¹³C NMR spectra offer a map of the proton and carbon environments, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum corroborates the molecular weight and provides insights into the molecule's fragmentation behavior. The experimental protocols detailed herein provide a robust framework for researchers to obtain high-quality spectroscopic data for this and related compounds, ensuring scientific rigor in synthesis and drug development endeavors.
References
- Taylor & Francis Online. (n.d.). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals.
- PubChem. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- MySkinRecipes. (n.d.). This compound.
- Springer Nature. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
- PubChem. (n.d.). Ethyl indole-5-carboxylate.
- NIST. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate.
- Google Patents. (n.d.). US20090118259A1 - Pharmaceutical use of substituted amides.
- Google Patents. (n.d.). WO2010101127A1 - Indole compound.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?
Sources
A Comprehensive Technical Guide to the Solubility of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in vitro assay performance.[1][2][3][4] This guide provides an in-depth examination of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, a molecule of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document outlines the theoretical principles and practical methodologies for its comprehensive solubility assessment. We will explore the impact of pH on its acidic functional group, differentiate between kinetic and thermodynamic solubility, and provide detailed, field-proven protocols for their determination using modern analytical techniques.
Introduction to this compound
This compound is a bifunctional molecule featuring an indole core, an ethyl ester, and a carboxylic acid. Its structure suggests its potential as an intermediate in the synthesis of more complex biologically active molecules.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | PubChem[5] |
| Molecular Weight | 233.22 g/mol | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich[6] |
| CAS Number | 138731-14-3 | PubChem[5] |
Understanding the solubility of this compound is paramount for its effective use in research and development, particularly for applications requiring its dissolution in aqueous or organic media.
Theoretical Framework of Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution.[7] For ionizable compounds like this compound, solubility is not a single value but is highly dependent on the pH of the medium.[8][9][10][11][12]
The Critical Role of pH
The carboxylic acid moiety in the target molecule is a weak acid. In solution, it exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.
-
In acidic solutions (low pH): The equilibrium shifts towards the protonated, less polar form, which is generally less soluble in aqueous media due to the common ion effect.[8][9]
-
In basic solutions (high pH): The carboxylic acid is deprotonated to form a carboxylate salt, which is more polar and exhibits significantly higher aqueous solubility.[8][11][12]
This pH-dependent solubility is a key consideration for designing experiments, developing formulations, and predicting in vivo behavior.
Kinetic vs. Thermodynamic Solubility
In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[1][13][14]
-
Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound from a concentrated DMSO stock solution when rapidly diluted into an aqueous buffer.[1][13][15][16] It reflects the compound's tendency to precipitate under non-equilibrium conditions and is useful for early-stage screening.[1][13]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of a compound when the solid form is in equilibrium with the dissolved form in a saturated solution.[2][14][17] This measurement is more time-consuming but provides a more accurate and formulation-relevant value.[2][17]
The relationship between these two parameters can be visualized as follows:
Caption: Kinetic vs. Thermodynamic Solubility Workflow.
Experimental Determination of Solubility
A multi-faceted approach is recommended to thoroughly characterize the solubility of this compound.
Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[18][19]
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][14]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration using a low-binding filter (e.g., 0.45 µm PVDF).[20]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.[2][4][19][20]
Caption: Thermodynamic Solubility (Shake-Flask) Workflow.
Kinetic Solubility Determination
For a higher-throughput assessment, a kinetic solubility assay is employed.[15][16]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 or 20 mM).[15][16]
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate.[13][15]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[13][15]
-
Precipitate Detection/Separation:
-
Quantification: Determine the solubility limit based on the highest concentration that does not show significant precipitation.
Analytical Quantification: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used method for quantifying the concentration of dissolved compounds in solubility studies.[4][19][20]
General HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., Kinetex 2.6u C18 100Å, 3.0 mm X 30 mm).[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[14]
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound.
-
Quantification: A calibration curve is generated using standard solutions of known concentrations.
Expected Solubility Profile and Data Presentation
While specific experimental data is pending, the chemical structure allows for a predicted solubility profile.
Predicted pH-Solubility Profile:
Due to the carboxylic acid group, the aqueous solubility of this compound is expected to be low at acidic pH and increase significantly as the pH rises above its pKa, as the molecule ionizes.
Caption: Predicted pH-Solubility Profile.
Data Summary Table:
The results from the thermodynamic solubility experiments should be presented in a clear, tabular format.
| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | 25 | [Experimental Value] | [Calculated Value] |
| 5.0 | 25 | [Experimental Value] | [Calculated Value] |
| 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| 9.0 | 25 | [Experimental Value] | [Calculated Value] |
| 7.4 | 37 | [Experimental Value] | [Calculated Value] |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the solubility of this compound. By employing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their research and development activities. The pronounced pH-dependency of this compound's solubility is a key takeaway, underscoring the necessity of pH control in all aqueous-based experiments and formulation efforts. Future work should focus on executing these experimental plans to populate the data tables and confirm the predicted pH-solubility profile.
References
- pH and Solubility - AP Chem | Fiveable. (URL: )
- Kinetic Solubility Assays Protocol - AxisPharm. (URL: )
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (URL: )
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: )
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: )
- In-vitro Thermodynamic Solubility - Protocols.io. (URL: )
- 17.6 pH Effects on Solubility - Chad's Prep®. (URL: )
- In vitro solubility assays in drug discovery - PubMed. (URL: )
- How does pH affect solubility? - askIITians. (URL: )
- Thermodynamic Solubility Assay - Evotec. (URL: )
- This compound | C12H11NO4 | CID 18071365 - PubChem. (URL: )
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (URL: )
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: )
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Public
- This compound - Sigma-Aldrich. (URL: )
- The Effect of pH on Solubility - Chemistry Steps. (URL: )
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (URL: )
- Automated assays for thermodynamic (equilibrium)
- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (URL: )
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. improvedpharma.com [improvedpharma.com]
- 5. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 138731-14-3 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 13. enamine.net [enamine.net]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to the Physical Characteristics of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
This guide provides a comprehensive overview of the key physical and chemical characteristics of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (CAS No. 138731-14-3), a heterocyclic compound of interest in pharmaceutical research and organic synthesis. The document is structured to provide not only the known properties of this molecule but also to detail the authoritative methodologies for their experimental determination, offering a framework for researchers and drug development professionals.
Molecular Identity and Core Properties
This compound is a bifunctional molecule incorporating an indole scaffold, a carboxylic acid at the 5-position, and an ethyl ester at the 2-position. This unique arrangement of functional groups dictates its chemical reactivity, potential for biological activity, and its physical characteristics.
The fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 138731-14-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 g/mol | [1][3] |
| Physical Form | Solid (likely crystalline powder) | [4] |
| IUPAC Name | 2-ethoxycarbonyl-1H-indole-5-carboxylic acid | [3] |
| InChIKey | CAVYPAYXEMVXMS-UHFFFAOYSA-N | [3] |
Thermochemical and Bulk Properties
The bulk physical properties of a compound, such as its melting and boiling points, are critical for handling, purification, and formulation. They are dictated by the strength of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
| Property | Value | Notes |
| Melting Point | Data not available in surveyed literature. | A sharp melting point is a key indicator of purity. Its determination is crucial for lot-to-lot consistency. |
| Boiling Point | 473.6 ± 25.0 °C at 760 mmHg (Predicted) | This is a predicted value and decomposition may occur at such high temperatures. |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | - |
The absence of a reported melting point in readily available literature is not uncommon for specialized research chemicals. However, its experimental determination is a fundamental step in characterization. A sharp melting range (typically < 2 °C) is indicative of high purity. A broad melting range can suggest the presence of impurities or potentially different polymorphic forms of the compound.
The United States Pharmacopeia (USP) General Chapter <741> provides a standardized method for melting range analysis.[5][6]
-
Sample Preparation: The material should be dried and gently pulverized. The fine powder is then introduced into a capillary tube (0.8–1.2 mm internal diameter) to a packed height of approximately 3 mm.[6]
-
Apparatus: A calibrated melting point apparatus (either manual or automated) is used. The apparatus should be checked at suitable intervals using USP Melting Point Reference Standards.[5]
-
Heating: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate. For consistency, a heating rate of 1 °C/min is specified, especially when approaching the expected melting point.[6]
-
Observation: The melting range is defined as the temperature from the first appearance of a liquid phase to the temperature at which the last solid particle disappears.[7] For automated systems, this corresponds to the initial and final values of the detector signal.[5]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing bioavailability, formulation, and the design of purification processes. The structure of this compound, with its polar carboxylic acid group, hydrogen-bond-donating indole N-H, and more lipophilic ethyl ester and aromatic rings, suggests a complex solubility profile.
-
Expected Solubility:
-
Aqueous Media: The carboxylic acid group suggests that solubility will be highly pH-dependent. In basic solutions (pH > pKa), the compound will deprotonate to form a more soluble carboxylate salt. In acidic solutions (pH < pKa), it will exist in its less soluble neutral form.
-
Organic Solvents: It is expected to have some solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol), which can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexanes or toluene is expected to be low.[4]
-
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8][9]
-
Preparation: An excess amount of the solid compound is added to a series of vials containing the solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, ethanol). Adding an excess is crucial to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.[10]
-
Equilibration: The vials are sealed and agitated (e.g., on an orbital shaker) in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][11]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully removed and filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved solid particles.
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[8]
Caption: Workflow for the Shake-Flask Solubility Method.
Acid-Base Characteristics (pKa)
The pKa, or acid dissociation constant, quantifies the acidity of the ionizable groups in a molecule. For this compound, two primary ionizable protons exist: the carboxylic acid proton (-COOH) and the indole N-H proton.
-
Carboxylic Acid pKa (pKa₁): The carboxylic acid is the most acidic proton. For the parent compound, indole-5-carboxylic acid, the pKa is reported to be in the range of 3.63 - 4.40.[12][13] The electron-withdrawing nature of the ethoxycarbonyl group at the 2-position of the indole ring is expected to slightly increase the acidity (lower the pKa) of the 5-carboxyl group compared to the parent compound.
-
Indole N-H pKa (pKa₂): The indole N-H proton is much less acidic, with a pKa typically around 16-17 in DMSO. This proton is generally not considered ionizable under physiological aqueous conditions.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][14]
-
System Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for sparingly soluble compounds, to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[15]
-
Titration: The solution is placed in a jacketed vessel at a constant temperature and purged with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂. The solution is titrated with a standardized titrant (e.g., 0.1 M NaOH for an acid) added in small, precise increments.[15]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[12]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. While specific spectra for this compound are not publicly available, its expected features can be reliably predicted based on its structure.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol for NMR Sample Preparation: A standard sample is prepared by dissolving 5-25 mg of the compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent.[13] For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve both the polar carboxylic acid and the less polar parts of the molecule, and it allows for the observation of exchangeable protons (N-H and COOH). The solution is transferred to a 5 mm NMR tube.[13][16]
Expected ¹H NMR Spectrum (in DMSO-d₆, referenced to TMS at 0 ppm):
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| COOH | 12.0 - 13.0 | Broad singlet | Exchangeable with D₂O. Position is concentration-dependent. |
| NH (indole) | 11.5 - 12.5 | Broad singlet | Exchangeable with D₂O. |
| Ar-H | 7.5 - 8.5 | Multiplets | Protons on the benzene ring will show characteristic splitting patterns. |
| H-3 (indole) | ~7.2 | Singlet or doublet | Proton on the pyrrole ring. |
| O-CH₂-CH₃ | ~4.3 | Quartet | Ethyl ester methylene protons, coupled to the methyl protons. |
| O-CH₂-CH₃ | ~1.3 | Triplet | Ethyl ester methyl protons, coupled to the methylene protons. |
Expected ¹³C NMR Spectrum (in DMSO-d₆):
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| COOH | 165 - 175 | Carboxylic acid carbonyl. |
| C=O (ester) | 160 - 170 | Ester carbonyl. |
| Aromatic C | 110 - 140 | Carbons of the indole ring system. |
| O-CH₂ | ~60 | Ethyl ester methylene carbon. |
| CH₃ | ~14 | Ethyl ester methyl carbon. |
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad |
| N-H (Indole) | Stretch | 3200 - 3400 | Medium, sharp |
| C=O (Carboxylic Acid) | Stretch | 1680 - 1710 | Strong |
| C=O (Ester) | Stretch | 1715 - 1735 | Strong |
| C-O (Ester/Acid) | Stretch | 1200 - 1300 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Molecular Ion (M⁺•): For the chemical formula C₁₂H₁₁NO₄, the exact mass is 233.0688 g/mol . High-resolution mass spectrometry (HRMS) should detect the molecular ion peak at an m/z corresponding to this value.[3]
-
Expected Fragmentation: Common fragmentation pathways for a molecule like this under electron ionization (EI) would include:
-
Loss of the ethyl group (-CH₂CH₃, -29 Da)
-
Loss of the ethoxy group (-OCH₂CH₃, -45 Da)
-
Loss of CO₂ from the carboxylic acid (-44 Da)
-
Formation of a stable acylium ion.
-
Caption: Logic of Structural Confirmation via Spectroscopy.
Solid-State Properties and Polymorphism
For drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Many organic molecules can exist in different crystal lattices, a phenomenon known as polymorphism. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability, which can impact drug product performance.
While no specific polymorphism studies on this compound have been identified, research on related indole carboxylic acids has demonstrated the existence of different polymorphic forms. These studies reveal that the crystal packing is heavily influenced by intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers (O-H···O) and interactions involving the indole N-H group (N-H···O).
Key Techniques for Investigating Polymorphism:
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a specific crystal form.
-
Differential Scanning Calorimetry (DSC): Used to detect melting points, phase transitions, and quantify the thermodynamics of these events.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess solvation and thermal stability.
Given the functional groups present, it is reasonable to hypothesize that this compound may exhibit polymorphism. Researchers working with this compound should be aware of this possibility and consider solid-state characterization as part of their development process.
References
- Human Metabolome Database. (2021). Showing metabocard for Indole-5-carboxylic acid (HMDB0253469). [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- Scribd. (n.d.). USP 741 Melting Point or Range. [Link]
- PubChem. (n.d.). This compound.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- UCL. (n.d.). Sample Preparation.
- Georgia Institute of Technology. (2023).
- Creative Bioarray. (n.d.).
- thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
- Pharmaceutical Sciences. (2024).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Mettler Toledo. (2016).
- USP-NF. (n.d.).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- Journal of Faculty of Pharmacy of Ankara University. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
- PubMed. (2004).
- MySkinRecipes. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 138731-14-3: 2-ETHOXYCABONYL-5-INDOLE CARBOXYLIC ACID [cymitquimica.com]
- 5. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. â©741⪠Melting Range or Temperature [doi.usp.org]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
An In-depth Technical Guide to the Safe Handling of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The indole nucleus is a cornerstone in many natural and synthetic molecules with significant biological activity, making compounds like this vital in discovery pipelines.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed practice.
Compound Identification and Hazard Profile
This compound is a solid organic compound utilized in research and development.[2] A thorough understanding of its properties is the foundation of its safe handling.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented below. This data is crucial for anticipating the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | PubChem[3] |
| Molecular Weight | 233.22 g/mol | PubChem[3] |
| Appearance | Solid | Life Chemicals Inc. |
| CAS Number | 138731-14-3 | PubChem[3] |
| Storage Temperature | 2-8°C, Desiccated | Aladdin Scientific |
Globally Harmonized System (GHS) Classification
The compound is classified as hazardous under the GHS. The following table outlines its hazard statements, which form the basis for all handling and personal protective equipment (PPE) recommendations.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Sources: PubChem, CymitQuimica, AK Scientific, Inc., Aladdin Scientific[2][3][4]
The GHS classification dictates the necessary precautions. The "Warning" signal word indicates a moderate level of hazard. The GHS07 pictogram, an exclamation mark, is used for substances that can cause irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[2][3]
Exposure Controls and Personal Protection
The primary goal in handling this compound is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of dust particles, which can cause respiratory irritation as indicated by H335.[2][3][4]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dust.[2][4]
Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the compound's hazard profile. The following PPE is mandatory when handling this substance:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against eye irritation (H319).[2][4][5][6] Standard safety glasses do not provide a sufficient seal against dust.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[5][6] It is crucial to inspect gloves for any signs of degradation or puncture before use. Given the H315 hazard (causes skin irritation), gloves should be disposed of immediately after handling the compound or if contamination is suspected.[2][4][5]
-
Body Protection: A laboratory coat is essential to prevent skin contact.[5][6] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary to mitigate the risk of respiratory irritation (H335).[6][7]
The following diagram illustrates the logical flow for selecting appropriate PPE based on the identified hazards.
Caption: Decision workflow for chemical spill response.
Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Container: Dispose of unused compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container. [4][5]* Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Disposal Vendor: Arrange for pickup by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. [8]
Toxicological and Ecological Information
-
Toxicological Data: Specific toxicological data for this compound is not extensively available. [2]The hazard classifications are based on data from similar compounds and computational models. Therefore, it is prudent to treat this compound with a high degree of caution.
-
Ecological Information: There is no specific ecological data available for this product. [2]It is important to prevent its release into the environment, as its effects on aquatic and terrestrial life are unknown. [2]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Indole Detection Reagent - Safety Data Sheet. (n.d.).
- Chemsrc. (n.d.). CAS#:138731-14-3 | this compound.
- Safety Data Sheet. (n.d.).
- American Society for Microbiology. (2009). Indole Test Protocol.
- ResearchGate. (2024). Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications.
- National Institutes of Health. (n.d.). Biomedical Importance of Indoles. PMC.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. edvotek.com [edvotek.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule, with carboxylic acid and ester functionalities, allows for diverse downstream chemical modifications. This application note provides a detailed, research-grade protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. The described methodology leverages the classical Japp-Klingemann reaction followed by a Fischer indole cyclization, a robust and versatile strategy for the construction of substituted indoles.
Rationale and Strategy
The synthetic strategy hinges on a two-step sequence starting from the readily available 4-aminobenzoic acid. This approach ensures the correct placement of the carboxylic acid group at the 5-position of the final indole ring.
-
Diazotization and Japp-Klingemann Reaction: 4-Aminobenzoic acid is first converted to its corresponding diazonium salt. This reactive intermediate is then subjected to a Japp-Klingemann reaction with a suitable β-keto-ester. For the introduction of the desired ethoxycarbonyl group at the 2-position of the indole, diethyl 2-ketosuccinate is the reagent of choice. The Japp-Klingemann reaction proceeds via nucleophilic attack of the enolate of the β-keto-ester on the diazonium salt, followed by hydrolysis and decarboxylation to yield a hydrazone intermediate.[1]
-
Fischer Indole Synthesis: The resulting hydrazone is then cyclized under acidic conditions in a Fischer indole synthesis. This reaction involves a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[3]
This sequence is a well-established and reliable method for the preparation of indole-2-carboxylates.[3]
Visualizing the Synthesis
Reaction Pathway
Caption: Overall synthetic route to the target molecule.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) | Notes |
| 4-Aminobenzoic acid | 150-13-0 | 137.14 g/mol | 1.0 eq | Starting material |
| Sodium nitrite | 7632-00-0 | 69.00 g/mol | 1.1 eq | For diazotization |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 g/mol | ~3.0 eq | For diazotization and pH adjustment |
| Diethyl 2-ketosuccinate | 614-36-8 | 202.19 g/mol | 1.0 eq | β-keto-ester for Japp-Klingemann |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | As needed | For pH adjustment |
| Eaton's Reagent (P₂O₅/MeSO₃H) | N/A | N/A | N/A | Acid catalyst for Fischer cyclization |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | N/A | Extraction solvent |
| Ethanol | 64-17-5 | 46.07 g/mol | N/A | Recrystallization solvent |
| Saturated sodium bicarbonate | N/A | N/A | N/A | For neutralization |
| Brine | N/A | N/A | N/A | For washing |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | N/A | Drying agent |
Part 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
-
Diazotization of 4-Aminobenzoic Acid:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-aminobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (2.5 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Japp-Klingemann Coupling:
-
In a separate beaker, prepare a solution of diethyl 2-ketosuccinate (1.0 eq) and sodium hydroxide (2.0 eq) in water, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the β-keto-ester with vigorous stirring, maintaining the temperature below 5 °C and keeping the reaction mixture alkaline (pH > 8) by the periodic addition of a cold sodium hydroxide solution.
-
After the addition is complete, stir the reaction mixture for an additional 2-3 hours at 0-5 °C.
-
Acidify the reaction mixture with cold, dilute hydrochloric acid to precipitate the hydrazone product.
-
Collect the crude hydrazone by vacuum filtration, wash with cold water, and dry under vacuum.
-
Part 2: Fischer Indole Synthesis to this compound
-
Cyclization:
-
Caution: Eaton's reagent is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
Place the dried hydrazone intermediate (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add Eaton's reagent (7.5% P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) as the cyclizing agent.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
-
Alternatively, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Handle concentrated acids, Eaton's reagent, and sodium nitrite with extreme care.
-
Dispose of all chemical waste according to institutional guidelines.
References
- Gassman, P. G.; van Bergen, T. J. Org. Synth.1973, 53, 1.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106(7), 2875-2911.
- Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005, 105(7), 2873-2920.
- Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959, 10, 143-178.[1]
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63(4), 373-401.
- Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
- Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Org. Prep. Proced. Int.2011, 43(1), 1-80.[3]
Sources
Application Notes and Protocols for the Fischer Indole Synthesis of 2-Ethoxycarbonyl Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Ethoxycarbonyl Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Among the vast array of substituted indoles, 2-ethoxycarbonyl indoles stand out as particularly valuable synthetic intermediates. The electron-withdrawing ester functionality at the 2-position not only influences the electronic properties of the indole ring but also serves as a versatile handle for further chemical transformations. This allows for the elaboration of the indole scaffold into more complex molecules, making 2-ethoxycarbonyl indoles key building blocks in the synthesis of a wide range of biologically active compounds.
The Fischer indole synthesis, a venerable and powerful reaction discovered by Emil Fischer in 1883, remains one of the most widely employed methods for constructing the indole ring. This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound, offers a direct and modular approach to substituted indoles. This guide provides a detailed exploration of the Fischer indole synthesis specifically tailored for the preparation of 2-ethoxycarbonyl indoles, offering in-depth mechanistic insights, practical experimental protocols, and troubleshooting advice for researchers in organic synthesis and drug discovery.
Mechanistic Insights: The Journey from Hydrazone to Indole
The Fischer indole synthesis is a sophisticated cascade of reactions that proceeds under acidic conditions. The generally accepted mechanism involves several key steps, each influencing the overall efficiency and outcome of the reaction.
-
Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with a ketone or aldehyde. To generate a 2-ethoxycarbonyl indole, the carbonyl component is ethyl pyruvate. This initial step forms the crucial arylhydrazone intermediate. In many protocols, the hydrazone is synthesized and isolated before the cyclization step, while in others, it is generated in situ.
-
Tautomerization to Ene-hydrazine: The arylhydrazone then undergoes a crucial acid-catalyzed tautomerization to form the corresponding ene-hydrazine. This step is critical as it sets the stage for the key bond-forming event.
-
-Sigmatropic Rearrangement: The protonated ene-hydrazine intermediate undergoes a-sigmatropic rearrangement, a pericyclic reaction analogous to the Cope rearrangement. This is the carbon-carbon bond-forming step where the new indole C2-C3 bond is established, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate subsequently rearomatizes, driven by the formation of a stable benzene ring. This is followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic intermediate to furnish the aromatic indole ring.
The presence of the electron-withdrawing ethoxycarbonyl group at the future 2-position of the indole can influence the electronics of the hydrazone and the subsequent intermediates, which may affect the choice of acid catalyst and reaction conditions for optimal results.
Caption: The mechanistic pathway of the Fischer indole synthesis for 2-ethoxycarbonyl indoles.
Experimental Protocols
Two primary approaches for the synthesis of 2-ethoxycarbonyl indoles via the Fischer synthesis are presented: a traditional two-step method involving the isolation of the arylhydrazone intermediate, and a more streamlined one-pot procedure.
Protocol 1: Two-Step Synthesis via Japp-Klingemann Reaction and Subsequent Cyclization
This classic approach offers better control over the purity of the starting materials for the cyclization step. The arylhydrazone of ethyl pyruvate is first synthesized using the Japp-Klingemann reaction.
Step A: Synthesis of Ethyl Pyruvate Arylhydrazone via Japp-Klingemann Reaction
The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-keto esters and aryldiazonium salts.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |
| Substituted Aniline | Varies | 10 | |
| Concentrated HCl | 36.46 | 25 | |
| Sodium Nitrite (NaNO₂) | 69.00 | 10 | |
| Ethyl Acetoacetate | 130.14 | 10 | |
| Sodium Acetate (NaOAc) | 82.03 | 30 | |
| Ethanol | 46.07 | As needed | Solvent |
| Water | 18.02 | As needed |
Procedure:
-
Diazotization: In a flask, dissolve the substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mmol) and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate, larger flask, dissolve ethyl acetoacetate (10 mmol) and sodium acetate (30 mmol) in ethanol. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution. A colored precipitate of the arylhydrazone should form. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into a large volume of cold water. Collect the precipitated crude ethyl pyruvate arylhydrazone by filtration. Wash the solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure arylhydrazone.
Step B: Fischer Indole Cyclization of Ethyl Pyruvate Arylhydrazone
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |
| Ethyl Pyruvate Arylhydrazone | Varies | 5 | From Step A |
| Acid Catalyst (e.g., PPA, H₂SO₄, ZnCl₂) | Varies | Catalytic to stoichiometric | See discussion below |
| Solvent (e.g., Ethanol, Acetic Acid, Toluene) | Varies | As needed |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend or dissolve the ethyl pyruvate arylhydrazone (5 mmol) in the chosen solvent.
-
Add the acid catalyst. The choice and amount of catalyst are crucial and may require optimization (see "Choice of Acid Catalyst" section).
-
Heat the reaction mixture to reflux for the required time (typically 1-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude 2-ethoxycarbonyl indole will often precipitate.
-
Collect the solid by filtration and wash it with water.
-
The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 2: One-Pot Synthesis of 2-Ethoxycarbonyl Indoles
This efficient procedure involves the in situ formation of the hydrazone followed by Fischer cyclization without isolation of the intermediate. A method using bismuth nitrate as a catalyst for hydrazone formation has been reported to be effective.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |
| Substituted Phenylhydrazine Hydrochloride | Varies | 10 | |
| Ethyl Pyruvate | 116.12 | 10 | |
| Bismuth (III) Nitrate Pentahydrate | 485.07 | 2 (20 mol%) | Catalyst for hydrazone formation |
| Polyphosphoric Acid (PPA) | Varies | ~3 g | Catalyst for cyclization |
| Methanol or Ethanol | 32.04 or 46.07 | ~30 mL | Solvent |
Procedure:
-
To a solution of the substituted phenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (10 mmol) in methanol or ethanol (30 mL), add bismuth (III) nitrate pentahydrate (2 mmol).
-
Add polyphosphoric acid (~3 g) to the mixture.
-
Reflux the reaction mixture for the appropriate time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into cold water (100 mL). Extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, then with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (petroleum ether/ethyl acetate eluent system).
Caption: A comparison of the two experimental workflows for synthesizing 2-ethoxycarbonyl indoles.
Choice of Acid Catalyst: A Critical Parameter
The selection of the acid catalyst is paramount for a successful Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be employed.
-
Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for this transformation. It often serves as both the catalyst and the reaction medium. However, reactions with PPA can sometimes lead to lower yields and require large quantities of the reagent.
-
Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): These strong Brønsted acids are commonly used, often in a solvent like ethanol or acetic acid. The concentration and amount should be carefully controlled to avoid side reactions.
-
Lewis Acids (e.g., ZnCl₂, BF₃): Lewis acids are also effective catalysts and can sometimes offer milder reaction conditions. The choice between a Brønsted and a Lewis acid may depend on the specific substituents on the arylhydrazine.
-
Bismuth (III) Nitrate: As demonstrated in the one-pot protocol, bismuth nitrate can be a mild and efficient catalyst for the initial hydrazone formation.
For the synthesis of 2-ethoxycarbonyl indoles, where the hydrazone has an electron-withdrawing group, stronger acid catalysts like PPA or H₂SO₄ are often necessary to drive the cyclization to completion. However, this should be balanced against the potential for acid-catalyzed side reactions.
Troubleshooting and Optimization
Even with established protocols, the Fischer indole synthesis can sometimes be challenging. Here are some common issues and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Purity of Starting Materials: Impurities in the arylhydrazine or ethyl pyruvate can inhibit the reaction.- Incorrect Catalyst: The chosen acid catalyst may not be strong enough or may be causing decomposition.- Substituent Effects: Strongly electron-donating or -withdrawing groups on the aryl ring can affect the reaction rate and yield. | - Ensure the purity of all reagents. Recrystallize or distill starting materials if necessary.- Screen a variety of Brønsted and Lewis acids (e.g., PPA, H₂SO₄, ZnCl₂, p-TsOH).- Adjust the reaction temperature and time. For less reactive substrates, higher temperatures and longer reaction times may be needed. |
| Formation of Multiple Products/Side Reactions | - N-N Bond Cleavage: A common side reaction, especially with electron-donating substituents on the arylhydrazine, is the cleavage of the N-N bond, leading to the formation of anilines.- Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings in the molecule. | - Use a milder acid catalyst or lower the reaction temperature.- Consider a one-pot procedure to minimize the handling of potentially unstable intermediates.- If applicable, use protecting groups for other sensitive functionalities in the molecule. |
| Difficulty in Purification | - Similar Polarity of Product and Byproducts: The desired indole may have a similar polarity to starting materials or side products, making chromatographic separation difficult. | - Optimize the eluent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step.- If the product is a solid, washing with appropriate solvents can help remove impurities. |
Conclusion
The Fischer indole synthesis provides a robust and versatile platform for the synthesis of 2-ethoxycarbonyl indoles, which are pivotal intermediates in medicinal and materials chemistry. By understanding the underlying mechanism, carefully selecting the appropriate reaction conditions and catalyst, and being prepared to troubleshoot potential issues, researchers can effectively utilize this classic reaction to access a wide array of valuable indole derivatives. The choice between a two-step and a one-pot approach will depend on the specific substrate, the desired scale of the reaction, and the available resources, with both methods offering viable pathways to these important synthetic building blocks.
References
- Fischer indole synthesis. (n.d.). In Wikipedia.
- Japp klingemann reaction. (n.d.). Slideshare.
- The Japp‐Klingemann Reaction. (n.d.). ResearchGate.
- The Japp-Klingemann Reaction. (n.d.). Organic Reactions.
- Sudhakara, A., et al. (2009). Efficient Synthesis of 2-Ethoxycarbonyl Indoles. Taylor & Francis Online.
- Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange.
- On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (n.d.). SciSpace.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Publishing.
- Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Preparation, Characterization and Study of Ethyl Pyruvate Aroyl Hydrazone Metal Complexes. (2018, June 1). Rafidain Journal of Science.
- Japp–Klingemann reaction. (n.d.). In Wikipedia.
- Efficient Synthesis of 2-Ethoxycarbonyl Indoles. (n.d.). Taylor & Francis Online.
- Preparation, Characterization and Study of Ethyl Pyruvate Aroyl Hydrazone Metal Complexes. (2025, August 10). ResearchGate.
- Organic Chemistry: Current Research Open Access. (n.d.). Longdom Publishing.
- Why Do Some Fischer Indolizations Fail? (2011, March 28). Journal of the American Chemical Society.
- Problems with Fischer indole synthesis. (2021, December 9). Reddit.
- Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2025, August 7). ResearchGate.
- A new and efficient one-pot synthesis of indoles. (2025, August 6). ResearchGate.
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (n.d.). PMC - NIH.
- Fischer indole synthesis. (n.d.). Grokipedia.
- Fischer Indole Synthesis. (n.d.).
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI.
- One-Pot Modified Japp-Klingeman-Fischer Indole Synthesis. (2025, August 6). ResearchGate.
- Crystal structure of ethyl pyruvate-2-methyl-4-chloro-phenyl hydrazone. (n.d.). Indian Academy of Sciences.
- Efficient Synthesis of 2-Ethoxycarbonyl Indoles. (2025, August 6). ResearchGate.
- Pyruvic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023, December 6). NIH.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
Application Note & Protocols: Alternative Synthesis Routes for 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Abstract
2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceutical agents and functional organic materials. The strategic placement of the ethoxycarbonyl group at the C2 position and the carboxylic acid at the C5 position provides orthogonal handles for diverse chemical modifications. This application note provides a detailed guide for researchers, chemists, and drug development professionals on established and modern alternative synthetic routes to this key intermediate. We move beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, the rationale for specific reagents and conditions, and a comparative analysis of the methodologies. Detailed, step-by-step protocols for a classical Reissert synthesis and two modern palladium-catalyzed routes—the Larock Indole Synthesis and a Sonogashira Coupling-Cyclization strategy—are provided to empower researchers with a robust and versatile synthetic toolkit.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a ubiquitous heterocyclic structure found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The title compound, this compound[1][2], is of particular interest due to its bifunctional nature. The C2-ester allows for modifications such as hydrolysis, amidation, or reduction, while the C5-carboxylic acid serves as a key point for amide bond formation, esterification, or other conjugation chemistries. This guide explores multiple synthetic pathways, enabling researchers to select the most appropriate route based on factors such as starting material availability, scalability, and functional group tolerance.
Classical Approach: The Reissert Indole Synthesis
The Reissert synthesis is a venerable and reliable method for constructing the indole core from an o-nitrotoluene derivative and diethyl oxalate.[3][4][5][6][7] This pathway is fundamentally a condensation reaction followed by a reductive cyclization. The key C-C bond is formed between the benzylic carbon of the nitrotoluene and one of the carbonyls of the oxalate, driven by the increased acidity of the benzylic protons due to the electron-withdrawing nitro group.
Causality of Experimental Choices:
-
Base: A strong base, such as potassium ethoxide, is required to deprotonate the weakly acidic methyl group of the o-nitrotoluene precursor.[5] Potassium ethoxide is often favored over sodium ethoxide for its superior reactivity.[4]
-
Reduction: The subsequent reductive cyclization of the intermediate o-nitrophenylpyruvate is critical. Various reducing agents can be employed, with zinc powder in acetic acid being a common choice. This system efficiently reduces the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent ketone to form the indole ring after dehydration.[4][6]
Visualizing the Reissert Synthesis
Caption: Figure 1: Reissert Synthesis Pathway
Protocol 1: Reissert Synthesis
Step 2.1: Synthesis of Ethyl 4-methyl-3-nitrobenzoate
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and reduce the solvent volume in vacuo.
-
Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester.
Step 2.2: Condensation with Diethyl Oxalate
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium ethoxide by dissolving potassium metal (1.1 eq) in absolute ethanol (20 volumes).
-
Add a solution of ethyl 4-methyl-3-nitrobenzoate (1.0 eq) and diethyl oxalate (1.2 eq) in absolute ethanol dropwise to the ethoxide solution at room temperature.
-
Stir the resulting deep-red mixture at room temperature for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude ethyl o-nitrophenylpyruvate derivative.
Step 2.3: Reductive Cyclization and Final Hydrolysis
-
Dissolve the crude pyruvate from the previous step in glacial acetic acid (15 volumes).
-
Add zinc dust (4-5 eq) portion-wise, ensuring the internal temperature does not exceed 60 °C.
-
After the addition is complete, heat the mixture to 80-90 °C for 2 hours.
-
Cool the reaction, filter through a pad of celite to remove excess zinc and salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo. The resulting residue contains the diester, ethyl 5-(ethoxycarbonyl)-1H-indole-2-carboxylate.
-
For selective hydrolysis of the C5-ester, dissolve the crude diester in a mixture of THF and water (3:1). Add lithium hydroxide (1.1 eq) and stir at room temperature for 8-12 hours.
-
Acidify the mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain This compound .
Alternative Routes: Palladium-Catalyzed Annulation Strategies
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions that provide milder and often more efficient routes to complex heterocyclic systems. These methods generally exhibit broader functional group tolerance compared to classical syntheses.
Larock Indole Synthesis
The Larock indole synthesis is a potent palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[8][9][10] For the synthesis of the title compound, this translates to the reaction of an ortho-iodoaniline derivative with ethyl propiolate. The reaction proceeds through a catalytic cycle involving oxidative addition, alkyne insertion, and intramolecular C-N bond formation.
Causality of Experimental Choices:
-
Catalyst System: A palladium(II) source like Pd(OAc)₂ is typically used, which is reduced in situ to the active Pd(0) species.[10]
-
Base: A carbonate base (e.g., K₂CO₃ or Na₂CO₃) is essential to neutralize the HX generated during the catalytic cycle and to facilitate the final cyclization step.[10]
-
Additive: A chloride source, such as LiCl or n-Bu₄NCl, is often crucial. It is believed to facilitate the reductive elimination step and prevent catalyst decomposition, thereby improving yields.[10]
-
Starting Material: 4-Amino-3-iodobenzoic acid is an ideal starting material, which can be synthesized from p-aminobenzoic acid.[11][12][13] The amino group must be protected (e.g., as a tosyl or acetyl derivative) before the coupling reaction to prevent side reactions.
Visualizing the Larock Synthesis
Caption: Figure 2: Larock Indole Synthesis Pathway
Protocol 2: Larock Indole Synthesis
Step 3.1.1: Synthesis of 4-Amino-3-iodobenzoic acid [11]
-
Dissolve 4-aminobenzoic acid (1.0 eq) and potassium iodide (1.0 eq) in a mixture of water and ethanol.
-
Add an oxidant like sodium hypochlorite solution dropwise at 30 °C.
-
Maintain the reaction for 2 hours, monitoring by TLC.
-
Upon completion, adjust the pH to 3-5 with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-amino-3-iodobenzoic acid.
Step 3.1.2: N-Protection and Esterification
-
Protect the amino group of 4-amino-3-iodobenzoic acid (1.0 eq) with a suitable protecting group (e.g., tosyl chloride in pyridine).
-
Esterify the carboxylic acid group by reacting the N-protected intermediate with ethanol under acidic conditions (as described in Protocol 1, Step 2.1). This yields the key precursor, ethyl 3-iodo-4-(tosylamino)benzoate.
Step 3.1.3: Larock Annulation and Deprotection
-
To a mixture of ethyl 3-iodo-4-(tosylamino)benzoate (1.0 eq), K₂CO₃ (2.5 eq), and LiCl (1.0 eq) in DMF, add Pd(OAc)₂ (5 mol%).
-
Degas the mixture with argon for 15 minutes.
-
Add ethyl propiolate (1.5 eq) via syringe and heat the reaction to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product is the N-tosyl protected indole. Deprotect using a suitable method (e.g., NaOH or Mg/MeOH).
-
After deprotection, acidify the aqueous layer to precipitate the final product, This compound , which can be purified by recrystallization.
Sonogashira Coupling / Cyclization
An alternative palladium-catalyzed strategy involves a two-step, one-pot sequence: a Sonogashira coupling followed by an intramolecular cyclization (e.g., a Cacchi or Heck-type cyclization).[14][15][16] This method couples an o-haloaniline with a terminal alkyne to form a 2-alkynyl aniline intermediate, which then cyclizes to form the indole ring.
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically requires both a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[16][17] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. It serves both as a base to neutralize the generated HX and as a solvent.[14]
-
Cyclization Conditions: The subsequent cyclization can be promoted by heat or by the addition of another catalyst or base, depending on the specific substrate and desired mechanism.[15]
Visualizing the Sonogashira Pathway
Caption: Figure 3: Sonogashira Coupling & Cyclization
Protocol 3: Sonogashira Coupling and Cyclization
Step 3.2.1: Sonogashira Coupling
-
Prepare the starting material, ethyl 4-amino-3-iodobenzoate, via iodination of ethyl 4-aminobenzoate (as per Protocol 2, Step 3.1.1, using the ester instead of the acid).
-
In a Schlenk flask, dissolve ethyl 4-amino-3-iodobenzoate (1.0 eq) in a mixture of THF and Et₃N (2:1).
-
Add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).
-
Degas the solution with a stream of argon for 20 minutes.
-
Add ethyl propiolate (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting aniline.
Step 3.2.2: Intramolecular Cyclization and Hydrolysis
-
Upon completion of the coupling, the cyclization can often be induced by heating the same reaction mixture to a higher temperature (e.g., 80-100 °C) for an additional 2-6 hours.
-
Alternatively, after the coupling, the solvent can be removed, and the residue redissolved in a solvent like DMF with a base such as K₂CO₃ to promote cyclization.
-
After cyclization, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate to yield the crude ethyl 5-(ethoxycarbonyl)-1H-indole-2-carboxylate.
-
Perform selective hydrolysis of the C5 ester as described in Protocol 1, Step 2.3, to furnish the final product.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the specific requirements of the project. A summary of the key features of each described protocol is presented below.
| Feature | Reissert Synthesis | Larock Synthesis | Sonogashira Coupling/Cyclization |
| Starting Materials | Substituted o-nitrotoluene | Substituted o-iodoaniline | Substituted o-iodoaniline |
| Key Reagents | KOEt, Diethyl oxalate, Zn/AcOH | Pd(OAc)₂, K₂CO₃, LiCl | Pd(PPh₃)₂Cl₂, CuI, Et₃N |
| Number of Steps | 3-4 (from commercial precursors) | 3-4 (including protection/deprotection) | 3 (can be a one-pot sequence) |
| Typical Overall Yield | Moderate | Good to Excellent | Good to Excellent |
| Scalability | Good; avoids expensive catalysts | Moderate; catalyst cost can be a factor | Moderate; catalyst cost |
| Functional Group Tol. | Limited by strong base and acidic reduction | Good; mild conditions | Excellent; very mild conditions |
| Key Advantage | Uses inexpensive starting materials | High convergence and efficiency | High functional group tolerance |
| Key Disadvantage | Harsh conditions; limited substrate scope | Requires protection/deprotection; catalyst cost | Requires terminal alkyne; catalyst cost |
Workflow for Route Selection
Choosing the optimal synthetic pathway is a critical decision in process development. The following diagram illustrates a logical workflow for selecting a synthesis route for the target molecule.
Caption: Figure 4: Decision workflow for synthetic route selection.
Conclusion
The synthesis of this compound can be successfully achieved through multiple distinct pathways. While the classical Reissert synthesis offers a cost-effective route from simple precursors, its harsh conditions limit its functional group tolerance. Modern palladium-catalyzed methods, such as the Larock annulation and Sonogashira coupling-cyclization sequences, provide milder, more versatile, and often higher-yielding alternatives. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make informed decisions to best suit their specific synthetic goals, whether for small-scale library synthesis or large-scale manufacturing campaigns.
References
- Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the N-Arylation of Indoles. Organic Letters, 12(17), 3934–3937.
- Reddy, K. S., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. NIH Public Access.
- Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274.
- ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate.
- Bielawski, M., et al. (2016). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 21(11), 1476.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). SSRN.
- Li, B., et al. (2019). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 21(15), 6048–6052.
- Leimgruber–Batcho indole synthesis. (2023). In Wikipedia.
- Larock Indole Synthesis. (n.d.). SynArchive.
- Reissert Indole Synthesis. (n.d.). Cambridge University Press.
- Reissert indole synthesis. (2023). In Wikipedia.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2012). RSC Advances, 2(25), 9495.
- Reissert indole synthesis. (n.d.). chemeurope.com.
- Larock indole synthesis. (2023). In Wikipedia.
- Reissert Indole Synthesis. (2024, December 20). YouTube.
- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.
- 4-Amino-3-iodobenzoic acid. (n.d.). Solubility of Things.
- This compound. (n.d.). PubChem.
Sources
- 1. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 2. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert_indole_synthesis [chemeurope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 4-Amino-3-iodobenzoic acid | CAS 2122-63-6 | Sun-shinechem [sun-shinechem.com]
- 14. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 16. spuvvn.edu [spuvvn.edu]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Purification of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic Acid by Recrystallization: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide to the purification of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. The protocol details a systematic approach to solvent selection, the recrystallization process, and methods for purity assessment. The underlying principles of crystallization and the rationale for each step are explained to provide researchers, scientists, and drug development professionals with a robust and reproducible method for obtaining high-purity material.
Introduction
This compound is a bifunctional molecule incorporating both an ester and a carboxylic acid on an indole scaffold. This substitution pattern makes it a valuable building block in the synthesis of a variety of pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, can significantly enhance the purity of this compound.
This guide will walk through the theoretical considerations and practical steps for the successful recrystallization of this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 138731-14-3 | [1] |
| Molecular Formula | C₁₂H₁₁NO₄ | [2] |
| Molecular Weight | 233.22 g/mol | [2] |
| Appearance | Solid (visual inspection) | [3] |
| Melting Point | Not available in searched literature | [4] |
Safety Precautions:
This compound is classified as a hazardous substance.[2] It is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.
Understanding Potential Impurities
The choice of recrystallization solvent and technique can be influenced by the likely impurities present in the crude material. Common synthetic routes to indole derivatives, such as the Fischer indole synthesis, can introduce specific impurities.[5]
Potential Impurities May Include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Side-Reaction Products: Isomeric products or byproducts from incomplete or alternative reaction pathways.[6]
-
Oxidation Products: Indoles can be susceptible to air oxidation, which may result in colored impurities.[7]
-
Residual Solvents: Solvents used in the synthesis or initial work-up.
The Recrystallization Workflow
The process of recrystallization can be broken down into a series of logical steps, each critical for achieving high purity and yield.
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatulas and weighing paper
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system (for purity analysis)
Step 1: Solvent Selection
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Procedure for Solvent Screening:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature and observe the solubility. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show solubility at room temperature. The ideal solvent will fully dissolve the compound upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.
Based on the structure of the target molecule (containing both a polar carboxylic acid and a less polar ester and indole ring), and the recrystallization of a similar compound from absolute ethanol, an ethanol/water mixture is a promising starting point.[8]
Step 2: The Recrystallization Process
Decision Tree for Solvent System Selection:
Caption: A decision-making flowchart for selecting an appropriate recrystallization solvent system.
Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and begin heating and stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the solute). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble impurities and the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Step 3: Purity Assessment
The purity of the recrystallized this compound should be assessed and compared to the crude material.
Table 2: Analytical Techniques for Purity Determination
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point Analysis | Assess purity and identity. | A sharp melting point range close to the literature value (if available). |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A single major peak with a purity of >99%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and detect structural impurities. | A spectrum consistent with the expected structure and no significant impurity peaks. |
Troubleshooting
Table 3: Common Recrystallization Problems and Solutions
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent, or switch to a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod, add a seed crystal, or evaporate some of the solvent. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Evaporate some of the solvent and re-cool. Use a different solvent with lower solubility at cold temperatures. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization with the addition of activated charcoal. |
Conclusion
This application note provides a detailed protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and executing the protocol with care, researchers can obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
- Chemsrc. This compound. [Link]
- McGrath, K. (2017). What do common indole impurities look like?
- Hughes, D. L. (2011).
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. [Link]
- PubChem. This compound. [Link]
- University of Rochester, Department of Chemistry.
- Wikipedia. Fischer indole synthesis. [Link]
- Google Patents.
- Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
Sources
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CAS#:138731-14-3 | this compound | Chemsrc [chemsrc.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Scientist's Guide to the Column Chromatography Purification of Indole Derivatives
Introduction: The Significance of Purity for Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of neurotransmitters like serotonin, essential amino acids such as tryptophan, and a vast array of pharmacologically active agents.[1][2] Derivatives of this privileged scaffold are explored as kinase inhibitors, antiepileptic agents, and more, making them central to modern drug discovery programs.[1]
However, the synthesis of these complex molecules rarely yields a pure product directly. Reaction mixtures are often complex, containing unreacted starting materials, reagents, and unforeseen byproducts.[1] To advance these compounds to biological screening or further synthetic steps, rigorous purification is not just a recommendation—it is an absolute necessity. Column chromatography, particularly flash chromatography, stands as the most robust and widely employed technique for achieving the high purity required for these sensitive applications.[1][3][4]
This guide provides an in-depth exploration of the principles and a detailed protocol for the purification of indole derivatives. It is designed for researchers and scientists, moving beyond a simple list of steps to explain the underlying chemical principles that govern a successful separation.
Core Principles: Tailoring Chromatography to the Indole Moiety
The success of any chromatographic separation hinges on the differential interaction of compounds between a stationary phase and a mobile phase.[5][6][7] For indole derivatives, understanding the interplay between the molecule's unique characteristics and the chromatographic components is key.
The Stationary Phase: More Than Just a Support
Silica gel (SiO₂) is the workhorse stationary phase for purifying indole derivatives, primarily due to its versatility, cost-effectiveness, and broad applicability.[1][8]
-
The Role of Polarity: Silica is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH). These groups act as hydrogen bond donors and acceptors, strongly adsorbing polar molecules.[8][9] The separation principle relies on this interaction: less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the silica and elute later.[8][10]
-
A Critical Consideration—Acidity: Standard silica gel is slightly acidic. This property can be problematic for certain indole derivatives, especially those containing basic nitrogen atoms (e.g., in a side chain). The acidic silanol groups can protonate the basic sites, leading to very strong adsorption, which manifests as significant "peak tailing" or, in worst-case scenarios, irreversible binding to the column.[1]
-
The Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), is often added to the mobile phase (typically 0.1-1%).[1][11] This modifier neutralizes the most acidic sites on the silica, ensuring sharper peaks and better recovery of basic compounds.
-
The Mobile Phase: The Engine of Separation
The choice of the mobile phase, or eluent, is the most critical variable in column chromatography.[6] It must be selected to provide a differential migration of the components in the mixture. This is almost exclusively determined empirically using Thin Layer Chromatography (TLC).[6]
-
Solvent Polarity and Eluting Power: The polarity of the mobile phase directly competes with the stationary phase for the analyte.[6]
-
A low-polarity solvent (e.g., hexane) is a weak eluent and will result in slow migration of all but the most non-polar compounds.
-
A high-polarity solvent (e.g., methanol) is a strong eluent and will move most compounds quickly.
-
The art of separation lies in finding a solvent or solvent mixture with an intermediate polarity that separates the desired compound from its impurities.
-
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The entire separation is performed with a single, unchanging solvent mixture. This is simple but may not be effective for complex mixtures with a wide range of polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 30%).[1] This is a powerful technique that allows for the elution of non-polar impurities first, followed by the compound of interest, and finally the highly polar impurities, often resulting in a faster and cleaner separation.[12]
-
Method Development: From TLC to Column
Attempting a column separation without prior TLC analysis is inefficient and rarely successful. TLC is the essential micro-scale experiment used to determine the optimal solvent system for the macro-scale column.[6][9]
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, make a small, concentrated spot on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a shallow pool of your chosen test solvent system. Allow the solvent to travel up the plate via capillary action.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (most indoles are UV-active) or by using a chemical stain. Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize the Solvent System: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 .[13] This ensures the compound will move through the column at a reasonable rate and be well-separated from impurities.
-
If Rf is too high (>0.5): The solvent is too polar. Decrease its polarity (e.g., go from 30% EtOAc/Hexane to 20% EtOAc/Hexane).
-
If Rf is too low (<0.2): The solvent is not polar enough. Increase its polarity (e.g., go from 20% EtOAc/Hexane to 30% EtOAc/Hexane).[11]
-
| Compound Polarity | Typical Starting Solvent Systems for TLC | Rationale |
| Non-Polar Indoles (e.g., alkylated indoles) | 5-20% Ethyl Acetate in Hexane | A low-polarity system is needed to achieve differential migration.[14] |
| Medium-Polarity Indoles (e.g., containing esters, amides) | 20-60% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane | A more polar mobile phase is required to compete with the silica for the analyte.[14] |
| Polar Indoles (e.g., containing alcohols, carboxylic acids) | 5-15% Methanol in Dichloromethane or Ethyl Acetate | A highly polar mobile phase is necessary to elute these strongly-adsorbed compounds.[14] |
| Basic Indoles | Systems above + 0.1-1% Triethylamine (Et₃N) | The basic additive prevents peak tailing by neutralizing acidic sites on the silica gel.[1] |
Visualizing the Process
Overall Workflow
The following diagram illustrates the logical flow from a crude synthetic mixture to a purified indole derivative.
Caption: Workflow for Indole Purification.
Principle of Separation
This diagram shows how polar and non-polar molecules are separated on a silica gel surface.
Caption: Polar vs. Non-Polar Interaction.
Detailed Protocol: Flash Column Chromatography
This protocol describes a standard flash chromatography purification using a glass column and positive air pressure.[4]
Materials and Equipment
-
Glass chromatography column with stopcock
-
Silica gel (230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Air or nitrogen line with regulator
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step 1: Column Preparation (Wet Packing)
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the outlet to the stopcock.[15][16] Use a long rod to gently tamp it into place.
-
Add Sand: Add a small layer (approx. 1 cm) of sand on top of the cotton plug.[13][16] This creates a flat base for the stationary phase.
-
Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[1] Add your initial, least polar eluent and stir to create a mobile slurry without lumps.[13]
-
Pack the Column: With the stopcock closed, pour the silica slurry into the column. Use additional eluent to rinse all the silica from the beaker into the column.
-
Pressurize and Settle: Open the stopcock and allow the solvent to drain. As it drains, gently tap the side of the column to ensure even packing and remove air bubbles. Apply gentle air pressure to the top to accelerate the process and create a firm, stable bed of silica.[16] Crucially, never let the solvent level drop below the top of the silica bed. This will cause cracks and ruin the separation.
-
Add Top Sand Layer: Once the silica is packed and the solvent level is just above the top, carefully add another 1 cm layer of sand.[16] This protects the silica surface during sample and solvent addition.[13] Drain the solvent until it is level with the top of the sand. The column is now ready for loading.
Step 2: Sample Preparation and Loading
The goal is to apply the sample to the column in the most concentrated band possible.
-
Wet Loading (for samples soluble in the eluent):
-
Dissolve the crude mixture in the absolute minimum amount of the mobile phase.[15][16]
-
Carefully pipette this concentrated solution directly onto the center of the top sand layer, taking care not to disturb the surface.[13]
-
Open the stopcock and allow the sample solution to absorb fully into the silica bed, draining the solvent just to the top of the sand.
-
Carefully add a small amount of fresh eluent to rinse the sides of the column and the flask that contained the sample, again allowing it to absorb fully. Repeat this rinse 1-2 times to ensure all the sample is transferred onto the column.[13]
-
-
Dry Loading (for samples poorly soluble in the eluent):
-
Dissolve the crude mixture in a volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to this solution.
-
Remove the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of your sample adsorbed onto silica.[15][17]
-
Carefully pour this powder onto the top sand layer of your prepared column, creating a uniform layer.
-
Gently add the mobile phase and proceed with elution.
-
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle, steady air pressure to the top of the column to force the solvent through. A good flow rate is about 2 inches (5 cm) of solvent level drop per minute.
-
Begin collecting the eluent in labeled test tubes or flasks as soon as you start the elution.[16] Do not wait for visible bands to appear, as many compounds are colorless.[8]
-
If using a gradient, start with the least polar solvent system. After a set volume (e.g., 2-3 column volumes), systematically switch to progressively more polar solvent mixtures.
Step 4: Analysis of Fractions
-
Using TLC, analyze the collected fractions to determine their composition. Spot multiple fractions per plate alongside a spot of your crude starting material for reference.
-
Identify the fractions that contain your desired product in pure form (i.e., a single spot at the correct Rf).
Step 5: Isolation
-
Combine all the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified indole derivative.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Compound will not elute | 1. Mobile phase is not polar enough. 2. Compound decomposed or irreversibly bound to the silica. | 1. Gradually increase the polarity of the mobile phase. 2. Test compound stability on a TLC plate.[18] Consider using deactivated silica or alumina. |
| Poor separation (co-elution) | 1. Column was overloaded with too much sample. 2. Sample band was too diffuse during loading. 3. Solvent system polarity is too high, causing everything to elute quickly. | 1. Use a larger column or less sample (maintain a high silica:sample ratio). 2. Use the minimum amount of solvent for loading. Consider dry loading. 3. Use a less polar mobile phase or a shallower gradient. |
| Streaking or "Tailing" Peaks | 1. Compound is too polar for the solvent system. 2. Compound is acidic or basic and interacting too strongly with the silica. | 1. Increase the polarity of the eluent. 2. Add a modifier: a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds.[1] |
| Cracked or Channeled Column Bed | The column ran dry at some point during packing or loading. | The separation is compromised. The column must be repacked. Always keep the solvent level above the silica bed. |
References
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures - Organic Chemistry.
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
- Mehrotra, S., Goel, M. K., Kukreja, S., & Srivastava, V. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96–103.
- MIT Digital Lab Techniques Manual. (n.d.). Column Chromatography.
- Gajos, J., & Sułkowska-Ziaja, K. (2015). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 28(5), 374-378.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Yong, Y. K., Li, K. S., & Chen, X. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(11), 1959.
- Unknown Author. (n.d.). column chromatography.pdf.
- LibreTexts Chemistry. (2023). Column Chromatography.
- ResearchGate. (2014). What are the suitable solvent system to start TLC analysis for IAA detection?.
- Roberts, J., & Rosenfeld, H. J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271.
- Columbia University. (n.d.). Column chromatography.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- van der Westhuizen, L., Sheridan, C., & van Hille, R. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 13-18.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Microbe Notes. (2022). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
- Polanuyer, B. (2015). Application of Flash Chromatography in Purification of Natural and Synthetic Products. ResearchGate.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2022). troubleshooting column chromatography.
- Kim, H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1640.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Dolan, J. W. (2014). Troubleshooting Basics, Part I: Where to Start?. LCGC International.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. columbia.edu [columbia.edu]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. microbenotes.com [microbenotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. rnlkwc.ac.in [rnlkwc.ac.in]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. Chromatography [chem.rochester.edu]
1H NMR characterization of "2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid"
An Application Guide to the ¹H NMR Structural Elucidation of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Abstract
This technical guide provides a detailed protocol and theoretical framework for the structural characterization of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, unambiguous confirmation of its molecular structure is critical. This document, intended for researchers in organic chemistry and drug development, outlines the analysis of proton environments, predicts the resultant ¹H NMR spectrum, and provides a field-proven, step-by-step protocol for sample preparation and data acquisition. The narrative emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep understanding of the characterization process.
Introduction and Structural Overview
This compound is a bifunctional indole derivative featuring an ethoxycarbonyl group at the C-2 position and a carboxylic acid at the C-5 position. This substitution pattern makes it a valuable building block in medicinal chemistry. ¹H NMR spectroscopy is the primary analytical method for confirming its identity and purity, as it provides precise information about the electronic environment of every proton in the molecule.
A thorough analysis requires consideration of three distinct structural regions:
-
The indole ring system , which includes four aromatic protons and one N-H proton.
-
The ethoxycarbonyl group (-COOCH₂CH₃) at the C-2 position.
-
The carboxylic acid group (-COOH) at the C-5 position.
The presence of two acidic protons (N-H and -COOH) necessitates careful selection of an appropriate deuterated solvent to ensure their observation in the spectrum.
Analysis of Proton Environments and Predicted Spectrum
The chemical shift (δ), multiplicity, and integration of each proton signal are dictated by its local electronic environment, including shielding/deshielding effects and spin-spin coupling with neighboring protons.
Molecular Structure and Proton Designations
To facilitate spectral assignment, the unique protons of the molecule are systematically labeled as shown below.
Caption: Labeled structure of the target molecule.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The expected ¹H NMR spectral data are summarized in the table below. These predictions are based on established chemical shift ranges for functional groups and typical coupling constants observed in aromatic systems.[1][2][3]
| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Ha | Indole N-H | > 11.5 | broad singlet (br s) | 1H | - | Acidic proton, often broad due to quadrupole broadening and potential exchange.[4] |
| Hf | Carboxylic Acid -COOH | > 12.0 | broad singlet (br s) | 1H | - | Highly deshielded acidic proton. Signal disappears upon D₂O exchange.[5][6][7] |
| He | Aromatic C4-H | ~8.3 | doublet (d) or singlet (s) | 1H | J ≈ 1.5 Hz (meta) | Deshielded by the adjacent carboxylic acid. Appears as a doublet due to meta-coupling to Hc, or a singlet if coupling is unresolved. |
| Hc | Aromatic C6-H | ~7.9 | doublet of doublets (dd) | 1H | J ≈ 8.5 Hz (ortho), 1.5 Hz (meta) | Coupled to both Hd (ortho) and He (meta).[8][9] |
| Hd | Aromatic C7-H | ~7.5 | doublet (d) | 1H | J ≈ 8.5 Hz (ortho) | Coupled only to Hc (ortho).[8][9] |
| Hb | Indole C3-H | ~7.2 | singlet (s) | 1H | - | Adjacent to the electron-withdrawing ethoxycarbonyl group. No adjacent protons to couple with. |
| Hg | Methylene -OCH₂- | ~4.3 | quartet (q) | 2H | J ≈ 7.1 Hz | Deshielded by the adjacent ester oxygen. Split into a quartet by the three neighboring Hh protons (n+1 rule). |
| Hh | Methyl -CH₃ | ~1.3 | triplet (t) | 3H | J ≈ 7.1 Hz | Split into a triplet by the two neighboring Hg protons. |
Application Protocol: NMR Sample Preparation and Data Acquisition
This section provides a robust, step-by-step protocol for obtaining a high-quality ¹H NMR spectrum.
Rationale for Experimental Choices
-
Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its aprotic nature prevents the rapid chemical exchange of the acidic N-H and -COOH protons, allowing for their observation.[10][11] In contrast, solvents like D₂O would lead to H-D exchange, causing these signals to disappear.[5][6] The residual proton signal of DMSO-d₆ (a pentet at ~2.50 ppm) serves as a convenient chemical shift reference.[12][13]
-
Sample Concentration : A concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[14] This ensures a good signal-to-noise ratio without causing issues related to viscosity or solubility that can broaden spectral lines.
Experimental Workflow
Caption: Standard workflow for NMR analysis.
Step-by-Step Protocol
-
Sample Preparation :
-
Accurately weigh 5-25 mg of "this compound" into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.[14]
-
Gently vortex the vial until the sample is fully dissolved.
-
Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool , as solvents can leach impurities from it.
-
Filter the solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that would degrade magnetic field homogeneity and broaden spectral lines.[15]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.[12]
-
Shim the magnetic field to optimize its homogeneity. This is typically an automated process on modern spectrometers and is essential for achieving sharp, well-resolved peaks.[16][17]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration, especially for quantitative analysis.[16][18] Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integrate all signals. Set the integration of a well-resolved, unambiguous signal (e.g., the C3-H singlet or one of the aromatic protons) to 1.0 to determine the relative integrals of all other signals.
-
Interpreting the Spectrum: A Self-Validating Analysis
The final step is to compare the experimental spectrum to the predicted data.
-
Confirm Key Functional Groups :
-
Look for two broad singlets far downfield (>11 ppm), corresponding to the -COOH and N-H protons.[4][5] To confirm the -COOH proton, a D₂O shake can be performed; adding a drop of D₂O will cause this signal to disappear.[7]
-
Identify the characteristic quartet (~4.3 ppm) and triplet (~1.3 ppm) of the ethoxycarbonyl group. The 2:3 integration ratio and identical coupling constants (J ≈ 7.1 Hz) are definitive confirmations.
-
-
Assign Aromatic Protons :
-
The aromatic region (7.0-8.5 ppm) should contain four protons in total.
-
Use the multiplicities and coupling constants to assign each signal. The doublet of doublets (~7.9 ppm) is key to identifying Hc , which then allows for the assignment of its ortho-coupled neighbor Hd and meta-coupled neighbor He .[19]
-
The remaining singlet in this region (~7.2 ppm) can be assigned to Hb .
-
-
Verify Integration : Check that the relative integrals for all signals match the number of protons in each environment (1H for each indole ring proton, 1H for COOH, 1H for NH, 2H for -OCH₂-, and 3H for -CH₃).
By systematically validating each of these features, one can achieve an unambiguous structural confirmation of this compound.
References
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]
- Vedantu. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. [Link]
- University College London. (n.d.). Chemical shifts. [Link]
- Boston University. (n.d.). Basic NMR Concepts. [Link]
- University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. [Link]
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chemguide. (n.d.).
- PubChem. (n.d.). This compound. CID 18071365. [Link]
- Queen Mary University of London. (n.d.).
- Beaudry Group, Oregon State University. (n.d.). Routine 1H NMR Guidelines. [Link]
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
- ScienceDirect. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
- Unknown Source. (n.d.). 1H NMR Protocol for Beginners DRX-400.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Michigan State University, Department of Chemistry. (n.d.). NMR Chemical Shifts. [Link]
- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- ResearchGate. (2019). What solvent must I use for 1H NMR test?. [Link]
- ACS Publications. (n.d.).
- PubMed. (2006).
- University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
- UTHSCSA. (n.d.).
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
- University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- YouTube. (2025).
- Iowa State University, Chemical Instrumentation Facility. (n.d.).
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- HeteroCycles. (1988). NMR STUDIES OF INDOLE. [Link]
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
- Reddit. (2022).
- PubChemLite. (n.d.). This compound. [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 13. chem.washington.edu [chem.washington.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. How To [chem.rochester.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 18. sites.bu.edu [sites.bu.edu]
- 19. organicchemistrydata.org [organicchemistrydata.org]
Application Note: Derivatization of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid for Biological Screening Libraries
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for extensive functionalization, enabling the exploration of vast chemical space to optimize therapeutic properties.[3] This application note provides a detailed guide for the strategic derivatization of a key intermediate, 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid , to generate diverse compound libraries for biological screening. We present detailed protocols for selective functionalization at the C-5 carboxylic acid and the N-1 indole nitrogen, discuss the rationale behind experimental choices, and offer considerations for designing libraries with favorable drug-like properties.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a cornerstone of drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4] The starting material, this compound, is an ideal platform for library synthesis due to its two distinct and orthogonally reactive functional groups: a carboxylic acid at the C-5 position and a secondary amine (N-H) at the N-1 position.
The ethoxycarbonyl group at the C-2 position serves a dual purpose: it deactivates the typically nucleophilic C-3 position, preventing unwanted side reactions, and provides a potential handle for future modification if desired. This guide will focus on the two primary vectors for diversification: the carboxylic acid and the indole nitrogen.
Core Derivatization Strategies
The generation of a chemically diverse library from the parent molecule relies on the selective modification of its two key functional handles. The workflow can be designed to modify one site, the other, or both sequentially.
Figure 2: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
HATU (1.1 equivalents)
-
DIPEA (3.0 equivalents)
-
Primary or Secondary Amine (1.2 equivalents)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc), 5% LiCl solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. [5]5. Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS. [5]7. Upon completion, quench the reaction by adding water.
-
Extract the product into Ethyl Acetate (3x).
-
Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove DMF) and brine. [6]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
| Parameter | Condition / Stoichiometry | Rationale |
| Indole Acid | 1.0 eq | Limiting Reagent |
| Amine | 1.2 eq | Slight excess to drive reaction to completion. |
| HATU | 1.1 eq | Slight excess to ensure full activation of the acid. |
| DIPEA | 3.0 eq | Sufficient to neutralize generated acid and facilitate coupling. |
| Temperature | Room Temperature | Mild conditions prevent degradation of reagents and products. |
| Time | 4 - 6 hours | Typically sufficient for complete conversion with HATU. |
Table 1: Summary of optimized HATU coupling reaction conditions.
Strategy 2: Diversification at the 1H-Indole Nitrogen
The indole nitrogen can be functionalized, typically through alkylation, after deprotonation with a suitable base. This modification significantly impacts the molecule's polarity and hydrogen bonding capability.
N-Alkylation
Classical indole N-alkylation involves a strong base like sodium hydride (NaH) to deprotonate the N-H, followed by reaction with an alkyl halide. [7]This method is robust and high-yielding. [7] Causality Behind Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (pKa ≈ 17), forming a highly nucleophilic indolide anion.
-
Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are common electrophiles.
-
Solvent (THF/DMF): Anhydrous THF or DMF are suitable polar aprotic solvents for this reaction.
Materials:
-
This compound derivative (e.g., a C-5 amide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equivalents)
-
Anhydrous THF or DMF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flask containing the indole starting material (1.0 eq), add anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution may become clearer as the sodium salt forms.
-
Add the alkyl halide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with Ethyl Acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter, concentrate, and purify by silica gel column chromatography.
Considerations for Biological Screening Library Design
When derivatizing for biological screening, the goal is not just chemical diversity but also "drug-like" physicochemical properties.
-
Lipophilicity (logP): Amide formation with polar amines can decrease logP, potentially improving solubility. Conversely, N-alkylation with long alkyl or aryl groups will increase logP. It is critical to balance these modifications.
-
Hydrogen Bonding: Converting the C-5 carboxylic acid to an amide changes its hydrogen bond donor/acceptor profile. N-alkylation removes a key hydrogen bond donor. These changes can dramatically affect target binding. [8]* Molecular Weight (MW): All modifications increase the molecular weight. It is advisable to use fragments that keep the final compounds within established guidelines for drug-likeness, such as Lipinski's Rule of Five (e.g., MW < 500). [8]* Structural Diversity: Employ a diverse set of building blocks (amines, alkyl halides) to maximize the exploration of chemical space. Include aliphatic, aromatic, cyclic, and heterocyclic moieties.
Figure 3: Interrelated factors in library design for screening.
Conclusion
The this compound scaffold provides a robust and versatile platform for the rapid generation of diverse compound libraries. By leveraging well-established amide coupling and N-alkylation protocols, researchers can systematically explore the structure-activity relationships of this privileged core. The detailed methodologies provided herein serve as a validated starting point for synthesizing focused libraries tailored for a wide range of biological targets, ultimately accelerating the drug discovery process.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
- Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. (n.d.). ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.
- Biomedical Importance of Indoles. (n.d.). PMC - NIH.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Versatile Synthon: 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic Acid in Modern Organic Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of foundational building blocks, or synthons, is paramount to the efficient construction of complex molecular architectures. Among these, 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid has emerged as a particularly valuable intermediate. Its bifunctional nature, featuring a readily transformable carboxylic acid and an ester group on a privileged indole scaffold, offers synthetic chemists a versatile platform for generating diverse compound libraries. This technical guide provides an in-depth exploration of this synthon, detailing its applications and providing robust protocols for its derivatization, with a focus on its role in the development of medicinally relevant compounds.
Core Attributes of the Synthon
The utility of this compound stems from the distinct reactivity of its two functional groups. The indole nucleus itself is a well-established pharmacophore, present in numerous natural products and pharmaceuticals.[1] The carboxylic acid at the 5-position serves as a prime handle for amide bond formation, a cornerstone reaction in medicinal chemistry for introducing a vast array of substituents.[1][2] Simultaneously, the ethoxycarbonyl group at the 2-position can be hydrolyzed, reduced, or otherwise modified, providing a secondary point for diversification.
| Property | Value | Source |
| Molecular Formula | C12H11NO4 | [3][4] |
| Molecular Weight | 233.22 g/mol | [3][4] |
| CAS Number | 138731-14-3 | [4] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| Storage | 2-8°C, Desiccated |
Application in Medicinal Chemistry: A Gateway to Bioactive Molecules
The indole-2-carboxylic acid framework is a key structural motif in the design of various therapeutic agents. Notably, it has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] The ability to chelate metal ions within the enzyme's active site is a critical feature of these inhibitors, and the indole nucleus of compounds derived from this scaffold has been observed to fulfill this role.[5] Furthermore, derivatives of indole carboxylic acids have been explored as histamine H3 receptor ligands, which are of interest for the treatment of neurological and cognitive disorders.[7][8][9]
The strategic advantage of using this compound lies in its capacity to serve as a launching point for combinatorial library synthesis, enabling the rapid exploration of structure-activity relationships (SAR). The protocols detailed below provide reliable methods for leveraging the reactivity of this synthon.
Application Protocol 1: Amide Coupling via HATU-Mediated Activation
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[2] For a substrate like this compound, a robust and high-yielding coupling method is essential. The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is particularly advantageous for its high efficiency, even with sterically hindered or electron-deficient amines, and its ability to minimize racemization.[10]
Rationale for Reagent Selection:
-
HATU: A highly effective uronium-based coupling reagent that rapidly forms an activated O-acylisourea intermediate, which is then converted to a highly reactive HOBt ester. This leads to efficient amide bond formation with a wide range of amines.[10][11]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation.[10]
-
Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.[10]
Detailed Experimental Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. De novo design and synthesis of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to the Scale-Up Synthesis of Indole Derivatives
Abstract: The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] Transitioning indole synthesis from laboratory-scale discovery to industrial-scale production presents a unique set of challenges, including thermal management, process safety, impurity control, and economic viability.[4] This document provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic approaches and practical considerations for the scalable synthesis of indole derivatives. We will explore the scalability of classic methods, the advantages of modern transition-metal-catalyzed reactions, and the role of enabling technologies like flow chemistry. Detailed, field-proven protocols and troubleshooting guides are provided to ensure successful implementation.
Strategic Imperatives in Scaling Indole Synthesis
The selection of a synthetic route for large-scale production is a multi-factorial decision that extends beyond simple reaction yield. Key considerations include:
-
Cost of Goods (CoG): The price and availability of starting materials, catalysts, and solvents are paramount. For instance, while modern palladium catalysts offer mild conditions, their cost can be prohibitive compared to the inexpensive acid catalysts used in the Fischer indole synthesis.[5][6]
-
Process Safety & Environmental Impact: Reactions involving hazardous reagents (e.g., hydrazines), high pressures, or significant exotherms require specialized equipment and stringent safety protocols.[7][8] The ideal process minimizes toxic reagents and waste streams.[9]
-
Robustness and Reproducibility: The chosen method must be tolerant of slight variations in raw material quality and reaction conditions to ensure consistent product quality across batches.
-
Downstream Processing: The ease of product isolation and purification is critical. A high-yielding reaction that requires extensive chromatographic purification is often less scalable than a moderate-yielding reaction that produces a crystalline product.[7]
Decision Workflow for Synthesis Strategy
Choosing the right path forward requires a logical assessment of project needs against the strengths and weaknesses of available synthetic methods.
Caption: A decision tree for selecting a scalable indole synthesis route.
Comparative Analysis of Key Synthetic Methods
The Fischer Indole Synthesis: The Workhorse Route
Discovered in 1883, the Fischer synthesis remains one of the most reliable and widely used methods for indole construction, involving the acid-catalyzed cyclization of an arylhydrazone.[10][11][12]
-
Mechanism Insight: The reaction proceeds via formation of a phenylhydrazone, which tautomerizes to an enamine. A critical[13][13]-sigmatropic rearrangement is followed by cyclization and elimination of ammonia to form the aromatic indole ring.[11]
-
Scale-Up Advantages: The starting materials (anilines, ketones/aldehydes) are often inexpensive and readily available. The reaction is operationally simple, not typically requiring an inert atmosphere.
-
Scale-Up Challenges:
-
Harsh Conditions: The reaction often requires strong acids (H₂SO₄, PPA) and high temperatures, which can be incompatible with sensitive functional groups and lead to tar formation.[5][8]
-
Safety: Phenylhydrazines can be toxic and mutagenic, requiring careful handling protocols. The diazotization process to prepare them can also pose thermal hazards.[8]
-
Work-up: Neutralizing large volumes of strong acid can be challenging and generate significant aqueous waste. An optimized process uses toluene as both a co-solvent and extraction solvent, producing zero wastewater and enabling direct crystallization of a high-purity product on a multi-kilogram scale.[9]
-
Caption: A simplified schematic of a continuous flow system for synthesis.
Telescoped Synthesis
Telescoping, or combining multiple reaction steps into a single pot without isolating intermediates, significantly improves process efficiency. [13][14]This reduces handling losses, solvent waste, and production time. A reported tricatalytic telescoped synthesis allows for the creation of C3-methyl-N-aryl indoles in a three-step, two-pot approach, streamlining the overall process. [13][14]
Scalable Protocols
Disclaimer: These protocols are intended for trained professionals. All operations should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, following a thorough hazard analysis.
Protocol 1: Multi-Gram Scale Fischer Synthesis of 2-Phenylindole[1]
This protocol is adapted from established literature procedures and is suitable for gram-scale synthesis.
Step 1: Phenylhydrazone Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add acetophenone (12.0 g, 100 mmol) and ethanol (100 mL).
-
Slowly add phenylhydrazine (10.8 g, 100 mmol) to the stirred solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Stir the mixture at room temperature for 1 hour. A pale yellow solid (acetophenone phenylhydrazone) will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol (2 x 20 mL), and dry under vacuum. The yield is typically 85-90%.
Step 2: Cyclization to 2-Phenylindole
-
CAUTION: This step is exothermic and requires careful temperature control. Set up a 1 L, three-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet in a heating mantle.
-
Charge the flask with powdered anhydrous zinc chloride (125 g, 917 mmol). Note: ZnCl₂ is highly hygroscopic; use freshly opened or dried material.
-
Add the dried acetophenone phenylhydrazone (21.0 g, 100 mmol) to the flask and mix thoroughly with the ZnCl₂.
-
Begin vigorous stirring and heat the mixture to 170 °C. The solid mass will become a stirrable liquid.
-
Maintain the temperature at 170 °C for 15-20 minutes. Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc) for the disappearance of the hydrazone.
-
Work-up: Carefully remove the flask from the heat and allow it to cool to ~100 °C. Cautiously add 250 mL of 2M HCl solution to quench the reaction and dissolve the zinc salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to afford 2-phenylindole as a white to off-white solid. (Typical yield: 70-80%).
Protocol 2: Gram-Scale Larock Synthesis of a 2,3-Disubstituted Indole[1][14]
This protocol requires standard Schlenk techniques to maintain an inert atmosphere.
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add o-iodoaniline (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and lithium chloride (0.42 g, 10 mmol).
-
Seal the flask, and evacuate and backfill with dry nitrogen three times.
-
Under a positive pressure of nitrogen, add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe.
-
Add the internal alkyne (e.g., diphenylacetylene, 2.14 g, 12 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Troubleshooting Guide for Scale-Up
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. Side Reactions: Localized overheating ("hot spots") in large reactors causing decomposition. [7]Catalyst Deactivation: Impurities in starting materials or exposure to air (for Pd-catalyzed reactions). | - Confirm reaction completion with in-process controls (IPC) like HPLC/TLC before work-up.- Improve agitation and use a jacketed reactor for better temperature control.- Ensure all starting materials are of sufficient purity. For Pd reactions, rigorously degas solvents and maintain a robust inert atmosphere. |
| Tar Formation | High Temperature/Concentration: Especially common in Fischer synthesis, leading to polymerization. [4][7]Acid Strength: Use of overly aggressive acid catalysts. | - Perform a controlled, slow addition of reagents to manage exotherms.- Consider running the reaction at a lower concentration or temperature for a longer time.- Screen alternative, milder acid catalysts (e.g., p-TsOH, Sc(OTf)₃). [9] |
| Poor Product Purity | Inefficient Purification: Chromatography is often not ideal for multi-kg scale. 'Oiling Out': Product separates as an oil instead of a solid during crystallization. [7] | - Develop a robust crystallization procedure. Screen multiple solvents and solvent/anti-solvent systems.- If oiling out occurs, try seeding with a small crystal, slowing the cooling rate, or increasing the solvent volume.- Ensure upstream intermediates are purified to remove impurities that carry through. |
| Process Stalls | Mixing Inefficiency: Solid reagents (e.g., K₂CO₃) may not be adequately suspended in large vessels. Clogging (Flow Chemistry): Precipitation of salts or product in the reactor tubing. [15] | - Use a mechanical stirrer with appropriate impeller design for the vessel size.- In flow, use a system designed for handling slurries (e.g., sonication) or find homogeneous conditions. [15] |
Table 2: Troubleshooting Common Issues in Indole Synthesis Scale-Up.
Conclusion
The successful scale-up of indole derivative synthesis is a critical task that bridges the gap between laboratory discovery and commercial application. While classic methods like the Fischer synthesis offer a cost-effective and robust route for many targets, modern palladium-catalyzed reactions provide unparalleled mildness and functional group tolerance for complex molecules. The choice of strategy must be guided by a holistic assessment of cost, safety, scalability, and the specific chemical nature of the target molecule. By leveraging enabling technologies like flow chemistry and applying rigorous process optimization and control, the challenges of scale-up can be effectively overcome, enabling the efficient and safe production of these vital heterocyclic compounds.
References
- An Eco-Friendly Industrial Fischer Indole Cyclization Process.
- Fischer Indole Synthesis. Alfa Chemistry.
- The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. PubMed.
- The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. (2022). SciSpace.
- The Catalytic Synthesis of N -Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence | Request PDF.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Benchchem.
- Recent advances in the synthesis of indoles and their applic
- Larock indole synthesis. Wikipedia.
- Synthesis of Indoles through Larock Annul
- Fischer indole synthesis under flow conditions.
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi.
- Access to Fused Indolines with a Quaternary N,N′-Aminal Center: Aza-Wacker-Type Cyclization for a Telescoped Reaction Sequence. Organic Letters.
- Fischer indole synthesis applied to the total synthesis of n
- Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole)
- Larock indole synthesis. Grokipedia.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- Scale-Up Guide: Buchwald-Hartwig Amin
- Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis. Benchchem.
- A Review of the Indole Synthesis Reaction System.
- Sustainable multicomponent indole synthesis with broad scope. Green Chemistry (RSC Publishing).
- Fischer indole synthesis. Wikipedia.
- A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development.
- Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd..
- Buchwald–Hartwig amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to the Synthesis of Indole-5-Carboxylic Acid
Abstract
Indole-5-carboxylic acid is a pivotal structural motif in medicinal chemistry and materials science, serving as a key building block for a range of functional molecules. Achieving its synthesis, however, requires a nuanced understanding of indole's inherent reactivity. This in-depth guide provides a comprehensive overview of the strategic and practical considerations for synthesizing indole-5-carboxylic acid. We will dissect the primary challenge of regioselectivity in indole functionalization and explain the rationale for employing a "bottom-up" synthetic strategy—the Fischer indole synthesis—as the most reliable and efficient method. In contrast, we will explore the current landscape and inherent difficulties of direct C-H carboxylation on the indole's benzenoid ring. This guide furnishes a detailed, field-proven protocol for the Fischer indole synthesis, complete with mechanistic insights, data tables, and workflow diagrams to ensure reproducible success in the laboratory.
The Strategic Challenge: Regioselectivity in Indole Carboxylation
The indole scaffold contains multiple C-H bonds, but they are not electronically equivalent. The pyrrole ring (positions C2 and C3) is electron-rich and thus highly susceptible to electrophilic attack and various C-H functionalization reactions.[1][2] Consequently, most direct carboxylation or carbonylation methods, whether catalyzed by transition metals or photoredox systems, overwhelmingly favor the C2 or C3 positions.[3]
Direct functionalization of the benzenoid C4–C7 positions is a significant synthetic hurdle due to the lower intrinsic reactivity of these C-H bonds.[1][4] While advanced methods using directing groups have been developed to achieve site-selective functionalization at C4, C6, and C7, direct and high-yielding C5-carboxylation remains a largely unsolved challenge in the field of C-H activation.[4][5][6] Recent progress has shown C5-alkylation and C5-arylation using specialized directing groups, but these methods are often complex and not yet generalized for carboxylation.[7][8]
This inherent reactivity profile dictates the most logical and robust strategy for obtaining indole-5-carboxylic acid: a "bottom-up" approach where the carboxylic acid functionality is incorporated into the starting material before the indole ring is constructed. The Fischer indole synthesis is the preeminent and most widely adopted method for this purpose.[9][10][11]
Logical Framework: Synthetic Strategy Selection
The diagram below illustrates the decision-making process for selecting an appropriate synthetic route for indole-5-carboxylic acid, highlighting the regioselectivity challenge.
Caption: Strategic decision workflow for indole-5-carboxylation.
The Method of Choice: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and versatile reaction that forms an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[9][11] To synthesize indole-5-carboxylic acid, the strategy involves using a commercially available or readily prepared hydrazine already bearing the carboxyl group at the correct position, namely 4-hydrazinobenzoic acid.
Underlying Mechanism
The causality behind this powerful reaction lies in a sequence of acid-catalyzed transformations:[10][11][12]
-
Hydrazone Formation: The arylhydrazine condenses with the ketone (e.g., 3-methyl-2-butanone) to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.
-
[12][12]-Sigmatropic Rearrangement: This is the key C-C bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond at the C5 position of the original benzene ring.
-
Cyclization & Aromatization: The resulting di-imine intermediate cyclizes, and subsequent elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.
Mechanism Diagram: Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer indole synthesis.
Detailed Application Protocol: Synthesis of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
This protocol details the synthesis of an indole-5-carboxylic acid derivative via the Fischer cyclization of 4-hydrazinobenzoic acid and 3-methyl-2-butanone. This method is adapted from established and reliable procedures.[12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Hydrazinobenzoic acid | ≥98% | Sigma-Aldrich | Starting material. Handle with care. |
| 3-Methyl-2-butanone (MIPK) | ≥99% | Acros Organics | Reactant and potential solvent. |
| Glacial Acetic Acid | ACS Grade | Fisher Chemical | Solvent and acid catalyst. |
| Ethanol (200 Proof) | Reagent Grade | Decon Labs | For recrystallization. |
| Deionized Water | N/A | In-house | For washing and recrystallization. |
| Round-bottom flask (250 mL) | N/A | N/A | |
| Reflux condenser | N/A | N/A | |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Heating mantle | N/A | N/A | |
| Büchner funnel and filter flask | N/A | N/A | For product isolation. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: Conduct the entire reaction and workup in a certified chemical fume hood due to the use of volatile and corrosive reagents.
-
Reagent Handling: 4-Hydrazinobenzoic acid is a hydrazine derivative and should be handled as a potential irritant and sensitizer. Acetic acid is corrosive. Avoid inhalation of vapors and skin contact.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazinobenzoic acid (10.0 g, 65.7 mmol, 1.0 eq).
-
Add glacial acetic acid (75 mL).
-
Add 3-methyl-2-butanone (14.2 mL, 11.3 g, 131.4 mmol, 2.0 eq).
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Fischer Cyclization:
-
Begin stirring the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain a steady reflux with constant stirring for 3-4 hours.
-
Causality Check: The acidic medium catalyzes the initial formation of the hydrazone, and the elevated temperature provides the necessary activation energy for the subsequent[12][12]-sigmatropic rearrangement and cyclization steps. Acetic acid serves as both the catalyst and a suitable high-boiling solvent.[9][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product will be a new, UV-active spot.
-
-
Product Isolation and Work-up:
-
After the reaction is complete (as indicated by TLC or time), turn off the heat and allow the mixture to cool to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to induce complete precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove residual acetic acid and unreacted ketone.
-
Self-Validation: The product is a solid that is sparingly soluble in the cold reaction mixture, allowing for straightforward isolation by filtration. The cold ethanol wash is critical for removing soluble impurities without significantly dissolving the desired product.
-
-
Purification:
-
Transfer the crude solid to a clean beaker.
-
Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold water and then dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the melting point and obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure and purity of the final product, 2,3,3-trimethyl-3H-indole-5-carboxylic acid.
-
Summary of Synthetic Strategies
The following table provides a comparative overview of the primary strategies for accessing carboxylated indoles, reinforcing the selection of the Fischer synthesis for the C5-substituted target.
| Strategy | Fischer Indole Synthesis (Bottom-Up) | Direct C-H Carboxylation (Post-Functionalization) |
| Principle | Builds the indole ring from a pre-functionalized aromatic precursor. | Introduces a carboxyl group directly onto a pre-formed indole ring. |
| Starting Materials | Arylhydrazine (e.g., 4-hydrazinobenzoic acid) + Aldehyde/Ketone. | Indole + Carboxylating Agent (e.g., CO₂, CO). |
| Regioselectivity for C5 | Excellent. Determined by the substitution pattern of the arylhydrazine. | Poor. Inherently favors C2/C3 positions. C5-selectivity is a major challenge. |
| Key Advantages | High reliability, predictable regiochemistry, often high-yielding. | High atom economy, fewer synthetic steps (in principle). |
| Key Disadvantages | Requires synthesis of the substituted hydrazine if not available. | Poor regiocontrol for benzenoid positions, often requires directing groups. |
| Typical Conditions | Acidic (Brønsted or Lewis acid), elevated temperatures.[9][11] | Transition-metal catalysis or photoredox catalysis.[3][5] |
| Recommendation for C5-Carboxylation | Highly Recommended. The most practical and proven method. | Not Recommended. Currently lacks robust and selective protocols. |
Conclusion
While the allure of direct C-H activation is strong due to its elegance and atom economy, the synthesis of indole-5-carboxylic acid is a classic case where fundamental principles of chemical reactivity dictate a more traditional, yet profoundly effective, "bottom-up" strategy. The Fischer indole synthesis provides an unparalleled level of control over regiochemistry, delivering the desired C5-substituted product reliably and efficiently. By understanding the electronic landscape of the indole nucleus, researchers can make informed strategic decisions, avoiding the pitfalls of non-selective reactions and ensuring a successful synthetic outcome. The protocol provided herein represents a validated and robust pathway for accessing this valuable chemical building block.
References
- You, J., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
- Gandeepan, P., et al. (2019). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Omega.
- Kumar, P., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Arkivoc.
- Kumar, P., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
- Ammar, H., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
- De Salvo, C., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
- Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Wang, Y., et al. (2020). Regioselective C5-H Direct Iodination of Indoles. ChemistrySelect.
- Yang, Y., et al. (2017). Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition.
- Lee, S., et al. (2023). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science.
- Waggoner, A. S., et al. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Sciforum.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testbook.com [testbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. sciforum.net [sciforum.net]
Using "2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid" in fragment-based screening
Application Notes & Protocols
Topic: Strategic Application of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid in Fragment-Based Screening Campaigns
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS).[1] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[2] These initial "hits," typically in the high micromolar to millimolar affinity range, serve as starting points for rational, structure-guided evolution into potent lead compounds.[3] This approach offers a more efficient exploration of chemical space, higher hit rates, and often yields leads with superior physicochemical properties.[4]
The success of an FBDD campaign hinges on the quality and diversity of the fragment library. Within this context, certain chemical scaffolds are considered "privileged" due to their frequent appearance in bioactive molecules. The indole core is a prime example of such a scaffold, forming the backbone of numerous natural products and FDA-approved drugs.[5][6][7] Its structural rigidity, combined with the hydrogen-bonding capacity of the N-H group, makes it an ideal anchor for protein binding.
This guide focuses on a specific, strategically designed indole fragment: This compound . Its design incorporates key features that make it a highly valuable tool for FBDD.
| Property | Value | "Rule of Three" Guideline | Conformance |
| Molecular Weight | 233.22 g/mol [8] | < 300 Da[4][9] | Yes |
| cLogP | 2.7[8] | ≤ 3[4][9] | Yes |
| Hydrogen Bond Donors | 2 (N-H, COOH) | ≤ 3[4][9] | Yes |
| Hydrogen Bond Acceptors | 4 (C=O x 2, OEt) | ≤ 3[4][9] | No* |
| Rotatable Bonds | 3 | ≤ 3[4] | Yes |
Note: While the number of hydrogen bond acceptors slightly exceeds the "Rule of Three," the presence of the carboxylic acid and ester provides critical, directional interaction points and synthetic handles, a justifiable trade-off for initial screening. The carboxylic acid motif is particularly effective for targeting sites that recognize anionic groups, while the ester provides a readily modifiable vector for synthetic elaboration.[10][11]
The First Pillar: Ensuring Fragment Quality
The weak affinity of fragments necessitates screening at high concentrations, making aqueous solubility and purity paramount.[12] An insoluble or impure fragment can lead to false negatives or positives, wasting significant resources. Therefore, rigorous quality control is the foundational step of any FBDD campaign.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Rationale: This protocol verifies the identity and purity of the fragment. A purity level of >95% is mandatory for quantitative biophysical assays.
Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute to 10 µM in a 50:50 acetonitrile:water mixture.
-
Instrumentation: Use a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.
-
HPLC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Expected Mass [M-H]⁻: 232.06
-
Expected Mass [M+H]⁺: 234.08
-
-
Analysis: Integrate the area under the curve for the main peak in the UV chromatogram. The purity should be ≥95%. Confirm that the mass spectrum corresponds to the expected molecular weight of the fragment.
Protocol 2: Aqueous Solubility Determination
Rationale: Fragments must be soluble in the aqueous buffers used for biophysical assays at the required screening concentrations (typically 100 µM - 1 mM). This protocol provides a rapid, kinetic assessment of solubility.
Methodology:
-
Buffer Preparation: Prepare the primary screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Filter the buffer through a 0.22 µm filter.
-
Sample Preparation:
-
Dispense 198 µL of the screening buffer into a 96-well clear plate.
-
Add 2 µL of a 10 mM DMSO stock solution of the fragment to achieve a final concentration of 100 µM (with 1% DMSO). Mix thoroughly.
-
Create serial dilutions to test a range of concentrations if desired.
-
-
Measurement: Measure the absorbance at 620 nm immediately after mixing (T=0) and after a 2-hour incubation period at room temperature (T=2h).
-
Analysis: A significant increase in absorbance between T=0 and T=2h indicates precipitation. The fragment is considered soluble if the change in absorbance is minimal and the solution remains clear by visual inspection. An early assessment of solubility is crucial for the success of FBDD projects.[12]
The FBDD Workflow: From Hit Identification to Structural Insight
The core of FBDD is an iterative cycle of screening, validation, and characterization.[1] Highly sensitive biophysical techniques are required to detect the weak binding events typical of fragments.[3][13]
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Fragment-based discovery of dual ligand pharmacophores for lipid-sensing transcription factors for designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes & Protocols: A Guide to the Synthesis of Substituted Indole-2-Carboxamides from Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among its many derivatives, the indole-2-carboxamide framework has emerged as a particularly versatile and valuable pharmacophore.[1][2] These compounds have demonstrated significant potential in various therapeutic areas, including as antitubercular agents, cannabinoid receptor modulators, and anticancer therapeutics.[2][3][4][5] Their biological activity is often finely tuned by the nature of the substituents on both the indole ring and the amide nitrogen.
The direct and reliable synthesis of substituted indole-2-carboxamides from the corresponding indole-2-carboxylic acid is a cornerstone of medicinal chemistry programs targeting this scaffold. This application note provides a detailed guide to the most common and effective methods for this transformation, focusing on the underlying chemical principles, practical experimental protocols, and troubleshooting strategies.
Mechanism and Rationale: The Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The carboxylate itself is not sufficiently electrophilic to be attacked by the amine. Therefore, a coupling reagent is employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it towards nucleophilic attack by the amine.
Most modern amide coupling protocols proceed through the in-situ formation of a highly reactive acyl-substituted intermediate. Common coupling reagents, such as carbodiimides (e.g., EDC) and phosphonium or uronium salts (e.g., BOP, HBTU, HATU), facilitate this activation.[6][7] The general mechanism involves the formation of an active ester, which is then readily displaced by the amine to form the thermodynamically stable amide bond.[8]
To minimize side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[6][9] These additives react with the activated carboxylic acid to form an active ester intermediate, which is more stable than the initial activated species but still highly reactive towards amines.[6]
Figure 1: General workflow for amide bond formation.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the desired reaction conditions.[7][9] Below is a comparison of frequently used coupling reagents for the synthesis of indole-2-carboxamides.
| Coupling Reagent | Activating Additive (often included) | Common Base | Typical Solvent | Key Considerations |
| EDC (or EDCI) | HOBt | DIPEA, Et₃N, NMM | DMF, DCM | Water-soluble byproducts are easily removed by aqueous workup.[10][11] Cost-effective for large-scale synthesis. |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP, ACN | Highly reactive and efficient, especially for sterically hindered substrates.[6][12] Minimizes racemization.[12] |
| HBTU/TBTU | HOBt (internal) | DIPEA, Et₃N | DMF, DCM | Very efficient with fast reaction times.[6] Less potent than HATU for challenging couplings. |
| BOP | HOBt (internal) | DIPEA, Et₃N | DMF, DCM | Effective and minimizes dehydration side reactions with asparagine and glutamine.[6] Forms carcinogenic HMPA as a byproduct.[6] |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | Similar to BOP but does not produce HMPA.[12] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the hydrolysis of activated intermediates.[9][13]
-
Anhydrous solvents and reagents are crucial for optimal yields.[9][14]
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a widely used, robust, and cost-effective method for the synthesis of indole-2-carboxamides.[15]
Materials:
-
Substituted Indole-2-carboxylic acid (1.0 eq)
-
Substituted Amine (1.0-1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2-1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2-1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2-1.5 eq) and EDC·HCl (1.2-1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the amine (1.0-1.2 eq) followed by the dropwise addition of DIPEA or Et₃N (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.[15]
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired indole-2-carboxamide.[13]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly useful for challenging substrates, such as sterically hindered amines or electron-deficient carboxylic acids.[12][16]
Materials:
-
Substituted Indole-2-carboxylic acid (1.0 eq)
-
Substituted Amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Anhydrous DMF or ACN
Procedure:
-
Dissolve the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or ACN.
-
Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9][14][17] This step is crucial for optimal results.[17]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Figure 2: A typical experimental workflow for indole-2-carboxamide synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Presence of water in the reaction mixture.- Steric hindrance of substrates.[9]- Deactivation of the amine by protonation.[9] | - Ensure the use of anhydrous solvents and reagents.[9][14]- Switch to a more powerful coupling reagent like HATU.[12]- Increase the equivalents of the coupling reagent and base.- Pre-activate the carboxylic acid before adding the amine.[17] |
| Formation of Side Products | - Racemization of chiral centers.- Side reactions involving the coupling reagent (e.g., formation of guanidinium byproducts with HATU and the amine).[17] | - Add HOBt or OxymaPure to suppress racemization.[9]- Run the reaction at a lower temperature (0 °C to RT).- Ensure the correct order of addition (pre-activation of the acid before adding the amine).[17] |
| Difficult Purification | - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC is poorly soluble).- Unreacted starting materials. | - Use EDC, as its urea byproduct is water-soluble and easily removed.[10][11]- Optimize the stoichiometry to ensure complete consumption of the limiting reagent.- Employ a different purification technique (e.g., preparative HPLC). |
Conclusion
The synthesis of substituted indole-2-carboxamides from their corresponding carboxylic acids is a fundamental transformation in modern drug discovery. By understanding the underlying mechanisms and selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently access a diverse range of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this critical synthetic step. Careful attention to experimental details, particularly the exclusion of moisture and the correct stoichiometry, will ensure high yields and purity of the desired products.
References
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PubMed Central.
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (n.d.). National Institutes of Health.
- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (2018). Royal Society of Chemistry.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). PubMed Central.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). National Institutes of Health.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). Royal Society of Chemistry.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. (n.d.). ACS Publications.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). ACS Publications.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2023). MDPI.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Royal Society of Chemistry.
- Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. (2018). ACS Publications.
- Indole-2-carboxamides Optimization for Antiplasmodial Activity. (n.d.). National Institutes of Health.
- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews.
- Coupling Reagents. (n.d.). Aapptec.
- Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2024). ACS Publications.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Publications.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2018). Royal Society of Chemistry.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- HATU coupling - what's the best order?. (2023). Reddit.
- Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2017). Royal Society of Chemistry.
- HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. (2014). ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- amide coupling help. (2020). Reddit.
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
Sources
- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. reddit.com [reddit.com]
The Strategic Utility of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Among the vast array of functionalized indoles, 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid stands out as a particularly versatile and strategic starting material for the synthesis of complex bioactive molecules. Its unique bifunctional nature, possessing an ester at the 2-position and a carboxylic acid at the 5-position, allows for orthogonal chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its use in the generation of diverse molecular architectures. We will delve into the chemical logic behind selective functionalization of its two distinct reactive sites and showcase its application in the synthesis of biologically relevant compounds.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| CAS Number | 138731-14-3 | [2] |
| Appearance | Solid | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Safety Precautions: this compound is an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Duality of Reactivity: A Synthetic Chemist's Playground
The synthetic power of this compound lies in the differential reactivity of its two functional groups. The carboxylic acid at the C-5 position is readily amenable to standard amide bond formation, esterification, and reduction, while the ester at the C-2 position can be hydrolyzed, reduced, or converted to other functional groups under different reaction conditions. This orthogonality is the key to its strategic importance.
Application Note 1: Selective Amide Bond Formation at the C-5 Position
The carboxylic acid at the C-5 position provides a convenient handle for the introduction of diverse side chains via amide bond formation. This is a cornerstone of medicinal chemistry, as the amide bond is a stable and common linker in drug molecules.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality of Experimental Choices:
-
HATU is a highly efficient coupling agent that minimizes side reactions and racemization, particularly important when coupling with chiral amines.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated ester intermediate.
Application Note 2: Esterification and Reduction at the C-5 Carboxylic Acid
The C-5 carboxylic acid can also be a precursor to esters and alcohols, further expanding the molecular diversity accessible from this starting material.
Protocol 2: Fischer Esterification of the C-5 Carboxylic Acid
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium bicarbonate
-
Dichloromethane
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with anhydrous sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the desired diester.
Protocol 3: Selective Reduction of the C-5 Carboxylic Acid
Selective reduction of the carboxylic acid in the presence of the ester can be achieved using specific reducing agents.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding 5-(hydroxymethyl)-1H-indole-2-carboxylic acid ethyl ester.
Causality of Experimental Choices:
-
Borane (BH₃·THF) is a chemoselective reducing agent that preferentially reduces carboxylic acids over esters, allowing for the selective transformation of the C-5 position.
Application Note 3: Functionalization of the Indole Core via the C-5 Amino Group
A key transformation to unlock the full potential of this scaffold is the conversion of the C-5 position to an amino group. This is typically achieved by first introducing a nitro group, which can then be reduced. The resulting 5-aminoindole derivative is a versatile intermediate for a wide range of C-N bond-forming reactions. While the direct nitration of this compound can be challenging, a more common strategy involves starting with a pre-functionalized indole. However, for the purpose of demonstrating the utility of the amino functional group, we will describe the reduction of a nitro-indole precursor.
Protocol 4: Reduction of a 5-Nitroindole Precursor
This protocol outlines the reduction of a 5-nitroindole to the corresponding 5-aminoindole, a crucial step in many synthetic routes. A common precursor is ethyl 5-nitroindole-2-carboxylate.
Materials:
-
Ethyl 5-nitroindole-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 5-nitroindole-2-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully basify with saturated aqueous sodium bicarbonate solution until a pH of ~8 is reached.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-1H-indole-2-carboxylic acid ethyl ester.[3][4]
Causality of Experimental Choices:
-
Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to amines.
Application in the Synthesis of Bioactive Molecules: A Conceptual Workflow
The strategic functionalization of this compound can be envisioned in the synthesis of various bioactive molecules. For instance, the indole-2-carboxylic acid scaffold is a key pharmacophore in a class of HIV-1 integrase inhibitors.[5] The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical bioactive molecule, highlighting the selective manipulation of the two functional groups.
Caption: Conceptual synthetic workflow from this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate key transformations discussed in this guide.
Caption: Amide bond formation at the C-5 position.
Caption: Selective reduction of the C-5 carboxylic acid.
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its bifunctional nature allows for selective and orthogonal manipulations, providing a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols and application notes presented here offer a foundation for researchers to harness the full synthetic potential of this valuable starting material. By understanding the principles of its reactivity, scientists can design and execute efficient synthetic routes to novel therapeutic agents.
References
- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- PubMed Central (PMC). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- ResearchGate. Preliminary discovery of selective reduction of carboxylic acid to aldehyde using HBpin and proposed mechanism.
- Khan Academy. Amide formation from carboxylic acid derivatives.
- YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy.
- Chemistry LibreTexts. Making Amides from Carboxylic Acids.
- PubChem. This compound.
- PubMed. An optimized protocol for the synthesis of N-2-hydroxybenzyl-cysteine peptide crypto-thioesters.
- PubMed Central (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- A Quick Guide to Reductions in Organic Chemistry.
- PubMed. Modular enantioselective synthesis of 8-aza-prostaglandin E1.
Sources
- 1. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Fischer Indole Synthesis
Introduction
The Fischer indole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, prized for its utility in constructing the indole scaffold found in countless pharmaceuticals, agrochemicals, and natural products.[1][2] Despite its longevity and versatility, the reaction is notoriously sensitive to substrate and reaction conditions, often presenting significant challenges for even experienced chemists.[3] This guide is designed to serve as a technical support resource, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common pitfalls encountered during this powerful transformation.
The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an enolizable ketone or aldehyde.[4][5] The reaction proceeds through a cascade of steps including tautomerization to an ene-hydrazine, a critical[3][3]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to form the aromatic indole ring.[4][6][7] Understanding the nuances of each step is paramount to diagnosing and solving problems.
Section 1: Low or No Yield
This is perhaps the most frequent issue. Before delving into complex side reactions, it's crucial to ensure the fundamental reaction parameters are optimized.
Q1: My reaction is not working at all. I'm only recovering starting material. What are the first things I should check?
A1: When a Fischer indole synthesis fails to initiate, the issue often lies with the catalyst, temperature, or the stability of the hydrazone intermediate.
-
Insufficient Acid Strength or Inappropriate Catalyst: The reaction is acid-catalyzed, and the choice of acid is critical and often substrate-dependent.[8][9][10] If you are using a weak Brønsted acid like acetic acid, it may be insufficient to promote the key rearrangement.
-
Reaction Temperature is Too Low: The[3][3]-sigmatropic rearrangement has a significant activation energy.[12] Many Fischer indole syntheses require elevated temperatures, often reflux conditions, to proceed efficiently.[11]
-
Hydrazone Instability or Hydrolysis: The phenylhydrazone intermediate can be unstable, especially if it is not formed in situ. It can revert back to the starting hydrazine and carbonyl compound, particularly in the presence of water.
Q2: I'm getting a very low yield of my desired indole. What factors could be responsible?
A2: Low yields, where some product is formed alongside unreacted starting material and/or byproducts, point towards suboptimal conditions or competing reaction pathways.
-
Substituent Effects: The electronic nature of your starting materials plays a pivotal role.
-
Electron-Donating Groups (EDGs) on the arylhydrazine (e.g., -OCH₃, -CH₃) can sometimes lower yields. While they can accelerate the desired rearrangement, they also stabilize intermediates that lead to a competing N-N bond cleavage pathway.[8][12][14]
-
Electron-Withdrawing Groups (EWGs) on the arylhydrazine (e.g., -NO₂, -Cl) can slow down the reaction, requiring harsher conditions (stronger acid, higher temperature) which may promote degradation.[11][12]
-
-
Steric Hindrance: Bulky groups on either the arylhydrazine (especially at the ortho position) or the carbonyl compound can impede the necessary conformational changes for the rearrangement and cyclization steps.[8][12]
-
Purity of Starting Materials: Impurities in the arylhydrazine, which can oxidize over time, or the carbonyl compound can lead to a host of side reactions.[8][11]
-
Troubleshooting Step: Use freshly distilled or purified phenylhydrazine. The hydrochloride salt of the hydrazine is often more stable and can be used directly.[11]
-
Table 1: Catalyst and Solvent Considerations
| Catalyst Type | Examples | Common Solvents | Key Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Acetic Acid, Toluene, Ethanol | Acetic acid can serve as both catalyst and solvent.[11] Stronger acids may be needed for less reactive substrates. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Toluene, Xylene, Dichloromethane | Effective for many substrates; ZnCl₂ is the most common.[1][4][9] Can sometimes improve regioselectivity. |
| Polyphosphoric Acid (PPA) | PPA | None (acts as solvent) | Highly effective for difficult cyclizations due to its strong acidity and high boiling point. Workup can be challenging. |
Section 2: Side Reactions and Impurities
The appearance of unexpected spots on a TLC plate is a common frustration. Identifying these byproducts is the first step toward eliminating them.
Q3: I'm observing significant byproduct formation. What are the most common side reactions?
A3: The acidic and often high-temperature conditions of the Fischer indole synthesis can promote several unwanted reaction pathways.
-
N-N Bond Cleavage: This is a major competing pathway, especially for hydrazines bearing electron-donating groups.[12][14] The ene-hydrazine intermediate can fragment into an aniline derivative and an iminium species, leading to a complex mixture of byproducts instead of the indole.[14][15]
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of two isomeric indoles.[6][12] The ratio is dependent on the acid catalyst, temperature, and steric factors.[12]
-
Dienone-Phenol Type Rearrangements: Under certain conditions, intermediates in the reaction can undergo rearrangements similar to the dienone-phenol rearrangement, leading to phenolic byproducts.[16][17][18]
-
Aldol Condensation: If the aldehyde or ketone starting material can enolize, it may undergo acid-catalyzed self-condensation, consuming the starting material and complicating purification.[3][12]
Q4: My product seems to be degrading during the reaction or workup. How can I prevent this?
A4: Indoles, particularly those with electron-rich substituents, can be sensitive to strong acids and oxidation.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction promptly to prevent product degradation from prolonged exposure to harsh conditions.
-
Careful Workup: During the workup, neutralize the acid catalyst carefully. A rapid, exothermic neutralization can degrade the product. Pouring the reaction mixture onto ice before slowly adding a base is a common and effective technique.
-
Protect from Air: Some indoles are susceptible to air oxidation, which can lead to discoloration and the formation of complex impurities. Conducting the reaction under an inert atmosphere (N₂ or Ar) and minimizing air exposure during workup and purification can be beneficial.
Section 3: Specific Experimental Challenges
Q5: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A5: The direct synthesis of the parent indole from phenylhydrazine and acetaldehyde is generally unsuccessful under standard solution-phase conditions.[3][8] A widely used and effective alternative is to use pyruvic acid as the carbonyl partner. This forms indole-2-carboxylic acid, which can then be decarboxylated by heating to yield the parent indole.[1][8]
Q6: I am struggling with the purification of my crude product. It's a dark, tarry mess. What are the best practices for purification?
A6: Purification is a significant challenge in many Fischer indole syntheses.
-
Initial Workup: After quenching the reaction, a thorough extraction is key. If your product is solid, you may be able to precipitate it by pouring the reaction mixture into a large volume of cold water or an ice bath, followed by filtration.[11]
-
Column Chromatography: This is the most common purification method.
-
Silica Gel Choice: Standard silica gel is acidic and can sometimes cause degradation of sensitive indoles. Consider treating the silica with a base (e.g., washing with a triethylamine/hexane mixture) or using neutral alumina.
-
Solvent System: Finding the right eluent system is crucial. A common starting point is a hexane/ethyl acetate gradient. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can often improve peak shape and prevent streaking for basic indole products.[19]
-
-
Crystallization: If chromatography fails to yield pure material, crystallization is an excellent alternative. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).
Visualizing the Process
The Fischer Indole Synthesis Mechanism & Common Pitfalls
Understanding the reaction pathway is essential for effective troubleshooting. The following diagram illustrates the key steps and highlights where common problems arise.
Caption: A systematic workflow for troubleshooting a failing Fischer indole synthesis.
General Experimental Protocol
This protocol for the synthesis of 1,2,3,4-tetrahydrocarbazole is provided as a general guideline. Conditions must be optimized for each specific substrate.
Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (5.5 g, 56 mmol) and glacial acetic acid (18 g, 300 mmol). [11]2. Reagent Addition: Begin stirring and heat the mixture to reflux. [11]3. Hydrazone Formation & Cyclization: Slowly add phenylhydrazine (5.4 g, 50 mmol) dropwise to the refluxing solution over a period of 30 minutes. [11]The solution will typically darken.
-
Reaction Completion: Continue refluxing for an additional hour after the addition is complete. [11]Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture in an ice bath. The product should precipitate as a solid. [11]6. Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. [11]7. Purification: The crude solid can be further purified by recrystallization from an appropriate solvent like ethanol to yield 1,2,3,4-tetrahydrocarbazole as a crystalline solid.
References
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
- Wikipedia. Fischer indole synthesis. Wikimedia Foundation.
- Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
- Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54068-54083.
- Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Stack Exchange Inc.
- ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. Wiley-VCH GmbH.
- Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5433-5441.
- Hsieh, C. Y., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5433–5441.
- Mohammadi, A. A., & Fazaeli, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2634-2641.
- Zhan, F., & Liang, G. (2013). Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. Angewandte Chemie International Edition, 52(4), 1214-1217.
- Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology.
- Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(4), 548-552.
- Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4419-4427.
- Wikipedia. Dienone–phenol rearrangement. Wikimedia Foundation.
- Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal.
- Reddit. Problems with Fischer indole synthesis. Reddit.
- ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate.
- Physics Wallah. Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah.
- SlideShare. Dienone phenol rearrangement reaction. SlideShare.
- YouTube. Dienone-Phenol Rearrangement Mechanism | Organic Chemistry. YouTube.
- YouTube. Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube.
- Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 17. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 18. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Optimizing the Fischer Indole Synthesis of 2-Ethoxycarbonyl Indoles
Welcome to the technical support center for the optimization of the Fischer indole synthesis, with a specific focus on the preparation of 2-ethoxycarbonyl indoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains a cornerstone for constructing the indole heterocycle.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound—in this case, ethyl pyruvate—to yield the desired indole.[1][2] While versatile, the synthesis is sensitive to various parameters, and successful execution often requires careful optimization.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate to improve the yield of my 2-ethoxycarbonyl indole?
Answer:
Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective strategy.
1. Purity of Starting Materials: The purity of both the phenylhydrazine and ethyl pyruvate is paramount. Impurities can lead to a host of side reactions that consume starting materials and complicate purification.[3][4]
-
Recommendation: Use freshly distilled or recrystallized starting materials. Phenylhydrazines, in particular, can degrade upon storage.
2. Choice and Concentration of Acid Catalyst: The selection of the acid catalyst is critical and often substrate-dependent.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[1][2][5][6]
-
Expert Insight: Polyphosphoric acid (PPA) is frequently a highly effective catalyst for this transformation. However, for certain substrates, screening a variety of acids is advisable. The concentration of the acid is also a key variable to optimize.
3. Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the key[7][7]-sigmatropic rearrangement.[2][3]
-
Causality: Excessively high temperatures or prolonged reaction times can lead to the decomposition of both the starting materials and the desired indole product.[3]
-
Best Practice: Monitor the reaction progress closely using thin-layer chromatography (TLC) to determine the optimal reaction time and temperature. Modern techniques like microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[1][3]
4. Solvent Selection: The choice of solvent can significantly impact the reaction rate and overall yield.
-
Common Solvents: Polar aprotic solvents such as acetic acid are often effective. In some instances, running the reaction neat (without a solvent) can be advantageous.[3][8]
5. Reaction Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the yield.[3]
6. One-Pot Procedures: To minimize the loss of material during handling, consider a one-pot procedure.[9] In this approach, the initial formation of the phenylhydrazone from phenylhydrazine and ethyl pyruvate occurs in the same vessel as the subsequent acid-catalyzed cyclization, without isolation of the hydrazone intermediate.[3][9]
Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions, and how can I suppress them?
Answer:
The formation of byproducts is a common issue in the Fischer indole synthesis. Understanding the potential side reactions is the first step toward mitigating them.
1. N-N Bond Cleavage: This is a major competing pathway, especially when the phenylhydrazine contains electron-donating substituents.[4][10][11] This cleavage leads to the formation of aniline derivatives and other degradation products instead of the desired indole.[4][10]
-
Mitigation Strategy: While electron-donating groups can increase the rate of the desired rearrangement, they also stabilize the intermediate in a way that favors N-N bond cleavage.[10][11] Careful control of temperature and acid catalysis is crucial. In some challenging cases, Lewis acids may offer better results than Brønsted acids.[11]
2. Formation of Regioisomers: This is more of a concern with unsymmetrical ketones. However, with substituted phenylhydrazines, abnormal cyclization can occur. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH can yield an abnormal chlorinated product as the major product.[7]
-
Control Measures: The choice of acid catalyst can influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[10]
3. Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate, particularly under overly mild acidic conditions or at insufficient temperatures.[10]
-
Troubleshooting: If you primarily observe the starting phenylhydrazone on your TLC, consider increasing the acid strength or the reaction temperature.[10]
Question 3: The reaction is not proceeding to completion, and I'm recovering a significant amount of the starting phenylhydrazone. What adjustments should I make?
Answer:
Incomplete conversion is a frequent hurdle. Here are some actionable steps to drive the reaction to completion:
-
Increase Acid Strength: The reaction is acid-catalyzed. If you are using a weaker acid like acetic acid, switching to a stronger Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂) can facilitate the cyclization.[10] Polyphosphoric acid (PPA) is a powerful option to consider.[3]
-
Increase Temperature: The[7][7]-sigmatropic rearrangement often has a substantial activation energy.[3] Cautiously increasing the reaction temperature while monitoring for any signs of decomposition can significantly improve the conversion rate.
-
Verify Reactant Purity: As mentioned earlier, impurities in the starting materials can inhibit the reaction.[10]
-
Consider In Situ Formation: Some phenylhydrazones can be unstable. Forming the hydrazone in situ by reacting the phenylhydrazine and ethyl pyruvate directly in the acidic reaction medium can be a more effective approach.[10]
Question 4: I'm struggling with the purification of my final 2-ethoxycarbonyl indole. What are some effective purification strategies?
Answer:
Purification can indeed be challenging due to the nature of the product and potential byproducts.
-
Column Chromatography: This is the most common method for purifying indole derivatives. A silica gel stationary phase is typically used. The choice of eluent is critical and often requires some experimentation. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.
-
Acid-Base Extraction: The N-H proton of the indole ring is weakly acidic. In some cases, an acid-base extraction can be employed to separate the indole from non-acidic impurities. However, exercise caution as some indoles can be sensitive to strong acids or bases.[3]
Data Summary and Protocols
Table 1: Common Acid Catalysts and Typical Reaction Conditions
| Catalyst | Typical Concentration | Solvent(s) | Temperature Range (°C) | Notes |
| Brønsted Acids | ||||
| HCl | 1-5 M in solvent | Ethanol, Acetic Acid | 80 - 120 | A common and effective choice. |
| H₂SO₄ | Catalytic to stoichiometric | Ethanol, Acetic Acid | 80 - 150 | A stronger acid, can sometimes lead to charring. |
| p-TsOH | 0.1 - 1.0 eq. | Toluene, Xylene | 110 - 140 | Often used with Dean-Stark to remove water. |
| Lewis Acids | ||||
| ZnCl₂ | 1.0 - 2.0 eq. | Acetic Acid, Neat | 100 - 160 | A classic and robust Lewis acid for this reaction. |
| BF₃·OEt₂ | 1.0 - 1.5 eq. | Dichloromethane, Acetic Acid | 25 - 80 | Can be effective at lower temperatures. |
| Other | ||||
| PPA | Used as solvent/catalyst | Neat | 100 - 160 | Highly effective for many substrates, but workup can be challenging. |
Experimental Protocol: One-Pot Synthesis of Ethyl Indole-2-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
1. Hydrazone Formation and Cyclization:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add ethyl pyruvate (1.05 eq.) dropwise to the solution with stirring.
-
Add the chosen acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).
-
Heat the reaction mixture to reflux (typically 80-120°C) and monitor the progress by TLC.
-
The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.
2. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the reaction mixture can be poured into ice water and the product extracted with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Fischer Indole Synthesis
Reaction Mechanism
Caption: The mechanism of the Fischer indole synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the Fischer indole synthesis.
References
- Grokipedia. Fischer indole synthesis.
- ResearchGate. Efficient Synthesis of 2-Ethoxycarbonyl Indoles | Request PDF.
- National Institutes of Health. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- BenchChem. Technical Support Center: Optimizing Fischer Indole Synthesis.
- BenchChem.
- Wikipedia. Fischer indole synthesis.
- PMC.
- J&K Scientific LLC. Fischer Indole Synthesis.
- BenchChem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- ResearchGate. ChemInform Abstract: Fischer Indolization and Its Related Compounds. Part 24.
- BenchChem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- RSC Publishing.
- National Institutes of Health.
- Chemistry Stack Exchange.
- SciSpace. Fischer indole synthesis in the absence of a solvent.
- International Journal of Advanced Research in Science, Communication and Technology.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid. This key intermediate is crucial in the development of various pharmacologically active agents. Its synthesis, while well-established, is often plagued by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate these challenges. We will focus primarily on the Fischer indole synthesis, the most common route for this class of compounds, which typically involves the acid-catalyzed cyclization of a hydrazone formed from 4-hydrazinobenzoic acid and ethyl pyruvate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule?
A: The most prevalent and economically viable method is the Fischer indole synthesis.[1][2] This route involves the condensation of 4-hydrazinobenzoic acid with ethyl pyruvate to form a hydrazone, which is then cyclized under acidic conditions (e.g., using polyphosphoric acid, sulfuric acid, or Eaton's reagent) to yield the target indole.[1][3]
Q2: My final product is a dark, tar-like substance instead of a crystalline solid. What happened?
A: The formation of tar or polymeric material is a common issue in Fischer indole synthesis, often caused by excessive heat or overly strong acidic conditions.[4][5] The indole nucleus is highly electron-rich and can be susceptible to acid-catalyzed polymerization. It is crucial to maintain careful temperature control and consider using milder acid catalysts.
Q3: What are the typical work-up and purification procedures?
A: A standard work-up involves quenching the reaction mixture in ice-water to precipitate the crude product. The solid is then collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography can be used but may be complicated by the compound's polarity due to the free carboxylic acid.
Q4: Can I use a different pyruvate ester, like methyl or benzyl?
A: Yes, other esters of pyruvic acid can be used. The choice of ester typically does not significantly affect the mechanism of the cyclization but will, of course, result in the corresponding ester in the final product. The ethyl ester is common due to the low cost and favorable physical properties of ethyl pyruvate.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific, complex problems encountered during the synthesis, providing mechanistic insights and actionable protocols for resolution.
Problem 1: Significant Decarboxylation of the C5-Carboxylic Acid
Question: My product analysis (NMR/LC-MS) shows a significant amount of ethyl 1H-indole-2-carboxylate, lacking the C5-carboxylic acid. What causes this, and how can I prevent it?
Probable Cause: Indole-carboxylic acids can undergo decarboxylation when subjected to high temperatures or strong acidic conditions.[6][7] The mechanism is facilitated by the electron-rich nature of the indole ring, which stabilizes the intermediate formed after protonation and subsequent loss of carbon dioxide. Polyphosphoric acid (PPA) or high concentrations of sulfuric acid at temperatures exceeding 100°C are particularly prone to inducing this side reaction. The variable and often poor results in such decarboxylations can sometimes be attributed to impurities from preceding steps.[6]
Solutions & Experimental Protocols:
-
Modify Catalyst and Temperature: Opt for a milder acid catalyst or lower the reaction temperature. While the Fischer synthesis requires acid, the conditions can often be moderated.
-
Use of Eaton's Reagent: Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote cyclization at lower temperatures (e.g., 60-80°C), thereby minimizing thermal decarboxylation.[5]
-
Two-Step Protocol: Isolate the hydrazone intermediate first. The crude hydrazone can then be cyclized under more controlled and milder conditions, avoiding prolonged exposure of the final product to harsh reagents.
Troubleshooting Protocol: Milder Cyclization
-
Step 1: Form the hydrazone by stirring equimolar amounts of 4-hydrazinobenzoic acid and ethyl pyruvate in ethanol at room temperature for 2-4 hours.
-
Step 2: Collect the precipitated hydrazone by filtration and wash with cold ethanol.
-
Step 3: Add the dried hydrazone portion-wise to a pre-heated solution of 10% sulfuric acid in ethanol at 70-75°C.
-
Step 4: Monitor the reaction by TLC. Once the hydrazone is consumed (typically 1-2 hours), cool the reaction and pour it into ice water.
-
Step 5: Collect the product by filtration, wash thoroughly with water to remove acid, and dry.
-
Validation: Analyze the product via ¹H NMR. The aromatic proton signals should integrate correctly, and the peak corresponding to the carboxylic acid proton (~11-12 ppm) should be present. Compare LC-MS data to confirm the reduction of the decarboxylated impurity.
Problem 2: Hydrolysis of the C2-Ethoxycarbonyl Group
Question: I am observing the formation of indole-2,5-dicarboxylic acid as a major byproduct. Why is my ester group being hydrolyzed?
Probable Cause: The ethoxycarbonyl group is an ester, which is susceptible to acid-catalyzed hydrolysis, particularly in the presence of water.[8] If the reaction is run in aqueous acidic media (e.g., concentrated HCl or H₂SO₄ without a co-solvent) or if the starting materials or solvent are not sufficiently dry, significant hydrolysis can occur, especially at elevated temperatures. The resulting di-acid can be difficult to separate from the desired product.
Solutions & Experimental Protocols:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. If using a protic acid like H₂SO₄, consider a co-solvent like glacial acetic acid or ethanol to maintain a non-aqueous environment.[3]
-
Use a Lewis Acid Catalyst: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can catalyze the cyclization without introducing water, thereby preventing hydrolysis.[1][4]
Troubleshooting Protocol: Lewis Acid Catalysis
-
Step 1: Prepare the hydrazone as described in the previous protocol.
-
Step 2: Suspend the dried hydrazone in an anhydrous solvent such as toluene or glacial acetic acid.
-
Step 3: Add 1.5 to 2.0 equivalents of anhydrous zinc chloride (ZnCl₂) to the suspension.
-
Step 4: Heat the mixture to 90-100°C and monitor by TLC.
-
Step 5: Upon completion, cool the reaction, quench carefully with water, and extract the product with ethyl acetate.
-
Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Validation: Use IR spectroscopy to confirm the presence of the ester carbonyl stretch (~1700-1720 cm⁻¹) and the absence of excessive carboxylic acid broadening.
Problem 3: Formation of Friedel-Crafts or Aldol-Type Byproducts
Question: My reaction mixture is complex, and purification is difficult. I suspect the formation of multiple unidentified byproducts. What could they be?
Probable Cause: The highly acidic and often high-temperature conditions of the Fischer indole synthesis can promote side reactions beyond those affecting the primary functional groups. These can include:
-
Friedel-Crafts-type Reactions: Intermediates in the reaction can act as electrophiles and react with the electron-rich indole product or starting materials.[4]
-
Aldol Condensation: If using a different carbonyl partner with an enolizable proton, self-condensation can occur. While less likely with ethyl pyruvate, related impurities could react.[5]
These side reactions lead to a complex mixture of oligomeric and polymeric materials, reducing the yield of the desired indole.[5]
Solutions & Experimental Protocols:
-
Control Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[5]
-
Slow Addition of Reagents: In a one-pot procedure, adding the ethyl pyruvate slowly to the mixture of arylhydrazine and acid can help keep its concentration low and minimize side reactions.
-
Use a Heterogeneous Catalyst: Using a solid-supported acid catalyst can sometimes provide a milder reaction environment and simplify work-up, reducing the opportunity for solution-phase side reactions.
Data Summary & Visualization
Table 1: Influence of Reaction Conditions on Product Distribution
| Catalyst | Temperature | Desired Product Yield | Decarboxylation Byproduct | Ester Hydrolysis Byproduct |
| PPA (Polyphosphoric Acid) | 120°C | ~45% | ~25% | <5% |
| H₂SO₄ (conc.) | 100°C | ~55% | ~15% | ~10% (if wet) |
| Eaton's Reagent | 75°C | ~70% | <5% | <2% |
| Anhydrous ZnCl₂ in Toluene | 100°C | ~65% | <5% | <1% |
Data are representative and may vary based on specific experimental scale and purity of reagents.
Diagrams
Caption: Main vs. Side Reaction Pathways in the Fischer Indole Synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- Gribble, G. W. The Leimgruber-Batcho Indole Synthesis. Heterocycles, Vol. 22, No. 1, 1984. [Link]
- Maccioni, E. et al. Efficient Synthesis of 2-Ethoxycarbonyl Indoles.
- Wikipedia.
- Wikipedia. Reissert indole synthesis. [Link]
- Wikipedia. Nenitzescu indole synthesis. [Link]
- National Institutes of Health.
- MDPI. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. [Link]
- Royal Society of Chemistry.
- Wikipedia. Fischer indole synthesis. [Link]
- Gribble, G. W. (PDF) Leimgruber–Batcho Indole Synthesis.
- Gribble, G. W. (PDF) Reissert Indole Synthesis.
- Canadian Science Publishing. THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. [Link]
- ResearchGate.
- Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. [Link]
- Journal of Bio- and Chemical Sciences. Decarboxylation of 2'-dicarboxy-5-(methyl-5'indolyl-3')-indolyl-3-acetic acid with use of salts of copper. [Link]
- ResearchGate. Nenitzescu 5-Hydroxyindole Synthesis. [Link]
- YouTube.
- REVISTA DE CHIMIE. 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. [Link]
- YouTube. Reissert Indole Synthesis. [Link]
- ResearchGate. Leimgruber-Batcho Indole Synthesis (mid-20 th century). [Link]
- Cannon, J. G. Reissert Indole Synthesis. [Link]
- Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- Organic Chemistry Portal. Synthesis of indoles. [Link]
- ACS Publications.
- PubChem. This compound. [Link]
- PubMed.
- Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
- MDPI.
- PubMed.
- EWG Skin Deep.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. butlerov.com [butlerov.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (CAS No. 138731-14-3)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting in a question-and-answer format, and present optimized protocols based on established chemical principles.
Core Synthetic Strategy: The Japp-Klingemann/Fischer Indole Approach
The most reliable and widely adopted route for synthesizing this compound involves a two-stage process.[4] First, a Japp-Klingemann reaction is used to form a key hydrazone intermediate from a diazotized aniline derivative and a β-keto-ester.[5][6] This is followed by an acid-catalyzed Fischer indole synthesis to cyclize the hydrazone into the desired indole framework.[7][8] This approach avoids the direct handling of potentially unstable hydrazine intermediates and offers good control over the final substitution pattern.[9]
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each question is designed to reflect a common experimental observation, followed by a detailed explanation of the cause and a recommended course of action.
Question 1: My Japp-Klingemann reaction is giving a very low yield of the hydrazone intermediate. What are the likely causes?
Answer: Low yield in the Japp-Klingemann reaction is a frequent issue, often stemming from three primary factors: decomposition of the diazonium salt, incorrect pH, or the formation of stable azo-compound intermediates that fail to convert to the hydrazone.
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step (conversion of the aniline to the diazonium salt) must be performed at 0-5 °C to prevent decomposition. Ensure your starting aniline (4-aminobenzoic acid) is fully dissolved and the addition of sodium nitrite is slow and controlled to avoid exothermic spikes.
-
Suboptimal pH: The Japp-Klingemann reaction is highly pH-sensitive. The coupling of the diazonium salt to the β-keto-ester enolate requires mildly basic or buffered conditions (typically pH 5-8). Using a buffer like sodium acetate is common.[9] If the medium is too acidic, enolate formation is suppressed. If it is too basic, the diazonium salt can decompose or lead to unwanted side reactions.
-
Stable Azo Intermediates: In some cases, the initially formed azo compound is slow to hydrolyze and decarboxylate to the final hydrazone.[10] This can sometimes be addressed by gently warming the reaction mixture after the initial coupling or by adjusting the pH, though this must be done cautiously to avoid decomposition.[10]
Question 2: The Fischer indole cyclization step is producing a dark, tar-like substance with little to no desired product. Why is this happening?
Answer: Tar formation is a classic problem in Fischer indole synthesis and is almost always due to overly harsh reaction conditions.[11]
-
Cause: Strong acids and high temperatures can promote polymerization and degradation of the starting materials, intermediates, and even the indole product itself.[11][12] Indoles, while aromatic, can be susceptible to acid-catalyzed polymerization.[13]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting tar formation.
Question 3: The reaction works, but the final yield is consistently below 50%. How can I optimize the process?
Answer: Sub-optimal yield often points to inefficiencies in one or both of the key reaction steps. A systematic optimization approach is recommended.[14][15]
Optimization Parameters for Fischer Indole Synthesis
| Parameter | Recommendation | Rationale |
|---|---|---|
| Acid Catalyst | Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) and Eaton's reagent are often effective for less reactive substrates.[11][16] | The choice of acid is critical and substrate-dependent. Some catalysts promote the key[4][4]-sigmatropic rearrangement more efficiently than others.[8][17] |
| Temperature | Systematically vary the temperature in 10 °C increments (e.g., 80-120 °C). | An optimal temperature exists that maximizes the rate of cyclization while minimizing degradation.[18] |
| Reaction Time | Monitor the reaction by TLC or HPLC to determine the point of maximum product formation before side reactions dominate. | Prolonged reaction times, especially at high temperatures, can lead to product degradation. |
| One-Pot Procedure | Consider a one-pot synthesis where the hydrazone is generated and cyclized without isolation.[19] | This avoids potential decomposition of the hydrazone intermediate during isolation and purification. |
Question 4: I am having difficulty purifying the final product. Column chromatography gives poor separation, and recrystallization fails. What should I do?
Answer: Purification challenges often arise from the presence of closely related impurities or byproducts.[18]
-
For Column Chromatography: If baseline separation is not achieved, a change in the solvent system is necessary. The polarity of your eluent may be too high, causing everything to elute together, or too low, causing poor migration. Try a shallower gradient or switch to a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).
-
For Recrystallization: The key is finding a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water). A detailed protocol for recrystallization of a similar indole ester suggests dissolving the crude solid in a warm solvent like dichloromethane, drying, and then concentrating to induce crystallization.[20]
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control in the entire synthesis? The acid-catalyzed Fischer cyclization is arguably the most critical and sensitive step. The choice of acid, temperature, and reaction time must be carefully optimized to favor the desired indole formation over degradation and polymerization pathways.[18][21]
Q2: How can I confirm the formation of the hydrazone intermediate before proceeding to the cyclization? The hydrazone intermediate can be characterized by standard analytical techniques. It will have a distinct ¹H NMR spectrum compared to the starting materials. You can also monitor its formation via TLC, as it will have a different Rf value. In many cases, the hydrazone will be a colored solid that can be isolated by filtration.[9]
Q3: Are there any major safety precautions I should be aware of? Yes. Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[22] Strong acids like sulfuric acid and polyphosphoric acid are highly corrosive.[8] Diazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately after preparation.
Q4: Why is an electron-withdrawing group like an ester at the 2-position beneficial? The ethoxycarbonyl group at the 2-position deactivates the indole ring towards electrophilic attack and polymerization under the strongly acidic conditions of the Fischer synthesis.[9] This protective effect helps to prevent the formation of tar and other byproducts, leading to cleaner reactions and higher yields.
Optimized Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
-
Diazotization: Dissolve 4-aminobenzoic acid (1.0 eq) in a 3M HCl aqueous solution. Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) and sodium acetate (3.0 eq) in ethanol/water (1:1). Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the β-keto-ester solution. A colored precipitate (the hydrazone) should form.
-
Isolation: Stir the reaction mixture at room temperature for 2-4 hours. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.[9]
Protocol 2: Fischer Indole Synthesis to this compound
-
Reaction Setup: Place the dried hydrazone intermediate (1.0 eq) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cyclization: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) or another chosen acid catalyst (e.g., a 1:1 mixture of acetic acid and concentrated HCl).[9]
-
Heating: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.
-
Isolation: The solid product will precipitate out. Collect the crude product by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral.
-
Purification: Dry the crude solid. Recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.[20]
References
- Wikipedia. Japp–Klingemann reaction. [Link]
- ResearchGate. The Japp‐Klingemann Reaction. [Link]
- chemeurope.com. Japp-Klingemann reaction. [Link]
- Pévet, B. et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
- Royal Society of Chemistry.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
- ResearchGate. Optimization of reaction conditions. a | Download Table. [Link]
- ResearchGate. Optimization of reaction conditions a | Download Scientific Diagram. [Link]
- Cambridge University Press. Fischer Indole Synthesis. [Link]
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
- MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
- ResearchGate. Efficient Synthesis of 2-Ethoxycarbonyl Indoles | Request PDF. [Link]
- University of Babylon. Synthesis and Chemistry of Indole. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- Nature. A three-component Fischer indole synthesis. [Link]
- Chemsrc. CAS#:138731-14-3 | this compound. [Link]
- Wisdomlib. Optimization of reaction conditions: Significance and symbolism. [Link]
- Google Patents.
- PubChem. This compound. [Link]
Sources
- 1. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 2. scbt.com [scbt.com]
- 3. CAS#:138731-14-3 | this compound | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 16. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Prepared by the Gemini Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (CAS 138731-14-3).[1][2][3][4][5][6][7] As a key intermediate in various synthetic programs, its purity is paramount. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and extensive field experience.
Introduction: The Challenge of Purity
This compound is a bifunctional molecule, possessing both an ester and a carboxylic acid group, attached to a sensitive indole core.[1][5] It is commonly synthesized via the Fischer indole synthesis, often utilizing a hydrazone intermediate prepared through the Japp-Klingemann reaction.[8][9][10][11][12] The acidic and thermal conditions of these reactions can generate a variety of structurally similar impurities and colored byproducts, making purification a non-trivial task.[13][14][15] This guide will address the most common purification hurdles and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a persistent yellow or brown color. What causes this and how can I remove it?
A1: This is the most frequently encountered issue. The coloration typically arises from two sources:
-
Azo Compound Remnants: The Japp-Klingemann reaction forms an azo intermediate.[8][10] While this intermediate is usually hydrolyzed in situ, incomplete reaction or side reactions can lead to residual, highly colored azo-containing impurities in your crude product.
-
Oxidation/Degradation: The indole ring is susceptible to oxidation, especially under acidic conditions and when exposed to air and light. This can form polymeric or oxidized species that are highly colored.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is the most effective first step for removing bulk color.
-
Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal. Caution: Add the charcoal before boiling to avoid violent bumping. Heat the mixture at reflux for 15-30 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon.
-
Causality: The porous structure of activated carbon provides a large surface area for the adsorption of large, planar, colored molecules, while leaving your desired product in solution.
-
-
Solvent Selection for Recrystallization: A proper recrystallization will selectively precipitate your desired compound, leaving colored impurities in the mother liquor. See the detailed recrystallization protocol in Section 3.1 .
Q2: My product "oils out" or fails to crystallize during recrystallization. What's going wrong?
A2: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically due to:
-
High Impurity Load: Impurities disrupt the crystal lattice formation, depressing the melting point of the mixture and favoring a liquid state.
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of your compound (or the eutectic mixture with impurities), it will melt before it can crystallize.
-
Supersaturation Issues: Cooling the solution too rapidly can lead to a highly viscous, supersaturated oil.
Troubleshooting Flowchart:
Sources
- 1. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 2. This compound | 138731-14-3 [sigmaaldrich.cn]
- 3. scbt.com [scbt.com]
- 4. CAS#:138731-14-3 | this compound | Chemsrc [chemsrc.com]
- 5. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound [m.chemicalbook.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (CAS No. 138731-14-3)[1]. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important indole derivative. Our approach is grounded in established chemical principles to ensure you can confidently obtain a high-purity product for your downstream applications.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification workflow.
Question 1: My isolated product is a tan, yellow, or brownish solid, not the expected off-white powder. What causes this discoloration and how can I fix it?
Answer: This is a common issue with indole derivatives. The discoloration typically arises from two main sources:
-
Oxidation: The indole ring is susceptible to oxidation, especially when exposed to air and light over extended periods. This process can form highly colored oligomeric or polymeric impurities.
-
Residual Impurities: Certain impurities from the synthesis, such as nitro-aromatic precursors or azo compounds, can be intensely colored. For instance, some indole syntheses have been known to produce trace amounts of colored byproducts like diethyl azobenzene-4,4'-dicarboxylate[2].
Troubleshooting Steps:
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is to perform a hot filtration with activated carbon (charcoal). Dissolve your crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate), add a small amount (1-2% w/w) of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of Celite® to remove the carbon. The purified compound can then be recovered by cooling the filtrate to induce crystallization.
-
Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor. Refer to the protocols section for a detailed guide.
-
Minimize Exposure: During workup and storage, minimize the compound's exposure to light and air. Use amber vials for storage and consider storing under an inert atmosphere (Nitrogen or Argon).
Question 2: My NMR/LC-MS analysis indicates the presence of unreacted starting materials or other isomeric impurities. Which purification method offers the best resolution?
Answer: For separating structurally similar compounds like isomers or unreacted starting materials, flash column chromatography is the most powerful and reliable technique. The key to a successful separation lies in the choice of the stationary and mobile phases.
Scientific Rationale: this compound possesses both a moderately polar ester group and a highly polar carboxylic acid group. The carboxylic acid can cause significant band tailing or streaking on silica gel due to strong, non-specific binding. To counteract this, a small amount of a volatile acid, like acetic acid or formic acid, is added to the mobile phase. This addition serves to keep the carboxylic acid moiety of your target compound in its protonated, less polar form, leading to sharper peaks and better separation[3].
A typical starting point for the mobile phase would be a gradient of ethyl acetate in hexanes, with 0.5-1% acetic acid added to the eluent mixture.
Question 3: I am concerned about potential hydrolysis of the ethyl ester during my workup or purification. How can I detect and remove the resulting di-acid impurity, 1H-indole-2,5-dicarboxylic acid?
Answer: Hydrolysis of the ester to the corresponding carboxylic acid is a valid concern, especially if the compound is exposed to acidic or basic aqueous conditions for prolonged periods, particularly at elevated temperatures[4][5].
Detection and Differentiation: The di-acid impurity is significantly more polar than your desired mono-acid/mono-ester product. This difference is easily exploited for both detection and separation.
-
TLC Analysis: On a silica TLC plate, the di-acid will have a much lower Rf value (it will stick closer to the baseline) compared to your product. Using an eluent system like 10:1 Dichloromethane:Methanol with a drop of acetic acid should show a clear separation.
-
HPLC Analysis: A reverse-phase HPLC method will show the more polar di-acid eluting much earlier (shorter retention time) than the desired product[6][7].
Removal Strategy:
-
Column Chromatography: As detailed in the previous question, flash chromatography with an acidified eluent will effectively separate the less polar product from the highly polar di-acid, which will remain strongly adsorbed to the silica gel.
-
Extraction (pH-based): A carefully controlled liquid-liquid extraction can sometimes be effective, but it is often difficult to achieve perfect separation due to the presence of a carboxylic acid on both molecules. Chromatography is generally more reliable.
Question 4: My attempts at recrystallization result in the product "oiling out" or lead to very low recovery. How do I develop a robust recrystallization protocol?
Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals. This is often due to the solvent being too good or the solution being cooled too rapidly. Poor recovery usually means the solvent is too polar, and the compound retains significant solubility even at low temperatures.
Systematic Approach to Solvent Selection: The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.
-
Initial Screening: Test the solubility of small amounts of your crude product in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but good solubility when hot.
-
Solvent Pair System: A solvent pair system is often highly effective. This involves a "solvent" in which the compound is soluble (e.g., ethanol, acetone) and a "non-solvent" or "anti-solvent" in which it is insoluble (e.g., water, hexanes).
A recommended starting point for this compound is an Ethanol/Water system.
Recommended Recrystallization Solvents
| Solvent System | Rationale |
| Ethanol/Water | Ethanol readily dissolves the compound, while water acts as an anti-solvent, promoting crystallization upon addition. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent, while hexane reduces the overall polarity to decrease solubility upon cooling. |
| Methanol | Methanol alone can be effective, as indole-based compounds often show good temperature-dependent solubility in it[8]. |
See the detailed protocol below for a step-by-step guide to recrystallization using a solvent pair.
Purification & Analysis Workflow
The following diagram illustrates a typical workflow for the purification and subsequent purity analysis of this compound.
Caption: General purification and analysis workflow.
Detailed Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
This protocol is designed to remove polar and non-polar impurities from moderately crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a magnetic stirrer and hot plate.
-
Hot Filtration (Optional): If the solution is colored, perform an activated carbon treatment as described in FAQ 1.
-
Induce Crystallization: While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold 1:1 ethanol/water solution to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating the target compound from isomers or impurities with similar polarity.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). Always maintain the 0.5-1% acetic acid concentration in your eluent.
-
Fraction Collection: Collect fractions and monitor the separation using TLC analysis.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.
-
Final Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.
Purity Assessment Guide
Confirming the purity of your final product is a critical step. No single technique is sufficient, and a combination of methods provides the most confidence.
Analytical Methods Summary
| Technique | Purpose | Typical Conditions |
| TLC | Quick, qualitative check of purity and for monitoring reactions/column fractions. | Stationary Phase: Silica gel 60 F254Mobile Phase: 70:30 Hexane:Ethyl Acetate + 0.5% Acetic AcidVisualization: UV light (254 nm) |
| HPLC | Quantitative purity assessment (e.g., % area purity). | Column: C18 reverse-phase[6]Mobile Phase: Gradient of Acetonitrile and Water, both containing 0.1% Formic Acid[6][9]Detection: UV at ~254 nm or ~280 nm |
| NMR | Structural confirmation and identification of impurities. | Solvent: DMSO-d6 or CDCl3Analysis: ¹H NMR should show characteristic peaks for the indole, ethyl, and aromatic protons with correct integrations. |
| LC-MS | Confirmation of molecular weight. | Provides the mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺. For C₁₂H₁₁NO₄, the expected exact mass is 233.0688[10]. |
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common purification issues.
Caption: A step-by-step troubleshooting guide.
References
- SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
- Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
- Curtis, M. M., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(9).
- ResearchGate. (n.d.). Crystallization purification of indole.
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- Yoysef, W. M., Altamrah, S. A., & Alshammari, B. A. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 3(4).
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Chemsrc. (n.d.). CAS#:138731-14-3 | this compound.
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18071365, this compound.
- ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
- Journal of Biological Chemistry. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatography & Separation Techniques.
- ResearchGate. (2008). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. Wei Sheng Yan Jiu.
- ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
- PubChemLite. (n.d.). This compound.
- Google Patents. (1993). US5387713A - Process for purification of carboxylic acids.
- MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes.
- Cavaş, L. (2018). HYDROLYSIS REACTIONS.
- Reddit. (2016). Column chromatography of carboxylic acids?.
- Marchelli, R., Hutzinger, O., & Heacock, R. A. (1970). The thin-layer chromatography of the hydroxyindole-3-carboxylic acids. Journal of Chromatography A, 47(3), 523-526.
- Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives.
- Reissert, A. (1955). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 3, 482.
- Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
- European Patent Office. (1993). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides.
- Reddit. (2023). carboxylic acid solubility + TLC.
- MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules.
Sources
- 1. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. esisresearch.org [esisresearch.org]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Indole Synthesis Scale-Up
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning their indole synthesis from the bench to a larger scale. Scaling up, while seemingly a linear increase in quantities, often introduces a host of non-linear challenges related to thermodynamics, kinetics, and mass transfer. This document provides in-depth, experience-driven answers to common problems, structured to help you troubleshoot effectively and ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before and during the scale-up of any indole synthesis.
Q1: What are the most critical, non-obvious challenges when scaling up an indole synthesis for the first time?
A1: The most critical challenge is managing heat transfer. The ratio of surface area (for heat exchange) to volume decreases dramatically as you increase the reactor size. An exothermic reaction that is easily managed in a 100 mL flask with an ice bath can become a dangerous thermal runaway in a 20 L reactor.[1] Many classic indole syntheses, such as the Fischer and Bischler-Möhlau methods, are highly exothermic and often require high initiation temperatures, creating a significant risk.[2] Another key challenge is mixing. Inefficient mixing at scale can create localized "hot spots" or areas of high reactant concentration, leading to a completely different product and impurity profile than observed on the bench.[3]
Q2: How do I choose the most scalable indole synthesis route from the beginning?
A2: The "best" route on a small scale is not always the most scalable. When evaluating routes for scale-up, prioritize the following:
-
Thermal Safety: Routes requiring cryogenic conditions or that have a high potential for thermal runaway are less desirable. Methods known for harsh conditions, like the traditional Bischler-Möhlau synthesis, often present significant safety and material compatibility challenges.[4][5][6]
-
Reagent Availability & Cost: The cost and availability of starting materials, catalysts, and solvents in bulk are paramount.
-
Atom Economy & Waste Profile: Consider the amount of waste generated per kilogram of product. Sustainable and "green" multicomponent reactions are gaining traction for their efficiency.[7][8][9]
-
Robustness: Choose a reaction that is tolerant to minor fluctuations in temperature, concentration, and purity of starting materials.
-
Ease of Purification: A route that yields a crystalline product that can be isolated by simple filtration is vastly superior to one that requires large-scale chromatography.
Q3: What are the fundamental safety protocols I must implement for scaling up potentially exothermic indole syntheses?
A3: Before any scale-up, a thorough hazard assessment is mandatory.
-
Literature Review: Scrutinize the literature for any reported safety incidents or exothermic potential of your chosen reaction.
-
Reaction Calorimetry: If possible, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and assess the risk of thermal runaway.[10]
-
Controlled Addition: Never mix all reagents at once. The most reactive or energetic reagent should be added slowly and in a controlled manner to the rest of the reaction mixture, allowing the cooling system to keep pace with heat generation.
-
Emergency Plan: Have a documented emergency plan that includes rapid cooling capabilities and a method to quickly quench the reaction if thermal control is lost.
Q4: How does solvent choice at the lab scale impact large-scale processing?
A4: Solvent selection is critical and has far-reaching implications.[11]
-
Boiling Point & Safety: Solvents with very low boiling points (e.g., dichloromethane) can be difficult to manage in large reactors due to pressure buildup. High-boiling solvents (e.g., DMF, DMSO) can be difficult to remove during downstream processing.
-
Work-up & Extraction: Consider phase separations. Using a solvent that is partially miscible with water can lead to challenging and lengthy extractions at scale.
-
Toxicity & Environmental Impact: Regulations on solvent use are strict. Opt for greener, less toxic solvents where possible. For instance, some modern protocols are being developed in ethanol or even water.[7][12]
-
Solubility: Ensure your product has moderate solubility at the reaction temperature but poor solubility at lower temperatures to facilitate crystallization.
Troubleshooting Guide: Common Scale-Up Problems
This guide is structured in a problem-cause-solution format to directly address issues encountered during your experiments.
Problem 1: The reaction yield drops significantly upon scale-up.
Q: My Fischer indole synthesis works perfectly in a 250 mL flask, yielding 85%. In a 20 L reactor, the yield is only 40%, with a lot of tar-like material. What's happening?
A: This is a classic heat transfer problem. The exothermic nature of the Fischer indole synthesis, combined with poor heat dissipation in a large reactor, is likely creating localized hot spots.[3][13] These high-temperature zones can cause decomposition of your starting materials, intermediates, or the indole product itself, leading to the formation of tar and byproducts.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Solution |
| Inefficient Heat Removal | The volume of your reaction has increased cubically, while the surface area for cooling has only increased squarely. This mismatch leads to heat accumulation. Solution: 1) Ensure your reactor has an efficient cooling jacket and that the heat transfer fluid is at the correct temperature and flow rate. 2) Implement a controlled, semi-batch addition of the phenylhydrazine or the acid catalyst over a longer period. This controls the rate of heat generation to match the rate of heat removal. |
| Poor Mixing | Inadequate agitation fails to distribute heat evenly, creating static hot zones where decomposition occurs. Solution: 1) Increase the agitation speed. 2) Ensure the impeller design is appropriate for the reactor geometry and viscosity of the medium. Baffles can also improve mixing efficiency.[3] |
| Catalyst Concentration | The concentration and choice of acid catalyst are critical.[4][13] What works at a small scale may be too aggressive at higher temperatures reached during a momentary loss of thermal control. Solution: Re-evaluate the acid catalyst. Sometimes a milder Lewis acid (e.g., ZnCl₂) is more controllable on a large scale than a strong Brønsted acid (e.g., polyphosphoric acid).[13][14] Consider slightly reducing the catalyst loading. |
Problem 2: The impurity profile has changed, with new, difficult-to-separate byproducts.
Q: I'm scaling up a synthesis using an unsymmetrical ketone and now I'm getting a 1:1 mixture of the two possible regioisomers, whereas I only saw one on the small scale. Why?
A: The regioselectivity of reactions like the Fischer indole synthesis is often highly dependent on the reaction conditions, particularly the acidity and temperature.[14] The formation of the key ene-hydrazine intermediate can occur from either side of the ketone, and the energy barrier for each pathway can be very similar.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Solution |
| Thermodynamic vs. Kinetic Control | At the small scale, your reaction may have been running under kinetic control, favoring one isomer. At the higher temperatures and longer reaction times common in scale-up, the reaction may be shifting towards thermodynamic control, resulting in a mixture of the most stable isomers. Solution: 1) Lower the reaction temperature and monitor the reaction closely to stop it once the desired product has formed, before it equilibrates. 2) The choice of acid and solvent can influence the transition state energies.[5][11] Screen different acid catalysts (Brønsted vs. Lewis) to see if regioselectivity can be improved. |
| Side Reactions | Common side reactions in acidic conditions include aldol condensations of the starting ketone/aldehyde or N-N bond cleavage of the hydrazine, especially with electron-donating substituents.[4][15] These may become more prominent at the higher effective temperatures of a large-scale run. Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[13] Ensure high purity of starting materials to avoid catalyzing unwanted side reactions.[4] |
Problem 3: Product isolation and purification are failing at a larger scale.
Q: My product crystallized beautifully from my reaction mixture at the 1g scale. Now, at the 1kg scale, it's crashing out as an intractable oil.
A: Crystallization is a highly sensitive process influenced by cooling rate, nucleation, and the presence of impurities. The rapid, uncontrolled cooling of a large volume can lead to oiling out instead of forming an ordered crystal lattice.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Solution |
| Rapid, Uncontrolled Cooling | The large thermal mass of a bulk reaction mixture cools non-uniformly, leading to supersaturation being reached too quickly. Solution: Develop a controlled cooling profile. Cool the batch slowly, and consider seeding the mixture with a small amount of pure crystalline product at a specific temperature to encourage controlled crystal growth. |
| Different Impurity Profile | As discussed in Problem 2, the impurity profile can change on scale-up. Even small amounts of new impurities can inhibit crystallization or act as "oiling agents". Solution: Attempt to purify a small sample of the crude oil via chromatography to identify the impurities. Then, redesign the work-up to remove them before crystallization (e.g., an additional wash, pH adjustment, or carbon treatment). |
| Chromatography is Not an Option | Flash chromatography is often not economically or practically viable for multi-kilogram scale purification. Solution: Focus on alternative, scalable purification methods: 1) Recrystallization: Screen a variety of solvent/anti-solvent systems. 2) Salt Formation: If your indole has a basic nitrogen (e.g., in a side chain), forming a crystalline salt (like a hydrochloride) can be a highly effective purification strategy.[3] 3) Distillation: If the product is thermally stable, vacuum distillation may be an option. |
Experimental Protocols & Workflows
Protocol 1: Workflow for Scale-Up Crystallization Optimization
This protocol outlines a systematic approach to developing a robust crystallization process suitable for large-scale production.
-
Characterize the Crude Material: Take a small, representative sample of your crude product from the large-scale batch. Analyze it by HPLC or LC-MS to understand the new impurity profile.
-
Solvent Screening (Small Scale):
-
In an array of vials, dissolve small amounts of the crude material in various candidate solvents at an elevated temperature.
-
Good single solvents should show high solubility at high temperatures and low solubility at low temperatures.
-
For anti-solvent crystallization, choose a solvent in which the product is highly soluble and an anti-solvent (in which the product is insoluble) that is miscible with the first solvent.
-
-
Develop a Cooling Profile:
-
Using the best solvent system from the screening, dissolve a larger sample (1-5 g).
-
Cool the solution slowly (e.g., 10-20 °C per hour) with gentle stirring.
-
Note the temperature at which nucleation begins (the solution becomes cloudy). This is the "cloud point."
-
-
Seeding Strategy:
-
Repeat step 3, but once the solution is cooled to just above the cloud point, add a small amount (0.1-1% by weight) of pure, crystalline seed material.
-
Continue the slow cooling. This should result in more uniform and larger crystals.
-
-
Hold and Isolate:
-
Once the final, low temperature is reached, hold the slurry with stirring for several hours to maximize yield.
-
Filter the product and wash with a small amount of cold, fresh solvent. Dry under vacuum.
-
-
Analyze: Check the purity and yield. Repeat and refine the process as necessary.
Diagram: Troubleshooting Workflow for Low Yield on Scale-Up
This diagram provides a logical decision-making process for addressing a drop in yield when moving to a larger scale.
Sources
- 1. cedrec.com [cedrec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. icheme.org [icheme.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Indole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Indole-5-Carboxylation
Welcome to the Technical Support Center for the synthesis of indole-5-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important heterocyclic motif. Indole-5-carboxylic acid is a valuable building block in the development of numerous pharmaceuticals and biologically active compounds. However, its synthesis can present challenges, particularly concerning regioselectivity and overall yield.
This document provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of indole-5-carboxylic acid. The information presented herein is a synthesis of established literature and practical, field-proven insights to empower you to overcome synthetic hurdles and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental challenges.
I. General Issues & Low Yield
Question 1: My indole-5-carboxylation reaction is resulting in a low overall yield. What are the most common contributing factors?
Answer: Low yields in indole-5-carboxylation can be attributed to several factors, often acting in concert. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and pressure (of CO2, if used) are critical parameters. Even minor deviations from the optimal range can significantly impact yield.
-
Reagent and Solvent Quality: The purity of starting materials, catalysts, and solvents is paramount. Impurities can poison catalysts, participate in side reactions, or alter the reaction environment. Ensure all reagents are of appropriate grade and solvents are anhydrous where required.
-
Incomplete Conversion: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation.
-
Product Decomposition: Indole-5-carboxylic acid, like many indole derivatives, can be sensitive to harsh reaction conditions, particularly strong acids and high temperatures, leading to decomposition or decarboxylation.[1]
-
Side Reactions: The formation of undesired regioisomers (e.g., carboxylation at C2, C3, or C7) or other byproducts will directly reduce the yield of the target molecule.[2][3][4]
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification steps.
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in indole-5-carboxylation.
II. Regioselectivity Challenges
Question 2: I am observing the formation of multiple carboxylated indole isomers. How can I improve the regioselectivity for the C5-position?
Answer: Achieving high regioselectivity is a central challenge in the functionalization of the indole nucleus due to the presence of multiple reactive sites. The pyrrole ring (especially C3 and C2) is inherently more nucleophilic than the benzene ring. Therefore, direct carboxylation often favors these positions.
Strategies to Enhance C5-Regioselectivity:
-
Indirect Methods via Substituted Precursors: The most reliable method to ensure C5-carboxylation is to start with a precursor that already has a functional group at the desired position, which can then be converted to a carboxylic acid. The Fischer indole synthesis is a classic and versatile method for this approach.[5][6][7][8][9] By using a substituted phenylhydrazine, such as 4-hydrazinobenzoic acid, the carboxyl group is pre-installed at the correct position.
-
Direct C-H Functionalization with Directing Groups: In recent years, direct C-H activation has emerged as a powerful tool. To achieve C5-selectivity, a directing group is often employed. While carboxylation is less common than other C-H functionalizations, the principles remain the same. A directing group, often installed at the N1 or C3 position, can guide a metal catalyst to a specific C-H bond on the benzene ring. For instance, a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions.[3][10]
Conceptual Representation of Regioselectivity Control:
Caption: A diagram illustrating the challenge of inherent reactivity versus the use of a directing group for achieving C5-regioselectivity.
III. Side Reactions
Question 3: I am observing significant decarboxylation of my product. How can I prevent this?
Answer: Decarboxylation, the loss of CO2 from the carboxylic acid, is a common side reaction, particularly with heteroaromatic carboxylic acids. The stability of the resulting carbanion or the protonated intermediate influences the ease of decarboxylation. Indole-3-carboxylic acids are particularly prone to decarboxylation, but indole-5-carboxylic acid can also undergo this process under certain conditions.
Factors Promoting Decarboxylation:
-
High Temperatures: The rate of decarboxylation increases significantly with temperature.
-
Strongly Acidic or Basic Conditions: Both acidic and basic conditions can catalyze decarboxylation. In acidic media, protonation of the indole ring can facilitate the loss of CO2.[1][11] Under basic conditions, the formation of the carboxylate anion can also lead to decarboxylation, especially with heating.[12][13][14]
-
Presence of Transition Metals: Some transition metals can catalyze decarboxylation.
Strategies to Minimize Decarboxylation:
-
Milder Reaction Conditions: If possible, lower the reaction temperature and use less harsh pH conditions.
-
Protecting Groups: N-protection of the indole can sometimes modulate the electronic properties of the ring and reduce the propensity for decarboxylation.
-
Careful Work-up: Avoid prolonged exposure to strong acids or bases during the work-up procedure. Neutralize the reaction mixture promptly and maintain moderate temperatures.
Experimental Protocols
The following protocols are provided as a starting point. Optimization for specific substrates and scales is often necessary.
Protocol 1: Synthesis of Ethyl 2-Methyl-1H-indole-5-carboxylate via Fischer Indole Synthesis
This protocol is adapted from a reliable Organic Syntheses procedure and demonstrates the construction of an indole ring with a pre-installed carboxyl group at the 5-position.[12]
Step 1: Preparation of Ethyl 4-Hydrazinobenzoate Hydrochloride (This starting material can also be purchased commercially)
Step 2: Fischer Indole Synthesis
-
Materials:
-
Ethyl 4-hydrazinobenzoate hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
-
Procedure:
-
Dissolve ethyl 4-hydrazinobenzoate hydrochloride and pyruvic acid in ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-methyl-1H-indole-5-carboxylate.[12]
-
Protocol 2: General Procedure for Purification of Indole-5-carboxylic Acid
This general procedure is based on the acidic nature of the product.[15][16]
-
Procedure:
-
Quench the reaction mixture and, if necessary, remove the organic solvent under reduced pressure.
-
Dissolve the residue in a suitable aqueous base (e.g., 1 M NaOH) to form the sodium salt of the carboxylic acid.
-
Wash the basic aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3, while cooling in an ice bath. This will precipitate the indole-5-carboxylic acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the purified indole-5-carboxylic acid under vacuum.
-
For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be performed.[11]
-
Data Presentation
Table 1: Comparison of Common Methods for Indole-5-Carboxylation
| Method | Key Features | Common Issues | Typical Yields |
| Fischer Indole Synthesis | Reliable for regiocontrol; versatile.[5][6][7][8][9] | Requires multi-step synthesis of precursors. | 60-90% |
| Direct C-H Carboxylation | Atom-economical; potentially fewer steps. | Poor regioselectivity; harsh conditions may be required. | Highly variable (10-70%) |
| Enzymatic Carboxylation | High selectivity; mild conditions.[13][17] | Limited substrate scope; enzyme availability and stability. | Moderate (up to 20% reported for indole-3-carboxylation) |
References
- Organic Syntheses, Coll. Vol. 6, p.587 (1988); Vol. 55, p.51 (1976). [Link]
- Gahloth, D., et al. (2022). Structural and biochemical characterisation of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 298(3), 101686. [Link]
- Chen, X., & Zhou, X. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Pearson Education (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]
- Name Reactions in Organic Synthesis (2005). Fischer Indole Synthesis. [Link]
- Zhang, P., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. [Link]
- University of California, Los Angeles.
- Zhang, P., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. [Link]
- Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 26, p.45 (1946). [Link]
- Gahloth, D., et al. (2022). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 298(3), 101686. [Link]
- Org Prep Daily (2010). Oxindole-5-carboxylic acid. [Link]
- Reddy, T. J., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 86(1), 1083–1092. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- Harada, S., et al. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 16(33), 14967-14975. [Link]
- Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]
- El-Faham, A., et al. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 22(10), 1673. [Link]
- Zhao, Y., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 2038-2052. [Link]
- Harada, S., et al. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 16(33), 14967-14975. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Fagnou, K., et al. (2005). Direct C-Arylation of Free (NH)-Indoles and Pyrroles Catalyzed by Ar−Rh(III) Complexes Assembled In Situ. Journal of the American Chemical Society, 127(51), 18020-18021. [Link]
- Yang, Y., et al. (2017). Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition, 56(14), 3966-3971. [Link]
- de Oliveira, A. S., et al. (2022).
- Zhang, P., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. [Link]
- Zhao, Y., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(8), 2038-2052. [Link]
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-866. [Link]
- Scribd. 13 Kolbe-Schmitt Reaction. [Link]
- LookChem.
- Kluger, R., & Chin, J. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Journal of the American Chemical Society, 134(32), 13548-13551. [Link]
- Google Patents. (2007).
- ResearchGate. How can I purify carboxylic acid?. [Link]
- Organic Chemistry Portal. Synthesis of indoles. [Link]
- Wang, Y., et al. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Stability of "2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid" under acidic conditions
Technical Support Center: 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with this compound. Indole derivatives are foundational scaffolds in drug discovery, but their stability can be a critical experimental variable. This document addresses potential stability challenges under acidic conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Investigating Unexpected Results
This section addresses common issues encountered during synthesis, purification, or formulation development when this compound is exposed to acidic environments.
Q1: I'm observing new, unexpected peaks in my HPLC or TLC analysis after exposing my compound to acidic conditions (e.g., acidic work-up, chromatography with acidic modifiers, or formulation studies). What are these impurities?
A1: Cause & Analysis
The presence of new peaks strongly suggests degradation of the parent molecule. This compound possesses two primary functional groups susceptible to acid-catalyzed reactions: an ethyl ester and a carboxylic acid. The two most probable degradation pathways are ester hydrolysis and decarboxylation .
-
Acid-Catalyzed Ester Hydrolysis: The ethoxycarbonyl group at the C2 position can be hydrolyzed to a carboxylic acid in the presence of acid and water, particularly when heated.[1][2][3] This reaction is an equilibrium process, driven forward by an excess of water.[3] The resulting product is 1H-indole-2,5-dicarboxylic acid .
-
Acid-Catalyzed Decarboxylation: Indole carboxylic acids can undergo decarboxylation (loss of CO₂) under acidic conditions, a reaction often accelerated by heat.[4][5][6] The carboxylic acid at the C5 position can be cleaved, leading to the formation of ethyl 1H-indole-2-carboxylate .
These two pathways can account for the majority of new, well-defined peaks in a chromatogram.
Caption: Primary acid-catalyzed degradation pathways.
Data Summary of Potential Degradants:
| Compound Name | Potential Origin | Molecular Weight ( g/mol ) | Expected Polarity Change (vs. Parent) |
| 1H-Indole-2,5-dicarboxylic acid | Ester Hydrolysis | 205.16 | More Polar (earlier elution in RP-HPLC) |
| Ethyl 1H-indole-2-carboxylate | Decarboxylation | 189.21 | Less Polar (later elution in RP-HPLC) |
To confirm the identity of these degradants, LC-MS analysis is the recommended next step for obtaining molecular weights of the impurity peaks.
Q2: My reaction yield is low, and the mixture has developed a dark color after treatment with a strong acid. Is this related to the stability of the indole core?
A2: Cause & Analysis
Yes, this is a classic sign of indole ring instability. While the two electron-withdrawing groups on this compound reduce the electron density of the pyrrole ring, the indole nucleus itself remains susceptible to reaction under harsh acidic conditions.[7]
-
Protonation and Polymerization: In strongly acidic media, the C3 position of the indole ring can become protonated. This activates the molecule, making it susceptible to nucleophilic attack by another neutral indole molecule. This process can lead to the formation of dimers, trimers, and ultimately, insoluble polymeric materials, which often present as dark, resinous substances.[7]
-
Electrophilic Side Reactions: The acidic conditions and elevated temperatures can also promote other undesired side reactions, such as Friedel-Crafts-type reactions if other aromatic species are present.[8]
Troubleshooting & Prevention:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: Use the mildest effective acid catalyst. Avoid superacids unless absolutely necessary.
-
Concentration: In some cases, diluting the reaction mixture can reduce the rate of bimolecular side reactions leading to polymerization.[8]
Protocols for Stability Assessment
To proactively assess stability and develop robust analytical methods, the following protocols are recommended. These procedures are essential components of forced degradation studies, which are a regulatory necessity in drug development.[9][10][11][12]
Protocol 1: Forced Degradation Study (Acid Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradants and assess the stability-indicating nature of an analytical method.
Objective: To determine the degradation profile of this compound under controlled acidic stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide (for neutralization)
-
Class A volumetric flasks and pipettes
-
HPLC or TLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol).
-
Stress Condition Setup:
-
Label a vial "Acid Stress."
-
Add a known volume of the stock solution to the vial.
-
Add an equal volume of 0.1 M HCl. This creates a 50:50 organic/aqueous solution with a final acid concentration of 0.05 M and a compound concentration of 0.5 mg/mL.
-
-
Control Sample: Prepare a control sample by adding the stock solution to an equal volume of water instead of acid.
-
Incubation: Place both the "Acid Stress" and "Control" vials in a controlled environment, such as a 60°C water bath.
-
Time-Point Analysis: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching: Immediately before analysis, neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH to stop further degradation. Dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the control and stressed samples by a suitable chromatographic method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent peak to ensure that major degradants are formed without over-stressing the molecule.[9]
Caption: Workflow for an acid stress forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities, degradants, and excipients.[11]
Objective: To establish an HPLC method capable of separating this compound from its potential acid-degradation products.
Starting Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | Acidic modifier improves peak shape for carboxylic acids and ensures they are in a single protonation state.[13] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is effective for separating compounds with different polarities, like the parent and its potential degradants.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV-Vis Detector at 280 nm | The indole chromophore has strong absorbance in this region.[14][15] A photodiode array (PDA) detector is ideal for checking peak purity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation: Inject the samples from the forced degradation study (Protocol 1). A successful stability-indicating method will show baseline resolution between the parent peak and all degradation peaks. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is not co-eluting with any degradants.[10]
Frequently Asked Questions (FAQs)
-
Q: What are the primary degradation products of this compound in acid?
-
A: The two most common degradation products are 1H-indole-2,5-dicarboxylic acid (from ester hydrolysis) and ethyl 1H-indole-2-carboxylate (from decarboxylation).
-
-
Q: How can I minimize degradation during my experiments?
-
A: Use the mildest acidic conditions possible, maintain low temperatures, and minimize exposure time to the acid. If possible, use buffered solutions to maintain a moderately acidic pH rather than using strong mineral acids.
-
-
Q: What analytical techniques are best for monitoring the stability of this compound?
-
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative analysis and stability monitoring.[15] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products.[10] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.[16][17]
-
-
Q: Are certain acidic reagents more likely to cause degradation?
-
A: Yes. Strong, non-nucleophilic mineral acids like sulfuric acid and hydrochloric acid, especially at elevated concentrations and temperatures, are more aggressive.[8] Acidic modifiers used in chromatography like TFA or formic acid are generally mild enough not to cause significant on-column degradation under typical analytical conditions.
-
References
- Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses.
- Bandini, M., & Percy, J. M. (1983). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC, NIH.
- Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed.
- Pharmaceutical Technology. (2014). Early Efforts Identify Unstable APIs.
- El-Ragehy, N. A., Badawey, A. M., & El-Kimary, E. I. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science.
- Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- El-Ragehy, N. A., Badawey, A. M., & El-Kimary, E. I. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed.
- Liu, Y., Wang, M., & Li, X. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- van der Westhuizen, J. H., & van der Merwe, M. J. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Wikipedia. (n.d.). Indole.
- Bandini, M., & Percy, J. M. (1983). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed.
- ResearchGate. (2023). (PDF) Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines.
- Industrial Pharmacist. (2024). Forced Degradation Studies for API Selection.
- MedCrave online. (2016). Forced Degradation Studies.
- Journal of Bio- and Chemical Sciences. (2019). indolyl-3-acetic acid with use of salts of copper.
- Semantic Scholar. (n.d.). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.
- Chemsrc. (n.d.). CAS#:138731-14-3 | this compound.
- PubChem. (n.d.). This compound.
- Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube.
- ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Chen, X., & Zhou, X. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- Journal of the American Chemical Society. (n.d.). Acid-catalyzed ester hydrolysis.
- Science of Synthesis. (n.d.). Product Class 5: Carboxylic Acid Esters.
- MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Reddit. (2021). Why esterification needs to be in acidic conditions?.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. butlerov.com [butlerov.com]
- 6. researchgate.net [researchgate.net]
- 7. chemcess.com [chemcess.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. onyxipca.com [onyxipca.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. cetjournal.it [cetjournal.it]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (CAS 138731-14-3). It provides in-depth answers to frequently asked questions and troubleshooting advice for experimental challenges related to the compound's stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bifunctional indole derivative.[1][2][3] Its structure consists of a core indole ring, an ethyl ester group at the 2-position, and a carboxylic acid group at the 5-position. This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.
Understanding its stability is critical for several reasons:
-
Drug Development: For active pharmaceutical ingredients (APIs), chemical stability dictates shelf-life, storage conditions, and formulation strategies. Degradation can lead to loss of potency and the formation of potentially toxic impurities.[4][5]
-
Synthetic Chemistry: Unwanted degradation during a reaction or purification can significantly lower the yield and purity of the desired product.
-
Analytical Science: Knowledge of potential degradants is essential for developing stability-indicating analytical methods that can accurately separate and quantify the parent compound from its impurities.[6]
Q2: Which functional groups on the molecule are most susceptible to degradation?
A2: The molecule has three key regions prone to chemical transformation:
-
Ethyl Ester at C-2: Ester groups are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[7]
-
Carboxylic Acid at C-5: Carboxylic acids, particularly on aromatic rings, can undergo decarboxylation (loss of CO2), especially at elevated temperatures or in the presence of catalysts.[8][9][10]
-
Indole Ring: The electron-rich indole nucleus is susceptible to oxidation and photodegradation.[11][12][13] The pyrrole ring portion is particularly reactive towards electrophilic attack and oxidation.
Troubleshooting Guide: Experimental Observations
Q3: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after a basic workup. What is it likely to be?
A3: This is a classic sign of ester hydrolysis. Under basic conditions (e.g., aqueous sodium hydroxide, potassium carbonate), the ethoxycarbonyl group is readily cleaved to form a carboxylate anion. Upon acidification, this is protonated to the dicarboxylic acid, 1H-indole-2,5-dicarboxylic acid . This new compound has two carboxylic acid groups, making it significantly more polar than the parent mono-acid/mono-ester, hence it will have a shorter retention time on a typical C18 reverse-phase column.
-
Causality: Alkaline hydrolysis of ethyl indole-2-carboxylate derivatives is a well-established reaction.[7][14] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Preventative Action: If hydrolysis is undesirable, avoid prolonged exposure to strong bases, especially at elevated temperatures. Use milder bases or non-aqueous workup conditions where possible.
Q4: My sample is turning yellow/brown when stored in solution or exposed to air. What is causing the discoloration?
A4: The discoloration strongly suggests oxidation of the indole ring. Indoles are known to be sensitive to air and light, leading to the formation of colored, often polymeric, oxidation products.[12][13] The initial step is often the formation of radical cations or oxidation at the electron-rich C3 position, leading to intermediates like indoxyls (3-hydroxyindoles), oxindoles, and isatins, which can further react or dimerize.[11][13][15]
-
Causality: The indole ring system can be oxidized by atmospheric oxygen, a process that can be accelerated by light (photodegradation) or trace metal impurities.[12][13]
-
Troubleshooting:
Q5: I'm attempting a high-temperature reaction and see gas evolution and a loss of my starting material, but the product is not the one I expect. What could be happening?
A5: You are likely observing thermal decarboxylation. The carboxylic acid group at the C-5 position can be eliminated as carbon dioxide (CO2) at high temperatures.[8] This would result in the formation of ethyl 1H-indole-2-carboxylate . This process can sometimes be catalyzed by trace metals or acidic/basic conditions.[10][18]
-
Causality: Decarboxylation of indole carboxylic acids is a known thermal degradation pathway. The stability of the resulting indole anion intermediate facilitates the reaction. While indole-2-carboxylic acids are more readily decarboxylated, the 5-carboxylic acid can also be removed under forcing conditions.[7][18]
-
Troubleshooting:
-
If decarboxylation is the goal, consider using a catalyst like copper powder in a high-boiling solvent such as quinoline or N,N-dimethylacetamide to facilitate the reaction at a lower temperature.[8][10]
-
If decarboxylation is an unwanted side reaction, screen for lower reaction temperatures or alternative synthetic routes that do not require harsh thermal conditions.
-
Primary Degradation Pathways
The primary degradation pathways for this compound are hydrolysis, decarboxylation, and oxidation. These pathways can occur concurrently depending on the specific stress conditions applied.
Caption: Potential degradation pathways for the title compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[4][5][6]
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated HPLC system with UV or PDA detector (and preferably a Mass Spectrometer)
-
Calibrated pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
For each condition, prepare a sample in a clean vial. Include a control sample (stock solution diluted to the final concentration with solvent, stored at 5°C in the dark).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. (Note: Base hydrolysis is often faster than acid hydrolysis for esters).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours. Dissolve a known quantity in solvent before analysis.
-
Photolytic Degradation: Expose the solid compound and a solution (e.g., 0.1 mg/mL) to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. Sample Analysis:
-
At designated time points, withdraw an aliquot from each stressed sample.
-
If necessary, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to prevent further degradation or damage to the HPLC column.
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase initial composition.
-
Analyze by a suitable reverse-phase HPLC method (e.g., C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Summary of Expected Degradation Outcomes
The following table summarizes the likely primary degradation products under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation of the parent compound.[19]
| Stress Condition | Primary Mechanism | Expected Major Degradant(s) |
| Acidic (HCl, Heat) | Ester Hydrolysis | 1H-Indole-2,5-dicarboxylic acid |
| Basic (NaOH) | Ester Hydrolysis | 1H-Indole-2,5-dicarboxylic acid (after neutralization) |
| Oxidative (H₂O₂) | Ring Oxidation | Hydroxylated indoles, oxindoles, isatins |
| Thermal (Heat) | Decarboxylation | Ethyl 1H-indole-2-carboxylate |
| Photolytic (Light) | Photo-oxidation | Oxidized and/or dimeric/polymeric species |
References
- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link]
- Arora, P. K., et al. (2015).
- Jinjing Chemical. (2025). What are the photodegradation characteristics of 99% Indole?. Blog - Jinjing Chemical. [Link]
- Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. [Link]
- Wang, L., et al. (2024).
- Al-Hussain, S. A., et al. (2016).
- Meng, X., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
- Gu, J. D., et al. (2003). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied Microbiology and Biotechnology. [Link]
- Krzyk, M., et al. (2019).
- Al-Hussain, S. A., & El-Gazzar, A. B. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- ResearchGate. (2018).
- Bourguignon, J. J., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles. [Link]
- Krzyżak, M., et al. (2019).
- Rawat, T. & Pandey, I. P. (2016).
- PubMed. (2025). Discovery of indole derivatives as STING degraders. PubMed. [Link]
- Teasdale, A., et al. (2023).
- Jorgensen, L., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
- Syromolotov, A. V., et al. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper.
- Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Wang, Z., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- PubChem. This compound. [Link]
- Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
- Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
- Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry. [Link]
- Google Patents. (2008).
- Chemsrc. This compound. [Link]
- CoLab. The degradation of carboxylic acids into aldehydes.
- Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biochemical Sciences. [Link]
- MDPI. (2021).
- ResearchGate. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. [Link]
Sources
- 1. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 2. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. butlerov.com [butlerov.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. scispace.com [scispace.com]
- 12. jinjingchemical.com [jinjingchemical.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 15. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Navigating Byproduct Formation in Indole Synthesis
Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the formation of byproducts during indole synthesis. The indole scaffold is a cornerstone in pharmaceuticals, natural products, and materials science. However, its synthesis is often plagued by side reactions that can diminish yields, complicate purification, and derail research timelines.
This guide is structured to provide actionable intelligence for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the why behind byproduct formation and offer field-proven strategies to mitigate these issues. Our approach is rooted in a deep understanding of reaction mechanisms, ensuring that every piece of advice is scientifically sound and experimentally validated.
Part 1: Frequently Asked Questions (FAQs) on Indole Synthesis Byproducts
This section addresses high-level, common questions that researchers face when encountering unexpected results in their indole synthesis reactions.
Q1: My indole synthesis is resulting in a low yield and a complex mixture of products. Where do I start troubleshooting?
A: Low yields and complex product mixtures in indole synthesis are common and can stem from several factors. The first step in troubleshooting is to consider the specific synthesis method you are using, as each has its own sensitivities. For instance, the Fischer indole synthesis is highly dependent on temperature and acid strength, while the Bischler-Möhlau synthesis is notorious for requiring harsh conditions that can lead to degradation.[1]
A systematic approach is crucial:
-
Re-evaluate Reaction Conditions: Systematically vary temperature, reaction time, and catalyst concentration.
-
Purity of Starting Materials: Ensure the purity of your reagents, as impurities can initiate unwanted side reactions.
-
Protecting Groups: For substrates with sensitive functional groups, the use of protecting groups can be critical. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
Q2: I'm observing significant tar formation in my acid-catalyzed indole synthesis. What is causing this and how can I prevent it?
A: Tar formation is a frequent issue in acid-catalyzed reactions, particularly the Fischer indole synthesis. It is generally the result of polymerization of the starting materials, intermediates, or the indole product itself. Indoles are electron-rich heterocycles and can be susceptible to polymerization under strongly acidic conditions and at high temperatures.
To mitigate tar formation:
-
Use Milder Acids: Instead of strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), consider using milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2][3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can often suppress polymerization pathways.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to promote the desired reaction.
Q3: How do electron-donating or electron-withdrawing groups on my starting materials affect byproduct formation?
A: Substituent effects play a pivotal role in the outcome of many indole syntheses.
-
Electron-Donating Groups (EDGs): In the Fischer indole synthesis, EDGs on the arylhydrazine can weaken the N-N bond, promoting a competing N-N bond cleavage pathway over the desired cyclization.[1][4] This leads to the formation of aniline derivatives as byproducts.[4]
-
Electron-Withdrawing Groups (EWGs): In the Madelung synthesis, the presence of EWGs on the N-phenylamide can lower the required reaction temperature, thus reducing thermal decomposition byproducts.[1] In the Bartoli synthesis, strong EWGs can lead to unwanted side reactions with the Grignard reagent.
Part 2: Troubleshooting Guides for Specific Indole Syntheses
This section provides in-depth, Q&A-style troubleshooting for common and challenging indole synthesis methods.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3] However, its success is highly dependent on fine-tuning the reaction conditions.
Q: My Fischer indole synthesis is failing, primarily yielding aniline and other cleavage products instead of the desired indole. What is the cause and how can I fix it?
A: Cause: This is a classic case of the competing N-N bond cleavage side reaction. The mechanism of the Fischer indole synthesis proceeds through a[5][5]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, if the intermediate is over-stabilized, particularly by electron-donating groups on the carbonyl component, heterolytic cleavage of the weak N-N bond can occur, leading to the formation of an iminylcarbocation and an aniline derivative.[4] This pathway is often responsible for the failure of syntheses aiming for C3-N-substituted indoles.[4]
Solution:
-
Modify the Acidity: The choice of acid catalyst is critical. Stronger acids can sometimes favor the desired rearrangement, but in cases of N-N cleavage, a milder acid may be beneficial. A systematic screen of both Brønsted and Lewis acids is recommended.
-
Alter the Electronic Nature of the Substrate: If possible, modify the substituents on the starting materials to be less electron-donating.
-
Consider an Alternative Synthesis: For substrates that are inherently prone to N-N cleavage, an alternative indole synthesis route that does not involve a hydrazone intermediate may be necessary.
Experimental Protocol: Comparative Analysis of Acid Catalysts in Fischer Indole Synthesis
This protocol outlines a general procedure for screening different acid catalysts to optimize the Fischer indole synthesis and minimize N-N bond cleavage byproducts.
-
Hydrazone Formation (Optional but Recommended for Cleaner Reactions):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0 eq) in ethanol or acetic acid.
-
Stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 1-2 hours until TLC analysis indicates complete formation of the hydrazone.
-
The hydrazone can be isolated by filtration or evaporation of the solvent and used in the next step without further purification.
-
-
Indolization with Different Acid Catalysts:
-
Set up parallel reactions in separate flasks. To each flask containing the hydrazone (1.0 eq), add the chosen acid catalyst.
-
Catalyst Screening Conditions:
-
Flask A (Brønsted Acid): Polyphosphoric acid (PPA) (10 eq by weight), heat to 100-150 °C.
-
Flask B (Milder Brønsted Acid): Acetic acid (as solvent), reflux.
-
Flask C (Lewis Acid): Zinc chloride (ZnCl₂) (1.5 eq), in a high-boiling solvent like toluene or xylenes, reflux.
-
-
Monitor the reactions by TLC.
-
Upon completion, quench the reactions appropriately (e.g., pouring the PPA mixture over ice, neutralizing the acetic acid with a base).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of the desired indole to the aniline byproduct.
-
| Catalyst Type | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., H₂SO₄, PPA) | High temperatures (100-200 °C) | Often effective for a wide range of substrates. | Can lead to charring and polymerization, especially with sensitive substrates. |
| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Moderate to high temperatures in non-polar solvents. | Generally milder, can reduce side reactions like polymerization. | May be less effective for deactivated substrates. |
| Acetic Acid | Refluxing acetic acid | Milder conditions, can be suitable for sensitive substrates. | May not be acidic enough for all substrates. |
Q: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A: Cause: The use of an unsymmetrical ketone presents a challenge in regioselectivity, as two different ene-hydrazine intermediates can be formed, leading to two possible indole products. The ratio of these products is influenced by both kinetic and thermodynamic control, which in turn is dependent on the acidity of the medium and steric effects.[6]
Solution:
-
Kinetic vs. Thermodynamic Control: Weaker acids and lower temperatures tend to favor the formation of the kinetic product, which arises from the more substituted and more stable enamine. Conversely, stronger acids and higher temperatures can lead to the thermodynamic product.[7]
-
Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
-
Catalyst Choice: A systematic screen of acid catalysts with varying strengths is the most effective way to determine the optimal conditions for the desired regioisomer.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-arylindoles from an α-bromo-acetophenone and an excess of aniline.[8] It is often plagued by harsh reaction conditions, leading to low yields and byproducts.[8]
Q: My Bischler-Möhlau synthesis is giving a very low yield and a significant amount of tar-like byproducts. How can I improve this reaction?
A: Cause: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to the degradation of starting materials and products, resulting in low yields and a complex mixture of byproducts.[1]
Solution: Milder reaction conditions can significantly improve the outcome. Microwave irradiation has emerged as a powerful tool to promote this reaction under solvent-free conditions, leading to higher yields and shorter reaction times.[5][9]
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Möhlau Indole Synthesis [5][9]
This protocol provides a greener and more efficient alternative to the classical high-temperature method.
-
Preparation of the Reaction Mixture (One-Pot Procedure):
-
In a microwave-safe vessel, combine the aniline (2.0 eq) and the phenacyl bromide (1.0 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of dimethylformamide (DMF).
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
-
Work-up and Purification:
-
After cooling, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
This one-pot, solvent-free microwave-assisted method has been shown to improve yields from as low as 17% under conventional conditions to 52-75%.[9]
Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles.[10] While versatile, it can also present challenges, particularly with respect to regioselectivity.
Q: I am using an unsymmetrical alkyne in my Larock indole synthesis and getting poor regioselectivity. What factors control the regioselectivity and how can I improve it?
A: Cause: The regioselectivity of the Larock indole synthesis is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[10] It was initially thought that the less sterically hindered substituent of the alkyne would be positioned adjacent to the aryl group. However, it has been observed that the larger, more sterically hindering group is often inserted next to the aryl-palladium bond. Functional groups such as esters and Boc-protected amines at the homopropargylic position of the alkyne do not exert a strong directing effect, often leading to low to moderate regioselectivity.[9]
Solution:
-
Ligand Choice: The choice of phosphine ligand can influence the regioselectivity. Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, potentially favoring one regioisomer over the other.
-
Substrate Modification: If possible, modifying the substituents on the alkyne to create a greater steric or electronic bias can improve regioselectivity.
-
Alternative Catalysts: While palladium is the standard, exploring other transition metal catalysts may offer different regiochemical outcomes.
-
Use of NHC-Palladium Complexes: Ferrocene-functionalized N-heterocyclic carbene (NHC)-palladium complexes have been shown to catalyze the Larock indole synthesis with high regioselectivity.
Part 3: Visualization of Key Mechanisms
To better understand and troubleshoot byproduct formation, it is essential to visualize the reaction pathways.
Diagram 1: Fischer Indole Synthesis - Desired Pathway vs. N-N Cleavage Byproduct Formation
Caption: A logical workflow for troubleshooting low-yielding indole syntheses.
References
- BenchChem. (2025).
- Youn, J., Kaster, A., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6312-6315.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis: A Solvent-Free Synthesis of 2-Arylindoles. 9th International Electronic Conference on Synthetic Organic Chemistry.
- Van den Eynde, J. J., & Gheldof, N. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). Advances in Heterocyclic Chemistry, 133, 65-157.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Cai, C., Liu, Y., & Zhang, J. (2010). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 1(1), 123-126.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879.
- Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826-7834.
- Bartoli, G., Dalpozzo, R., & Nardi, M. (2014). The Bartoli indole synthesis and its applications. Chemical Society Reviews, 43(14), 4728-4750.
- Murakami, Y., Yokoyama, Y., & Okuyama, T. (1995). Unexpected formation of quinolone derivatives in Reissert indole synthesis. Tetrahedron Letters, 36(40), 7295-7298.
- Van den Eynde, J. J., Gheldof, N., & De Borggraeve, W. M. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3381.
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.
- Palmer, B. A., & DeMong, D. E. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6243-6251.
- Bartoli, G. (2014). The Bartoli Indole Synthesis. Name-Reaction.com.
- Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Bulletin de la Société Chimique de Roumanie, 11, 37-43.
- Bartoli, G. (n.d.). Bartoli (Indole Synthesis). Química Orgánica.org.
- Gribble, G. W. (2016). Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-25). John Wiley & Sons, Ltd.
- Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948-3949.
- Bartoli, G., Bosco, M., Dalpozzo, R., Palmieri, G., & Marcantoni, E. (1991). Reactivity of nitro- and nitroso-arenes with vinyl grignard reagents: synthesis of 2-(trimethylsilyl)indoles. Journal of the Chemical Society, Perkin Transactions 1, (11), 2757-2761.
- Bartoli, G. (n.d.). Bartoli (Indole Synthesis). Quimica Organica.org.
- Larock, R. C. (n.d.). Larock indole synthesis. Wikipedia.
- Kim, S. J., Kim, J. G., & Lee, C. H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331.
- Larock, R. C. (n.d.). Larock indole synthesis. Grokipedia.
- Kim, S. J., Kim, J. G., & Lee, C. H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction).
- Kim, S. J., Kim, J. G., & Lee, C. H. (2022).
- Chaskar, A. C., Deokar, H. S., Padalkar, V. S., Phatangare, K. R., & Patil, S. K. (2011). Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society, 55(3), 411-414.
- Ahluwalia, V. K., & Aggarwal, R. (2005). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Miller, F. M., & Schinske, W. N. (1978). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society, Perkin Transactions 2, (4), 384-387.
- Pu, Y., Kwan, B. W., & Collins, J. J. (2020). Inhibition of indole production increases the activity of quinolone antibiotics against E. coli persisters. Scientific Reports, 10(1), 1-11.
- Murakami, Y., Yokoyama, Y., & Okuyama, T. (1995). Unexpected formation of quinolone derivatives in Reissert indole synthesis. Tetrahedron Letters, 36(40), 7295-7298.
- Gribble, G. W. (2016). Madelung Indole Synthesis.
- Reissert, A. (n.d.). Reissert indole synthesis. Wikipedia.
- Cannon, J. G. (1981). Reissert Indole Synthesis. Journal of Medicinal Chemistry, 24(3), 238-240.
- Murakami, Y., Yokoyama, Y., & Okuyama, T. (1995). Unexpected formation of quinolone derivatives in Reissert indole synthesis.
- Kim, S. J., Kim, J. G., & Lee, C. H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Semantic Scholar.
- Padwa, A., & Ku, H. (1980). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 45(18), 3756-3758.
- Zolfigol, M. A., & Sajjadifar, S. (2010). A new and efficient method for the synthesis of indoles via Fischer indole synthesis using silica-supported polyphosphoric acid (PPA-SiO2)
- Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- DeKorver, K. A., & Li, H. (2010). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions.
- Cha, J. Y., & Lee, D. (2024).
- Cha, J. Y., & Lee, D. (2024).
- The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
- Padwa, A., & Ku, H. (1980).
- Padwa, A., & Ku, H. (1980). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal.
- Chen, J., Li, J., Wang, L., & Shi, Y. (2021). Synthesis of indoles. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of Indole Carboxylic Acids
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Introduction
Indole carboxylic acids are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and biological signaling molecules like indole-3-acetic acid. Despite their broad utility, researchers frequently encounter a significant hurdle in the laboratory: their characteristically low aqueous solubility. This guide provides a comprehensive, experience-driven framework for troubleshooting and systematically enhancing the solubility of these challenging compounds. We will delve into the chemical principles behind each technique, offering detailed protocols and practical advice to ensure your experiments are both successful and reproducible.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments. The flowchart below provides a systematic approach to diagnosing and solving solubility challenges.
Diagram 1: Troubleshooting Workflow for Indole Carboxylic Acid Solubility
Caption: A decision-making flowchart for selecting the appropriate solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my indole-3-carboxylic acid crashing out of my neutral (pH 7.4) buffer?
A: This is the most common issue. Indole carboxylic acids are weak acids. The predicted pKa for the carboxylic acid proton of indole-3-carboxylic acid is approximately 3.90[1]. At a neutral pH, the compound exists predominantly in its charged, deprotonated (carboxylate) form, which is more polar and thus more water-soluble. However, the intrinsic solubility of the uncharged, protonated form is very low. If the total concentration exceeds the solubility limit of the protonated form, even the small percentage of the compound that is protonated at pH 7.4 can precipitate, shifting the equilibrium and causing more precipitation. The key is that solubility is governed by the equilibrium between the insoluble neutral form and the soluble ionic form[2][3].
Q2: I've adjusted the pH to 8.0, and it dissolved, but precipitated after 24 hours in storage. What happened?
A: This often points to two potential issues:
-
CO₂ Absorption: If your solution is stored in a container with significant headspace, atmospheric carbon dioxide (CO₂) can dissolve into the buffer, forming carbonic acid. This will slowly lower the pH of your solution. If the pH drops close to the compound's pKa, the equilibrium will shift back towards the less soluble protonated form, causing precipitation.
-
Chemical Instability: While many indole derivatives are stable, some can be susceptible to oxidation or other degradation pathways, especially when in solution. The degradation product may be less soluble. Ensure your compound is stable under the chosen storage conditions (e.g., temperature, light exposure).
Q3: Can I use DMSO to make a stock solution? What is the maximum percentage I can use in my cell culture experiment?
A: Yes, DMSO is an excellent solubilizing agent for indole carboxylic acids[4][5]. You can prepare a high-concentration stock solution (e.g., 100 mg/mL) in DMSO[4]. However, for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be cytotoxic. You must perform a vehicle control experiment (treating cells with the same final concentration of DMSO) to ensure the observed effects are from your compound and not the solvent.
Q4: Is there a difference in solubility between indole-2-carboxylic acid and indole-3-carboxylic acid?
A: Yes, subtle structural changes can impact solubility. While both are poorly soluble in water, their crystal lattice energies and interactions with solvents can differ. For instance, experimental data shows indole-2-carboxylic acid has good solubility in solvents like methanol and ethanol[6][7], while indole-3-acetic acid shows high solubility in ethyl acetate, DMSO, and DMF[8]. The position of the carboxylic acid group affects the molecule's polarity, hydrogen bonding capability, and crystal packing, all of which influence solubility.
Key Strategies for Solubility Enhancement
pH Adjustment: The Primary Approach
The most effective and common method for solubilizing acidic compounds is to increase the pH of the aqueous solution[9][10][11].
Mechanism: The carboxylic acid group (-COOH) is a weak acid that exists in equilibrium with its conjugate base, the carboxylate anion (-COO⁻).
R-COOH (Solid, Poorly Soluble) ⇌ R-COO⁻ (Aqueous, Soluble) + H⁺
By increasing the pH (i.e., removing H⁺ ions with a base), Le Châtelier's principle dictates that the equilibrium will shift to the right, favoring the formation of the highly polar and water-soluble carboxylate salt[12]. As a general rule, for full solubilization via deprotonation, the pH of the solution should be at least 1.5 to 2 units above the compound's pKa[11].
Diagram 2: pH-Dependent Ionization of Indole Carboxylic Acid
Caption: Equilibrium between the insoluble protonated form and the soluble deprotonated form.
Experimental Protocol: Preparing a 10 mM Stock Solution of Indole-3-Carboxylic Acid
-
Weigh Compound: Weigh out 16.12 mg of indole-3-carboxylic acid (MW: 161.16 g/mol ) for a final volume of 10 mL.
-
Initial Suspension: Add the powder to a suitable volumetric flask. Add approximately 8 mL of purified water (or your desired buffer). The compound will likely not dissolve and will form a slurry.
-
Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until all the solid has dissolved completely. A clear solution indicates successful solubilization.
-
Final Volume Adjustment: Once dissolved, bring the solution to the final 10 mL volume with your buffer or water.
-
Verification (Optional but Recommended): Check the final pH of the solution to ensure it is in a range suitable for your experiment and will maintain the compound's solubility.
Co-solvent Systems
When pH modification is not an option (e.g., for biological assays requiring a specific pH), using a water-miscible organic co-solvent is a common alternative[9][13].
Mechanism: Co-solvents work by reducing the overall polarity of the solvent system (water). The organic co-solvent disrupts the strong hydrogen-bonding network of water, creating a more favorable environment for the nonpolar indole ring, thereby increasing the solubility of the entire molecule[13].
Common Co-solvents for Indole Carboxylic Acids:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but must be used at low final concentrations in biological systems[4][5].
-
Ethanol: A good, less toxic option, often used in formulations[1][6].
-
Polyethylene Glycol (PEG 300/400): A biocompatible polymer often used in preclinical and clinical formulations to enhance solubility[5][13].
-
Propylene Glycol (PG): Another common, low-toxicity co-solvent[13].
Table 1: Comparison of Common Co-solvents
| Co-solvent | Typical Stock Conc. | Max. Final Conc. (Cell Culture) | Key Considerations |
| DMSO | 50 - 100 mg/mL[4][5] | < 0.5% | High solubilizing power; potential cytotoxicity. |
| Ethanol (95%) | 50 mg/mL[1] | < 1.0% | Biocompatible; can cause protein precipitation at high conc. |
| PEG 400 | Variable | Application-dependent | Low toxicity; often used in in vivo formulations[5]. |
| Propylene Glycol | Variable | Application-dependent | Generally recognized as safe (GRAS)[13]. |
Salt Formation
For drug development and long-term storage, preparing a stable, solid salt form of the indole carboxylic acid is a superior strategy[14][15]. This involves reacting the acidic compound with a suitable base to form a salt that is isolated as a solid powder. This pre-formed salt will then readily dissolve in water.
Mechanism: This is the most prevalent and effective method for increasing the dissolution rate and solubility of acidic (and basic) drugs[10][15]. By forming an ionic salt, you overcome the high crystal lattice energy of the neutral, poorly soluble form. When this salt is added to water, it readily dissociates into the soluble carboxylate anion and the counter-ion.
Common Counter-ions (Bases) for Salt Formation:
-
Inorganic: Sodium (Na⁺), Potassium (K⁺)[16]
-
Organic Amines: Tromethamine (Tris), Lysine, various alkylamines[14][16]. The choice of counter-ion can impact the final properties of the salt, such as stability and hygroscopicity[14].
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[17]. They can be used to form inclusion complexes with poorly soluble molecules.
Mechanism: The nonpolar indole ring of the carboxylic acid can fit into the hydrophobic cavity of the cyclodextrin molecule[17][18]. The resulting complex has the hydrophilic exterior of the cyclodextrin, which dramatically improves the aqueous solubility of the "guest" molecule[17][19]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high water solubility and low toxicity[17][20].
Experimental Note: The formation of an inclusion complex can be verified by techniques like NMR spectroscopy, and the solubility enhancement can be quantified by constructing a phase solubility diagram[21].
References
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
- Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
- (PDF) Formulation strategies for poorly soluble drugs.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. [Link]
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Can I use Cyclodextrin to improve the solubility of a compound?
- Equilibrium pKa Table (DMSO Solvent and Reference).
- Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Rel
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- pKa Data Compiled by R. Williams.
- Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
- The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. ScienceDirect. [Link]
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. PubChem. [Link]
- Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem. [Link]
- carboxylic acid solubility + TLC. Reddit. [Link]
- A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES.
- Aqueous solubility of carboxylic acids.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Method of increasing the oil solubility of compounds and products thereof.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
- Photophysics of indole-2-carboxylic Acid in an Aqueous Environment Studied by Fluorescence Spectroscopy in Combination With Ab Initio Calcul
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]
Sources
- 1. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. scielo.br [scielo.br]
- 12. reddit.com [reddit.com]
- 13. scispace.com [scispace.com]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC of Indole Carboxylic Acids
Welcome to the technical support center dedicated to addressing a common and frustrating challenge in reversed-phase high-performance liquid chromatography (RP-HPLC): peak tailing of indole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks and seek robust, scientifically-grounded solutions. Here, we move beyond simple checklists to provide in-depth explanations and actionable protocols, ensuring your chromatography is both accurate and reproducible.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing is more than an aesthetic issue; it's a critical indicator of underlying chemical or physical problems in your HPLC system that can compromise resolution and quantification.[1][2] For acidic molecules like indole-3-acetic acid and its analogs, the primary culprits are secondary interactions with the stationary phase and improper mobile phase conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My indole carboxylic acid peak is tailing significantly. What's the most likely cause?
A1: The most common cause of peak tailing for acidic compounds is secondary polar interactions between your analyte and the silica-based stationary phase.[1][3][4] Specifically, residual silanol groups (Si-OH) on the silica surface can interact with your indole carboxylic acid, leading to a mixed-mode retention mechanism that results in a tailing peak.[1][5]
Initial Diagnostic Steps:
-
Confirm System Suitability: Before modifying your method, ensure the issue isn't hardware-related. A simple test for extra-column volume can rule out problems with tubing and fittings.
-
Evaluate Mobile Phase pH: The pH of your mobile phase relative to the pKa of your analyte is critical. For indole carboxylic acids, which typically have a pKa around 4.75 (e.g., Indole-3-acetic acid), your mobile phase pH should be significantly lower to suppress ionization.[6][7][8][9]
Q2: How does mobile phase pH affect the peak shape of my indole carboxylic acid?
A2: The pH of the mobile phase dictates the ionization state of both your acidic analyte and the stationary phase's residual silanol groups.
-
Analyte Ionization: When the mobile phase pH is close to or above the pKa of your indole carboxylic acid (~4.75), a significant portion of the analyte molecules will be in their ionized (deprotonated) carboxylate form (-COO⁻).[10][11] This ionized form is more polar and will have a different retention characteristic than the neutral form, leading to peak asymmetry.[10]
-
Silanol Group Ionization: Residual silanol groups on the silica surface are acidic and become ionized (Si-O⁻) at pH levels above approximately 3.5-4.0.[3][12]
To achieve a sharp, symmetrical peak, the goal is to have your indole carboxylic acid in a single, neutral state. This is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[13][14] For an indole carboxylic acid with a pKa of 4.75, a mobile phase pH of ≤ 3.0 is recommended.[1][3] At this low pH, the carboxylic acid group is fully protonated (-COOH), making the molecule less polar and preventing secondary interactions with the now also protonated silanol groups (Si-OH).[3][15]
Troubleshooting Workflow: A Step-by-Step Guide
If you are experiencing peak tailing with your indole carboxylic acid analysis, follow this logical progression of troubleshooting steps.
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Assessing and Minimizing Extra-Column Volume
Extra-column volume, also known as dead volume, refers to the volume within your HPLC system outside of the column itself, from the injector to the detector.[16][17] This volume can cause significant peak broadening and tailing.[18][19]
Objective: To determine if excessive extra-column volume is contributing to peak tailing.
Procedure:
-
Remove the Column: Disconnect the column from the HPLC system.
-
Connect Tubing: Use a zero-dead-volume union to connect the tubing that was previously attached to the column inlet and outlet.
-
Prepare a Test Sample: Inject a small volume (1-5 µL) of a UV-active compound like acetone or caffeine dissolved in the mobile phase.
-
Run the Analysis: Run the mobile phase at your typical flow rate and monitor the detector signal.
-
Evaluate the Peak: The resulting peak should be sharp and symmetrical. If you observe a tailing or broad peak, it indicates significant extra-column volume in your system.
Remediation:
-
Minimize the length of all connecting tubing.
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches or 0.127 mm).[12]
-
Ensure all fittings are properly connected and not creating dead space.[20]
Protocol 2: Optimizing Mobile Phase pH with Acidic Additives
This is the most impactful step for improving the peak shape of acidic compounds.
Objective: To suppress the ionization of the indole carboxylic acid and minimize secondary interactions with the stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
High-purity trifluoroacetic acid (TFA) or formic acid.
Procedure:
-
Prepare the Aqueous Mobile Phase: To prepare a 0.1% (v/v) TFA solution, add 1.0 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly. This will result in a mobile phase pH of approximately 2.1.[21]
-
Mobile Phase Composition: Prepare your mobile phase by mixing the acidified aqueous component with your organic solvent (e.g., acetonitrile) in the desired ratio.
-
Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Inject and Analyze: Inject your indole carboxylic acid standard and observe the peak shape. You should see a significant reduction in tailing.
Why 0.1% TFA?
Trifluoroacetic acid is a strong acid that effectively lowers the mobile phase pH, ensuring the indole carboxylic acid remains in its neutral, protonated form.[22][23] It also acts as an ion-pairing agent and can help to mask residual silanol sites on the column, further improving peak shape.[22][23][24] For LC-MS applications, 0.1% formic acid is often preferred as it is less likely to cause ion suppression.[25][26]
| Additive | Typical Concentration | Resulting pH (approx.) | Suitability |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 2.0 - 2.5 | Excellent for UV, can cause ion suppression in MS |
| Formic Acid | 0.1% (v/v) | ~2.7 | Good for UV and MS |
| Acetic Acid | 0.1% - 1.0% (v/v) | 3.0 - 3.5 | Suitable for UV and MS, less acidic |
Q3: I've lowered the pH, but I still see some tailing. What's next?
A3: If pH optimization alone is insufficient, the issue may lie with the column itself.
-
Column Age and Contamination: Columns degrade over time. Strongly retained sample matrix components can accumulate on the column inlet, leading to poor peak shape.[2][4] Consider flushing the column with a strong solvent or replacing it if it is old.
-
Column Chemistry: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with polar compounds.[1] Modern, high-purity "Type B" silica columns, which are often end-capped, have significantly lower silanol activity and provide much better peak shapes for challenging compounds.[1][15]
Recommended Action:
-
Switch to a High-Purity, End-Capped Column: If you are not already using one, switch to a column specifically designed for good peak shape with polar or ionizable compounds. Look for columns described as "base-deactivated," "high-purity silica," or "end-capped."[3][12][15]
-
Consider Alternative Stationary Phases: If tailing persists, a pentafluorophenyl (PFP or F5) phase can offer alternative selectivity and reduce silanol interactions.[27]
Caption: Effect of mobile phase pH on analyte and silanol ionization.
Summary Table: Troubleshooting Peak Tailing of Indole Carboxylic Acids
| Problem | Primary Cause | Recommended Solution | Key Scientific Principle |
| Severe Peak Tailing | Mobile phase pH is too close to the analyte's pKa (~4.75). | Lower the mobile phase pH to ≤ 3.0 using an acidic additive like 0.1% TFA or formic acid. | Suppress the ionization of the carboxylic acid group to ensure the analyte is in its neutral, non-polar form.[10][13][28] |
| Moderate Tailing (at low pH) | Secondary interactions with active silanol sites on the column. | Use a modern, high-purity, end-capped C18 column. | End-capping chemically blocks residual silanol groups, reducing sites for secondary interactions.[3][12][15] |
| All Peaks are Tailing/Broad | Excessive extra-column (dead) volume in the HPLC system. | Minimize tubing length, use narrow ID tubing, and check all fittings for proper connection. | Reduces the physical space for the analyte band to disperse outside of the column, preserving peak sharpness.[16][17] |
| Peak Shape Degrades Over Time | Column contamination or degradation. | Implement a column wash procedure or replace the column. Use a guard column for dirty samples. | Removes strongly adsorbed contaminants that can create active sites and disrupt the packed bed.[2][29] |
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
- YMC Europe. (2010, May 24). YMC looks at use of TFA in HPLC applications. Laboratory Talk.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Waters Corporation. Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464819.
- Agilent. Control pH During Method Development for Better Chromatography.
- Bioprocess Online. Dwell Volume And Extra-Column Volume What Are They And How Do They Impact Method Transfer.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- HPLC Troubleshooting Guide.
- Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
- European Pharmaceutical Review. (2017, December 13). Whitepaper: Dwell Volume and Extra-Column Volume: What are they and how do they impact method transfer.
- UCL. HPLC solvents and mobile phase additives.
- Journal of Chromatographic Science. (2014, December 11). Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography.
- LCGC International. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?
- LookChem. Cas 87-51-4,Indole-3-acetic acid.
- pKa Data Compiled by R. Williams.
- Effects of Secondary Interactions in Size Exclusion Chromatography.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- PubMed. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- LCGC International. Are You Getting the Most Out of Your HPLC Column?
- SIELC Technologies. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
- ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
- Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16).
- PubChem. Indole-3-Acetic Acid.
- YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
- HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More.
- FooDB. Showing Compound 1H-Indole-3-acetic acid (FDB000933).
- LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Showing Compound 1H-Indole-3-acetic acid (FDB000933) - FooDB [foodb.ca]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. moravek.com [moravek.com]
- 12. chromtech.com [chromtech.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. labcompare.com [labcompare.com]
- 16. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Dwell Volume And Extra-Column Volume What Are They And How Do They Impact Method Transfer [bioprocessonline.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. YMC looks at use of TFA in HPLC applications | Laboratory Talk [laboratorytalk.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. quora.com [quora.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. agilent.com [agilent.com]
- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Mass Spectrometry of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Welcome to the technical support guide for the mass spectrometric analysis of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (C₁₂H₁₁NO₄). This document provides in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols to assist researchers, chemists, and drug development professionals in their experimental work. Our goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and success of your results.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected molecular ion for this compound in ESI-MS?
When analyzing this compound, the first step is to identify the correct molecular ion. The molecule's chemical formula is C₁₂H₁₁NO₄, which has a monoisotopic mass of 233.0688 Da .[1]
Depending on the ionization mode used in your electrospray ionization (ESI) source, you should look for one of the following ions:
-
Positive Ion Mode [M+H]⁺: The protonated molecule will appear at m/z 234.0761 . This is typically the most abundant ion in positive mode ESI, as the indole nitrogen is a favorable site for protonation.
-
Negative Ion Mode [M-H]⁻: The deprotonated molecule will appear at m/z 232.0616 . The carboxylic acid group is acidic and readily loses a proton, making negative mode detection highly effective for this compound.
It is also common to observe adducts, especially in positive ion mode if salts are present in the mobile phase or on glassware. Be aware of potential sodium ([M+Na]⁺ at m/z 256.0582) or potassium ([M+K]⁺ at m/z 272.0321) adducts.
FAQ 2: What are the primary fragmentation pathways for this molecule in MS/MS analysis?
Understanding the fragmentation pattern is crucial for structural confirmation. The molecule contains two key functional groups that direct its fragmentation: the ethoxycarbonyl group at the 2-position and the carboxylic acid group at the 5-position.
In positive ion mode ([M+H]⁺, m/z 234.1): Collision-induced dissociation (CID) will likely induce the following neutral losses:
-
Loss of Ethylene (-28.03 Da): A common fragmentation for ethyl esters is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a fragment ion at m/z 206.0 .
-
Loss of Ethanol (-46.04 Da): Direct cleavage of the ester can lead to the loss of a neutral ethanol molecule, producing an acylium ion at m/z 188.0 .
-
Loss of Carbon Dioxide (-44.00 Da): Decarboxylation of the carboxylic acid group is a characteristic fragmentation, leading to an ion at m/z 190.1 .[2][3]
-
Sequential Losses: Expect to see ions resulting from combinations of these losses, such as the loss of both ethylene and carbon dioxide, resulting in a fragment at m/z 146.0 .
In negative ion mode ([M-H]⁻, m/z 232.1): The fragmentation is typically simpler and often dominated by the loss of carbon dioxide.
-
Loss of Carbon Dioxide (-44.00 Da): The most prominent fragmentation is the loss of CO₂ from the carboxylate anion, which is a highly favorable process.[2][3] This produces a characteristic and often base peak at m/z 188.0 .
The table below summarizes the key expected fragments.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Loss | Ionization Mode |
| 234.1 | 206.0 | 28.03 | Ethylene (C₂H₄) | Positive |
| 234.1 | 190.1 | 44.00 | Carbon Dioxide (CO₂) | Positive |
| 234.1 | 188.0 | 46.04 | Ethanol (C₂H₅OH) | Positive |
| 234.1 | 146.0 | 88.04 | C₂H₄ + CO₂ | Positive |
| 232.1 | 188.0 | 44.00 | Carbon Dioxide (CO₂) | Negative |
Below is a diagram illustrating the predicted fragmentation cascade in positive ion mode.
Problem 2: My MS/MS spectrum is noisy or contains unexpected fragments.
A noisy or complex MS/MS spectrum can complicate data interpretation. This usually points to issues with collision energy, precursor ion isolation, or sample purity.
Possible Causes & Solutions:
-
Collision Energy is Too High/Low:
-
Too Low: Insufficient collision energy will result in poor fragmentation, with the precursor ion dominating the spectrum.
-
Too High: Excessive energy can cause the molecule to shatter into many small, non-specific fragments, leading to a noisy and uninformative spectrum.
-
Solution: Perform a collision energy ramp experiment. Analyze the precursor ion across a range of collision energies (e.g., 5-40 eV) to find the optimal value that produces a clean spectrum with structurally significant fragments.
-
-
Poor Precursor Ion Isolation: If the isolation window in your quadrupole is too wide, it may allow ions of a similar m/z (isotopes or impurities) to enter the collision cell, resulting in a convoluted fragment spectrum.
-
Solution: Narrow the isolation window (e.g., from 2.0 Da to 0.7 Da). This ensures that only your ion of interest is selected for fragmentation.
-
-
Sample Impurity: The unexpected fragments may be real and arise from a co-eluting impurity in your sample.
-
Solution: Review your LC chromatogram. Is the peak for your analyte symmetrical and pure? If not, improve the chromatographic separation. Also, check the full MS scan across the peak to see if other ions are co-eluting. [4]
-
Experimental Protocol
Recommended Starting Method for LC-ESI-MS/MS Analysis
This protocol provides a robust starting point for analyzing this compound. Optimization may be required based on your specific instrumentation.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO.
- Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 1 minute. Return to 5% B and re-equilibrate for 2 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: ESI Positive and Negative (run separately).
- Capillary Voltage: 3.5 kV (Positive), -2.8 kV (Negative).
- Cone Voltage: 25 V (start here and optimize).
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/Hr.
- Scan Mode:
- Full Scan (MS1): m/z 100-400 to identify the precursor ion.
- Tandem MS (MS/MS): Isolate the precursor ion (m/z 234.1 for positive or 232.1 for negative) and fragment using a collision energy ramp (e.g., 10-30 eV) to determine optimal fragmentation conditions.
References
- Butcher, H. G., & Clayton, R. A. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry, 5(5), 547-550.
- Ma, Y., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(4), 481.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- mzCloud. (2015). Indole-3-carboxylic acid.
- Gális, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid and Indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are cornerstones in medicinal chemistry and materials science, prized for their versatile biological activity and unique electronic properties. The strategic functionalization of the indole scaffold is paramount in the development of novel therapeutics and functional materials. This guide provides an in-depth comparison of the reactivity of two key indole building blocks: 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid and indole-2-carboxylic acid . Understanding the nuanced differences in their chemical behavior is crucial for designing efficient synthetic routes and predicting the outcomes of chemical transformations.
This analysis, grounded in established principles of organic chemistry and supported by experimental data, will explore how the nature and position of electron-withdrawing substituents dictate the reactivity of the indole core. We will delve into electrophilic aromatic substitution, the reactivity of the carboxylic acid and ester functional groups, and decarboxylation reactions, providing a comprehensive framework for chemists to select the appropriate starting material for their synthetic endeavors.
Molecular Structures and Electronic Properties: A Tale of Two Indoles
The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In the case of indoles, the pyrrole ring is inherently electron-rich, making the C3 position the most nucleophilic and thus the primary site for electrophilic attack[1][2]. However, the introduction of electron-withdrawing groups (EWGs) can significantly alter this electronic landscape.
Indole-2-carboxylic acid possesses a single, potent electron-withdrawing carboxylic acid group at the C2 position. This group exerts a strong deactivating effect on the entire indole ring system through both inductive and resonance effects, reducing the electron density of the pyrrole ring and, to a lesser extent, the benzene ring. This deactivation makes electrophilic substitution more challenging compared to unsubstituted indole.
This compound , on the other hand, is adorned with two EWGs. The ethoxycarbonyl group at C2 deactivates the pyrrole ring, similar to the carboxylic acid in its counterpart. Additionally, the carboxylic acid group at C5 primarily deactivates the benzene ring. The cumulative effect of these two groups renders the entire molecule significantly less nucleophilic than indole-2-carboxylic acid, demanding more forcing conditions for many reactions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 1477-50-5[3] | |
| This compound | C₁₂H₁₁NO₄ | 233.22 | 138731-14-3[4] |
Comparative Reactivity in Electrophilic Aromatic Substitution
The hallmark reaction of the indole nucleus is electrophilic aromatic substitution, which overwhelmingly favors the C3 position. The presence of EWGs at C2 and C5 significantly modulates this reactivity.
Theoretical Framework: The Hammett Equation
Experimental Insights: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds[5][6][7][8][9]. Due to the deactivating nature of the substituents in both our target molecules, this reaction will be slower than with unsubstituted indole. However, a comparative experiment would reveal the more pronounced deactivation in the disubstituted indole.
Caption: Comparative Vilsmeier-Haack formylation workflow.
Expected Outcome: Under identical reaction conditions, the yield of the formylated product from indole-2-carboxylic acid will be significantly higher than that from This compound , demonstrating the compounded deactivating effect of the two EWGs.
Reactivity of the Carboxylic Acid and Ethoxycarbonyl Functional Groups
Beyond the reactivity of the indole core, the functional groups themselves present opportunities for diverse chemical transformations.
Esterification and Hydrolysis
The carboxylic acid groups in both molecules can undergo esterification, typically under acidic conditions. Conversely, the ethoxycarbonyl group in This compound can be hydrolyzed to the corresponding carboxylic acid.
Esterification: The reactivity of the carboxylic acid at C5 in This compound towards esterification is expected to be comparable to that of a standard benzoic acid derivative. The carboxylic acid at C2 in indole-2-carboxylic acid may exhibit slightly different reactivity due to the proximity of the pyrrole ring.
Hydrolysis: The hydrolysis of the ester at C2 in This compound can be achieved under either acidic or basic conditions[10][11]. Basic hydrolysis is often preferred as it is irreversible.
Sources
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. quora.com [quora.com]
- 3. scbt.com [scbt.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The parent molecule, "2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid," possesses key functional groups—an ester at the 2-position and a carboxylic acid at the 5-position—that are amenable to chemical modification, making its derivatives promising candidates for drug discovery. This guide will delve into the biological activities of analogous compounds to predict the potential of this class of molecules.
Anticancer Activity: A Promising Frontier
Indole derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3]
Comparative Cytotoxicity of Related Indole Carboxylic Acid Derivatives
While specific data for derivatives of this compound is limited, studies on related indole-2-carboxamides and indole-5-carboxylic acid derivatives offer valuable comparative insights. For instance, a series of N-substituted 1H-indole-2-carboxamides demonstrated potent antiproliferative activity against various cancer cell lines.[4]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-Carboxamides | |||
| Compound 12 | K-562 (Leukemia) | 0.33 | [4] |
| Compound 14 | K-562 (Leukemia) | 0.61 | [4] |
| Compound 4 | K-562 (Leukemia) | 0.61 | [4] |
| 5-Hydroxyindole-3-Carboxylic Acid Derivatives | |||
| Compound 5d (ester) | MCF-7 (Breast Cancer) | 4.7 | [5] |
| seco-Duocarmycin Analogs (Indole C5-O-Substituted) | |||
| Compound 1 | COLO 205 (Colon) | 0.374 | [6] |
| Compound 2 | SK-MEL-2 (Melanoma) | 0.419 | [6] |
| Doxorubicin (Reference) | COLO 205 (Colon) | 0.374 | [6] |
Table 1: Comparative in vitro anticancer activity of various indole carboxylic acid derivatives.
These findings suggest that modifications to the carboxylic acid and indole nitrogen of the parent molecule could yield potent anticancer agents. For example, the conversion of the carboxylic acid to various amides has been shown to be a successful strategy for enhancing cytotoxicity.[3][4]
Mechanistic Insights: How Indole Derivatives Combat Cancer
The anticancer effects of indole derivatives are often attributed to their ability to interfere with critical cellular processes. Studies on related compounds have revealed several key mechanisms:
-
Cell Cycle Arrest: Some indole derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, preventing their proliferation.[3]
-
Apoptosis Induction: Many bioactive indole compounds induce programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[7]
-
Enzyme Inhibition: Indole derivatives can act as inhibitors of key enzymes involved in cancer signaling pathways, such as EGFR and CDK2.[8]
The workflow for evaluating the anticancer potential of novel indole derivatives typically involves a multi-step process, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: Workflow for anticancer drug discovery with indole derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Indole derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[2]
Comparative Antimicrobial Efficacy
Studies on various indole carboxylic acid derivatives have demonstrated their potential to inhibit the growth of a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-2-Carboxylic Acid Derivatives | |||
| Compound 2 | Enterococcus faecalis | 8 | [9] |
| Compound 2 | Candida albicans | 8 | [9] |
| 5-Substituted Indole-2-Carboxamides | |||
| Compound 14i | Klebsiella pneumoniae | 0.12 - 6.25 | [10] |
| Compound 14j | Escherichia coli | 0.12 - 6.25 | [10] |
| 2-Alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylates | |||
| H2-28 | Staphylococcus epidermidis | 1.5 | [11] |
| H2-27 | Staphylococcus epidermidis | 3.1 | [11] |
Table 2: Comparative in vitro antimicrobial activity of various indole derivatives.
These data indicate that substitutions on the indole ring and modifications of the carboxylic acid group can significantly impact the antimicrobial spectrum and potency. For instance, the introduction of specific amide moieties can lead to highly potent antibacterial agents.[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Gentamicin)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Indole derivatives have shown potential in modulating inflammatory pathways.[12]
Inhibition of Inflammatory Mediators
The anti-inflammatory activity of indole derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | |||
| Compound 13b | NO | 10.992 | [12] |
| Compound 13b | IL-6 | 2.294 | [12] |
| Compound 13b | TNF-α | 12.901 | [12] |
| 1-(2-oxopropyl)indole-5-carboxylic acids | cPLA₂α | Potent Inhibition | [13] |
Table 3: Comparative in vitro anti-inflammatory activity of indole derivatives.
These results highlight the potential of indole derivatives to act as potent anti-inflammatory agents. The structural modifications on the indole core play a crucial role in determining their inhibitory activity against specific inflammatory targets.[12][13]
Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are often mediated through their interaction with key signaling pathways involved in the inflammatory response.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Activity of Indole-2-Carboxylic Acid Analogs
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. Among these, indole-2-carboxylic acid and its analogs have emerged as a promising class of agents in oncology research. Their structural versatility allows for facile modification, leading to the development of derivatives with potent and selective antitumor activities. This guide provides a comparative analysis of various indole-2-carboxylic acid analogs, detailing their efficacy, mechanisms of action, and the experimental data that underscore their therapeutic potential.
Introduction: The Indole-2-Carboxylic Acid Scaffold in Cancer Therapy
The indole-2-carboxylic acid moiety serves as a versatile template for the design of novel anticancer agents. Its ability to participate in various non-covalent interactions allows for effective binding to diverse biological targets. Researchers have successfully synthesized a multitude of analogs by modifying the indole ring, the carboxylic acid group, and by introducing various substituents, leading to compounds with improved potency and selectivity against different cancer types.[1][2][3] This guide will delve into a comparative analysis of these analogs, focusing on their performance in preclinical studies.
Comparative Antitumor Efficacy of Indole-2-Carboxylic Acid Analogs
The antitumor activity of various indole-2-carboxylic acid analogs has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are key metrics for comparing the cytotoxic and antiproliferative effects of these compounds. The following table summarizes the in vitro efficacy of selected analogs from recent studies.
| Compound Class | Specific Analog | Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Findings & Reference(s) |
| 1H-Indole-2-Carboxylic Acid Derivatives | Compound C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Not specified, but showed best inhibitory activities | Targets 14-3-3η protein; effective against chemotherapy-resistant cells.[4][5] |
| Indole-2-Carboxamides | Compound Va | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | GI50 = 0.026 (26 nM) | Potent antiproliferative and EGFR inhibitory activity.[6] |
| Compound 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 (Breast) | GI50 ranging from 0.95 to 1.50 | Demonstrated greater antiproliferative activity against breast cancer cells.[7] | |
| LG25 | MDA-MB-231 (Triple-Negative Breast Cancer) | Dose-dependent reduction in viability | Induces G2/M cell cycle arrest and apoptosis.[8] | |
| Compound 12c | KNS42, BT12, BT16, DAOY (Pediatric Brain Tumors) | IC50 = 1.02 - 9.06 | Remarkable cytotoxic and antiproliferative activities.[9] | |
| Thiazolyl-indole-2-carboxamides | Compound 6i | MCF-7 (Breast) | IC50 = 6.10 ± 0.4 | Multi-target kinase inhibitor (EGFR, HER2, VEGFR-2, CDK2).[10] |
| Compound 6v | MCF-7 (Breast) | IC50 = 6.49 ± 0.3 | Multi-target kinase inhibitor.[10] | |
| Indole-2-Carboxylic Acid Derived Triazoles | Compound I(12) | MCF-7 (Breast), HeLa (Cervical), HEK293 (Human Embryonic Kidney) | Not specified, but showed potential activity | Also exhibited antibacterial and DNA cleavage activities.[11] |
| Indole-2-Carboxylic Acid Copper Complex | ICA-Cu | MDA-MB-231, MCF-7 (Breast) | >90% inhibition at 20 µM | Possesses potent growth-inhibitory and antioxidant activity.[12] |
| Primaquine–Indole Carboxamides | Compound 2 | Selected Cancer Cell Lines | More potent than parent compounds | Antiproliferative effect derived from ROS generation.[13] |
Mechanisms of Antitumor Action: A Deeper Dive
The antitumor effects of indole-2-carboxylic acid analogs are mediated through diverse and often interconnected signaling pathways. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers for patient stratification.
Targeting Protein-Protein Interactions: The Case of 14-3-3η
A novel series of 1H-indole-2-carboxylic acid derivatives has been designed to target the 14-3-3η protein, a key regulator of various cellular processes, including cell cycle progression and apoptosis.[4] Compound C11 from this series demonstrated a significant affinity for 14-3-3η, leading to the disruption of its interaction with client proteins. This disruption is hypothesized to trigger G1-S phase cell cycle arrest and induce apoptosis in liver cancer cells.[4]
Caption: Mechanism of action of C11 targeting the 14-3-3η protein.
Multi-Targeted Kinase Inhibition
Several indole-2-carboxamide derivatives exhibit potent antitumor activity by simultaneously inhibiting multiple protein kinases that are crucial for cancer cell proliferation and survival.[6][10] For instance, thiazolyl-indole-2-carboxamides 6i and 6v have been shown to inhibit key kinases such as EGFR, HER2, VEGFR-2, and CDK2.[10] This multi-targeted approach can be particularly effective in overcoming the resistance mechanisms that often develop with single-target agents. The inhibition of these kinases leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[10]
Caption: Multi-kinase inhibition by thiazolyl-indole-2-carboxamides.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanistic theme among many active indole-2-carboxylic acid analogs is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. For example, the indole-2-carboxamide derivative LG25 was found to be effective against triple-negative breast cancer by inducing G2/M cell cycle arrest and apoptosis.[8] This was associated with the suppression of the Akt/mTOR/NF-κB signaling pathway, a critical axis for cancer cell survival and proliferation.[8] Similarly, other indole-2-carboxamides have been shown to elevate the levels of pro-apoptotic proteins like Bax and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[6]
Caption: LG25-mediated apoptosis and cell cycle arrest.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are standardized, step-by-step protocols for key assays used to evaluate the antitumor activity of indole-2-carboxylic acid analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxylic acid analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry allows for the analysis of cell cycle distribution and the quantification of apoptotic cells.
Cell Cycle Analysis Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Analysis (Annexin V/PI Staining) Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
Indole-2-carboxylic acid analogs represent a highly promising and versatile class of antitumor agents. The research highlighted in this guide demonstrates their ability to target a range of cancer cell types through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The multi-targeting capabilities of some analogs are particularly noteworthy, offering a potential strategy to overcome drug resistance.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent lead compounds to improve their in vivo efficacy and safety profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for their clinical development. The continued exploration of the indole-2-carboxylic acid scaffold is poised to yield novel and effective therapies for the treatment of cancer.
References
- Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
- Kaur, M., & Singh, M. (2021). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings, 2330(1), 020004. [Link]
- Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(31), 28267–28286. [Link]
- Gunosewoyo, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. [Link]
- Hamilton, A. J., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 13(10), 1235–1244. [Link]
- ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. [Link]
- Wang, Y., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(11), 2971. [Link]
- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]
- Abdelgawad, M. A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5369. [Link]
- Ge, L., et al. (2021). Indole-2-carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. Biological and Pharmaceutical Bulletin, 44(8), 1148–1155. [Link]
- Abdelgawad, M. A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5369. [Link]
- Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. [Link]
- Tsegay, A. D., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 28(20), 7050. [Link]
- Farghaly, H., et al. (2024). Anti-Tumor Activity of Indole: A Review. Current Organic Chemistry, 28(4), 282-300. [Link]
- Sriram, D., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters, 26(6), 1639–1644. [Link]
Sources
- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Antioxidant Properties of Substituted Indole-2-Carboxylic Acids
In the dynamic field of medicinal chemistry and drug development, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds.[1] Among these, indole-2-carboxylic acids and their derivatives have garnered significant attention for their therapeutic potential, particularly as antioxidants. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a vast array of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. This guide provides a comprehensive comparison of the antioxidant properties of substituted indole-2-carboxylic acids, supported by experimental data, to aid researchers in the rational design and development of novel therapeutic agents.
The Crucial Role of Antioxidants and the Promise of Indole Derivatives
Reactive oxygen species, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play essential roles in signaling pathways, their overproduction can lead to cellular damage by oxidizing lipids, proteins, and nucleic acids. Antioxidants mitigate this damage by neutralizing these reactive species. The indole ring, with its electron-rich heterocyclic nature, is inherently capable of donating electrons or hydrogen atoms to scavenge free radicals, thus conferring antioxidant activity.[2] The strategic placement of various substituents on the indole-2-carboxylic acid scaffold allows for the fine-tuning of this antioxidant capacity, making it a fertile ground for the discovery of potent and selective drug candidates.
Comparative Analysis of Antioxidant Activity: A Data-Driven Approach
The antioxidant potential of a compound is typically evaluated using a battery of in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The efficacy is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant activity.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of substituted indole-2-carboxylic acids is intricately linked to their molecular structure. Key structural features that influence their potency include:
-
Substituents on the Indole Ring: The nature and position of substituents on the benzene ring of the indole nucleus significantly impact antioxidant activity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), generally enhance antioxidant capacity by increasing the electron density of the indole ring, facilitating electron or hydrogen atom donation.
-
Substitution at the N-1 Position: Modification of the indole nitrogen (N-1) with various functional groups can modulate the antioxidant profile. For instance, the introduction of benzyl or substituted benzyl groups has been shown to influence lipid peroxidation inhibition.
-
The Carboxylic Acid Moiety: The carboxylic acid group at the C-2 position is a crucial feature. Its ability to participate in hydrogen bonding and potentially chelate metal ions can contribute to the overall antioxidant mechanism.
The following table summarizes the antioxidant activity of a series of N-substituted indole-2-carboxamide derivatives, providing insights into the structure-activity relationship. While not exclusively indole-2-carboxylic acids, these derivatives offer valuable comparative data.
| Compound | Substituent on Phenyl Ring | Superoxide Anion Inhibition (%) at 10⁻³ M | Lipid Peroxidation Inhibition (%) at 10⁻³ M |
| 1 | 4-Chloro | 98 | 25 |
| 2 | 3-Chloro, 4-Fluoro | 95 | 38 |
| 3 | 2,4-Dichloro | 100 | 70 |
| 4 | 2,5-Dichloro | 99 | 81 |
| 5 | 3,4-Dichloro | 98 | 94 |
| Vitamin E | (Standard) | 83 | 65 |
Data compiled from Ö. İrfan, et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
From this data, it is evident that di-substitution on the phenyl ring of the carboxamide moiety, particularly with chloro groups, significantly enhances the inhibition of both superoxide anion and lipid peroxidation compared to the mono-substituted and the standard antioxidant, Vitamin E.
Mechanistic Pathways of Antioxidant Action
The antioxidant activity of indole derivatives primarily proceeds through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The bond dissociation enthalpy (BDE) of the N-H bond in the indole ring is a critical parameter in this process. A lower BDE facilitates easier hydrogen atom donation.
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into a more stable species. The ionization potential (IP) of the antioxidant is the key determinant in this pathway. A lower IP favors electron donation.
Often, these mechanisms can occur simultaneously, and the predominant pathway depends on the structure of the antioxidant, the nature of the free radical, and the solvent.
Caption: Mechanisms of antioxidant action for indole derivatives.
Experimental Protocols for Antioxidant Activity Assessment
For researchers aiming to evaluate the antioxidant properties of novel substituted indole-2-carboxylic acids, adherence to standardized and validated protocols is paramount. Below are detailed, step-by-step methodologies for the three most common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (substituted indole-2-carboxylic acids) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of the test compound or standard solution to a 96-well plate.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The IC₅₀ value is then determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of TPTZ in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of the sample or standard to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as ferric reducing ability in µM Fe(II) equivalents.
Conclusion and Future Directions
Substituted indole-2-carboxylic acids represent a promising class of compounds with tunable antioxidant properties. This guide has provided a comparative framework for understanding their structure-activity relationships and has detailed the essential experimental protocols for their evaluation. The data presented underscores the importance of substituent effects on antioxidant efficacy. Future research should focus on synthesizing and testing a broader range of substituted indole-2-carboxylic acids to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Such models will be invaluable in the computational design of next-generation antioxidants with enhanced potency and favorable pharmacokinetic profiles for the treatment of oxidative stress-related diseases.
References
- Ölgen, S., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 455-461. [Link]
- Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-220. [Link]
- Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
- Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and antiradical activity of some natural substances. Nahrung/Food, 47(5), 331-335.
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]
- Chlebda, E., et al. (2022). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 12(1), 1-15. [Link]
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Jadhav, S. B., et al. (2022). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 11(11), 2205. [Link]
Sources
A Guide to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic Acid as a Control Compound for Drug Discovery Research
For researchers engaged in the discovery and development of novel therapeutics, the inclusion of appropriate controls is fundamental to the integrity and interpretation of experimental data. This guide provides a comprehensive overview of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (CAS No: 138731-14-3), a compound well-suited for use as a negative control in various biological assays, particularly those involving indole-based drug candidates. We will explore its physicochemical properties, rationale for its use as a control, and provide comparative context with structurally related active compounds. Detailed experimental protocols for its synthesis and application in a common cytotoxicity assay are also presented.
Introduction: The Critical Role of a Negative Control
In the landscape of drug discovery, particularly within high-throughput screening (HTS) campaigns, the identification of true "hits" from a vast library of compounds is a significant challenge.[1][2] False positives can arise from various factors, including compound interference with the assay technology itself.[2] A well-chosen negative control should be structurally related to the active compounds under investigation but devoid of the specific functional groups or three-dimensional conformations required for biological activity.[3][4][5][6] This allows researchers to distinguish between genuine biological effects and non-specific or off-target interactions.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and antihypertensive effects.[7][8][9] Consequently, the development of novel indole derivatives is an active area of research. This guide puts forth "this compound" as a prime candidate for a negative control in such studies.
Physicochemical Properties and Rationale for Use as a Control
This compound is a solid with a molecular weight of 233.22 g/mol and a molecular formula of C12H11NO4.[10][11][12]
| Property | Value | Reference |
| CAS Number | 138731-14-3 | [10][11][13] |
| Molecular Formula | C12H11NO4 | [10][11][13] |
| Molecular Weight | 233.22 g/mol | [10][11][13] |
| Physical Form | Solid | [12] |
| Purity (Typical) | ≥95% | [12] |
The rationale for its use as a control compound stems from its relatively simple and unsubstituted nature at key positions of the indole ring. Structure-activity relationship (SAR) studies on various indole derivatives have consistently demonstrated that modifications at the indole nitrogen (N1), and positions 2 and 3 are often crucial for potent biological activity. For instance, studies on indole-2-carboxamides as CB1 receptor allosteric modulators have shown that substituents at the 3-position and on the amide nitrogen significantly influence potency.[14] Similarly, research on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors highlights the importance of substitutions at the 3 and 6-positions for activity.[8][9]
"this compound" lacks bulky or pharmacologically active substituents at these critical positions, making it an ideal candidate to demonstrate the baseline, non-specific effects of the core indole-2-carboxylate scaffold.
Comparative Analysis with Active Indole Derivatives
To illustrate the importance of specific substitutions for biological activity, let's compare our control compound with a few examples of active indole derivatives from the literature:
| Compound | Structure | Biological Activity | Key Structural Features for Activity |
| This compound (Control) | Chemical structure of this compound | Expected to be inactive in many targeted assays | Lacks specific substituents at key positions |
| Active Indole-2-carboxamide | A representative indole-2-carboxamide with a substituted phenylamide at the 2-position and a substituent at the 3-position. | CB1 receptor allosteric modulator | Diethylamino group on the phenyl ring and a chloro or fluoro group at the 5-position of the indole.[14] |
| Active Indole-2-carboxylic acid derivative | An indole-2-carboxylic acid derivative with a halogenated benzene ring and a long branch at the 3-position. | HIV-1 Integrase Inhibitor | Halogenated benzene ring at the 6-position and a long branch at the 3-position.[8][9] |
| 5-hydroxyindole-3-carboxylic acid derivative | A 5-hydroxyindole-3-carboxylic acid ester with a 4-methoxybenzyl group at the 1-position. | Cytotoxic against MCF-7 breast cancer cells | Ester group at the 3-position and a substituted benzyl group at the 1-position.[15] |
This comparison clearly demonstrates that the biological activity of indole derivatives is highly dependent on the nature and position of their substituents. The simplicity of "this compound" makes it an excellent tool for establishing a baseline in assays where these more complex analogs are tested.
Experimental Protocols
Synthesis of this compound
The synthesis of "this compound" can be achieved through a multi-step process, with a key step being the Fischer indole synthesis. A detailed procedure for a closely related compound, ethyl 2-methylindole-5-carboxylate, is available in Organic Syntheses, which can be adapted for this synthesis.[16] The general workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol (Adapted from related syntheses):
-
Preparation of the Hydrazone: React 4-aminobenzoic acid with sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt. This is then reacted with a suitable active methylene compound, such as diethyl malonate, to form the hydrazone precursor.
-
Fischer Indole Synthesis: The hydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid in ethanol) to form the indole ring system.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Note: This is a generalized procedure. Researchers should consult detailed synthetic literature for specific reaction conditions and safety precautions.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[17][18][19][20] This protocol describes how to use "this compound" as a negative control alongside a known cytotoxic agent (positive control) and test compounds.
Caption: Workflow for a typical MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds, "this compound" (negative control), and a positive control (e.g., doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test and control compounds. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of a compound that inhibits cell viability by 50%). "this compound" is expected to have a very high or no determinable IC50 value in this assay.
Conclusion
"this compound" is a valuable tool for researchers working with indole-based compounds. Its simple structure, lacking the key functionalities often required for potent biological activity, makes it an excellent negative control. By including this compound in experimental workflows, scientists can more confidently attribute the observed effects of their lead candidates to specific molecular interactions rather than non-specific effects of the indole scaffold. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound to enhance the rigor and reliability of drug discovery research.
References
- Gassman, P. G., & van Bergen, T. J. (1973).
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. MTT assay protocol.
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- Thermo Fisher Scientific.
- Arnsmann, M., Hanekamp, W., Schulze Elfringhoff, A., & Lehr, M. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry, 125, 1107–1114.
- Gerber, A., & Yang, J. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Journal of the American Chemical Society, 129(43), 13134–13135.
- Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
- Creative Enzymes. High-throughput Enzyme Screening.
- Technology Networks. (2020, July 24). Some “Inactive” Drug Ingredients May Actually Be Biologically Active.
- Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772.
- Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(2), 241–253.
- Assay Genie. High-Throughput Screening Assays.
- National Institutes of Health (NIH). (2020, August 4). Screening drug additives for biological activity.
- Yapici, E. (2025, April 15). What Does “Inactive” Actually Mean in Drug Discovery? Medium.
- Pottel, J., et al. (2020). The activities of drug inactive ingredients on biological targets. Science, 369(6502), 403–413.
- Gray, N. M., Dappen, M. S., Cheng, B. K., Cordi, A. A., Biesterfeldt, J. P., Hood, W. F., & Monahan, J. B. (1991). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Medicinal Chemistry, 34(4), 1283–1292.
- Cocklin, S., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4784–4796.
- Annang, F., et al. (2018). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 9(10), 1014–1019.
- The Scientist. (2020, July 23). Activities Discovered for Some Inactive Drug Ingredients.
- Sigma-Aldrich.
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5248.
- Kulkarni, A. R., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 90–94.
- Synblock. CAS 138731-14-3 | this compound.
- Santa Cruz Biotechnology. This compound.
- PubChem. This compound.
- Inman, W. D., & Gasper, M. P. (1963).
- Al-Blewi, B., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 13(5), 606–619.
- MilliporeSigma. This compound.
- Damont, A., et al. (2015). Synthesis and in vitro characterization of novel fluorinated derivatives of the TSPO 18 kDa ligand SSR180575. European Journal of Medicinal Chemistry, 96, 396–406.
- Rao, T. S., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: In vivo characterization. Neuropharmacology, 32(6), 543–551.
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(12), 8205–8215.
- Allen, C. F. H., & VanAllan, J. (1943). 2-Methylindole. Organic Syntheses, 23, 58.
- ResearchGate. Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)
- MilliporeSigma. This compound.
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(12), 8205–8215.
- Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443.
- ResearchGate. Synthesis and biological evaluations of 2-alkyl-5-((phenylsulfonyl)oxy)
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(4), 115291.
Sources
- 1. High-Throughput Screening for the Discovery of Enzyme Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Some “Inactive” Drug Ingredients May Actually Be Biologically Active | Technology Networks [technologynetworks.com]
- 4. Screening drug additives for biological activity | National Institutes of Health (NIH) [nih.gov]
- 5. medium.com [medium.com]
- 6. Activities Discovered for Some Inactive Drug Ingredients | The Scientist [the-scientist.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scbt.com [scbt.com]
- 11. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 138731-14-3 [sigmaaldrich.com]
- 13. CAS 138731-14-3 | this compound - Synblock [synblock.com]
- 14. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Structural Validation of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery
In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Molecules such as 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid are valuable heterocyclic building blocks, frequently utilized in the synthesis of pharmacologically active agents. The substitution pattern on the indole scaffold is critical to its biological activity, and therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement to ensure the integrity of downstream research and the safety of potential therapeutics.
This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). To highlight the specificity and power of these methods, we will compare the expected data for our target molecule with that of a closely related positional isomer, 2-(ethoxycarbonyl)-1H-indole-6-carboxylic acid. Such a comparison is crucial as isomeric impurities can arise during synthesis and may possess different pharmacological or toxicological profiles.
The Synthetic Landscape: Acknowledging the Potential for Isomeric Impurities
The synthesis of substituted indoles can proceed through various routes, one common method being the Fischer indole synthesis.[1][2] Depending on the starting materials and reaction conditions, the formation of positional isomers is a known risk. For instance, reactions involving substituted phenylhydrazines and pyruvates can sometimes yield a mixture of isomers, making the subsequent analytical characterization even more critical. A robust analytical workflow is therefore essential to confirm the desired regiochemistry of the final product.
A Multi-faceted Approach to Structural Validation
A single analytical technique is rarely sufficient for the unambiguous structural determination of a complex organic molecule. A combination of spectroscopic methods provides a more complete and reliable picture. The workflow for a comprehensive structural validation is depicted below.
Caption: Figure 2: Simplified representation of the expected major fragmentation pathways for this compound in mass spectrometry.
Conclusion: An Integrated Approach for Confident Structural Assignment
The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. While FTIR and MS are excellent for confirming the presence of key functional groups and determining the molecular weight, ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous differentiation between positional isomers like the 6-carboxylic acid analogue. The distinct coupling patterns and chemical shifts in the aromatic region of the NMR spectra serve as a definitive fingerprint for the correct isomer. By employing this integrated analytical approach, researchers can proceed with confidence in the structural integrity of their synthetic intermediates, a critical step in the rigorous process of drug discovery and development.
References
- PubChem. This compound.
- Gassman, P. G.; van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Org. Synth.1973, 53, 72. [Link].
- Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed.; VCH: Weinheim, 1987.
- PubChemLite. This compound. [Link].
- ChemSrc. This compound. [Link].
- University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link].
- Oregon State University, Department of Chemistry.
- OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry; OpenStax: 2023. [Link].
- Drozd, M.; et al. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules2021, 26(16), 4945. [Link].
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link].
- ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link].
- Chemistry LibreTexts. 21.
- SpectraBase. 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester. [Link].
Sources
A Comparative Study of Indole Isomers in Biological Assays: A Guide for Researchers
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products, pharmaceuticals, and signaling molecules.[1][2][3] Its structural simplicity belies a profound functional versatility, allowing it to interact with a wide array of biological targets. Isomers of indole, where substituent groups occupy different positions on the bicyclic ring, often exhibit remarkably distinct biological activities. This guide provides a comparative analysis of key indole isomers, focusing on their differential effects in critical biological assays. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present data-driven comparisons to aid researchers in navigating the nuanced bioactivity of these fascinating molecules.
The Significance of Isomeric Variation: Indole, Skatole, and Isatin
Indole itself, along with its methylated derivatives like 3-methylindole (skatole), are products of tryptophan metabolism by gut microbiota.[4][5] These molecules act as inter-kingdom signaling molecules, influencing host physiology. Isatin (1H-indole-2,3-dione), an oxidized derivative of indole, is an endogenous regulator with a distinct profile of biological activities.[6][7][8] The subtle shift of a methyl group or the introduction of carbonyl functions dramatically alters the electronic and steric properties of the molecule, leading to differential engagement with biological macromolecules.
Comparative Cytotoxicity: Unveiling Structure-Activity Relationships
The cytotoxic potential of indole isomers is a critical parameter in drug discovery, particularly in oncology. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction that is quantifiable by spectrophotometry.[10][11]
While comprehensive head-to-head cytotoxicity data for all indole isomers under identical conditions is limited, available literature on various indole derivatives demonstrates a clear structure-activity relationship. For instance, substitutions on the indole ring can significantly enhance cytotoxic potency against cancer cell lines.[12] The position of these substitutions is crucial; for example, chloro-substitution at positions 4 and 5 of the indole core has been shown to reduce binding affinity to certain receptors compared to substitutions at other positions.[13]
Table 1: Illustrative Comparative Cytotoxicity of Indole Derivatives (IC50 Values in µM)
| Compound/Derivative Class | Cancer Cell Line (e.g., HL-60) | Cancer Cell Line (e.g., HepG2) | Normal Cell Line (e.g., HEK-293) | Reference |
| Phthalide-fused indoline (5-chloro) | 45.4 | 57.7 | Not Reported | [14] |
| Isatin-indole conjugates | Potent (e.g., 1.17 µM for compound 5m) | Not Reported | Not Reported | [15] |
| Substituted combretastatin analogs | Sub-micromolar | Not Reported | Not Reported | [12] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.[9] Certain indole derivatives have shown favorable selectivity, being more toxic to cancer cells than to normal cells.[16]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of indole isomers on a chosen cell line.[17]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole isomer stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[17]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9][17]
-
Compound Treatment: Prepare serial dilutions of the indole isomers in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[17]
-
Incubation: Incubate the plate for 48-72 hours.[17]
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well. Incubate for 4 hours at 37°C.[11][18]
-
Formazan Solubilization: Add 100 µL of the SDS-HCl solution to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[11][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
Diagram 1: MTT Assay Workflow
Caption: General experimental workflow for cytotoxicity assessment using the MTT assay.
Genotoxicity Profile: Assessing DNA Damage Potential
Genotoxicity testing is crucial for evaluating the potential of chemical compounds to damage genetic material. The single-cell gel electrophoresis (SCGE) or "Comet" assay is a sensitive technique for detecting DNA strand breaks in individual eukaryotic cells.[19][20][21] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail" whose intensity is proportional to the extent of DNA damage.[20][22]
Skatole (3-methylindole), in particular, has been identified as a mutagen, formed during the pyrolysis of tryptophan in tobacco.[23][24] Its genotoxic potential underscores the importance of evaluating indole isomers for their ability to induce DNA damage. The Ames test is another widely used assay that assesses the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[25][26][27]
Experimental Protocol: The Alkaline Comet Assay
This protocol is adapted for the in vitro assessment of DNA damage induced by indole isomers.[19][20][22]
Materials:
-
Cultured cells
-
Indole isomer solutions
-
Microscope slides
-
Low-melting-point (LMP) agarose and normal melting-point agarose
-
Alkaline electrophoresis buffer (pH > 13)[20]
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment: Expose cells to various concentrations of the indole isomers for a defined period.
-
Encapsulation: Mix the treated cells with molten LMP agarose and cast a thin layer onto a microscope slide pre-coated with normal melting-point agarose.[20]
-
Lysis: Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids containing the cellular DNA.[20][22]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.[20]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in the tail) using image analysis software.
Diagram 2: Comet Assay Workflow
Caption: Key steps in the Comet assay for genotoxicity testing.
Receptor Binding and Signaling Pathway Modulation
Indole and its derivatives are known to interact with various cellular receptors, acting as signaling molecules. A prominent target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in maintaining homeostasis.[28][29][30] Activation of AhR by indole derivatives can trigger downstream signaling cascades.[31]
Different indole isomers can act as agonists or antagonists of AhR with varying potencies.[32] For example, studies have shown that 3-methylindole (skatole) can activate AhR, while other methylindoles may act as antagonists.[24][32] This differential modulation of AhR highlights the critical role of isomer structure in determining biological outcomes.
Table 2: Comparative AhR Activity of Methylated Indoles
| Compound | Activity | Potency/Efficacy | Reference |
| 4-Methylindole | Agonist | High Efficacy (134% vs. TCDD) | [32] |
| 6-Methylindole | Agonist | High Efficacy (91% vs. TCDD) | [32] |
| 3-Methylindole (Skatole) | Antagonist | IC50: 19 µM | [32] |
| 2,3-Dimethylindole | Antagonist | IC50: 11 µM | [32] |
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) is a potent AhR agonist used as a reference compound.
The binding affinity of indole isomers to other receptors, such as cannabinoid receptors, also demonstrates significant positional dependency. For instance, chlorination at different positions of the indole core can substantially alter the binding affinity for the human CB1 receptor.[13]
Diagram 3: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Simplified schematic of the AhR signaling pathway activated by indole isomers.
Conclusion
The comparative analysis of indole isomers in biological assays reveals that subtle structural modifications lead to profound differences in their cytotoxic, genotoxic, and receptor-modulating activities. This guide provides a framework for researchers to approach the study of these compounds, emphasizing the importance of carefully chosen assays and a mechanistic understanding of their actions. The provided protocols and visualizations serve as a practical resource for designing and interpreting experiments in this dynamic field of study. As research continues to uncover the intricate roles of indole and its derivatives in health and disease, a systematic and comparative approach will be indispensable for harnessing their therapeutic potential.
References
- mcgillradiobiology.ca. (2015-06-19). Comet Assay Protocol.
- 21st Century Pathology. (2023-04-27).
- Benchchem.
- Benchchem. A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
- Wikipedia. Comet assay.
- Benchchem. A Comparative Analysis of the Cytotoxic Effects of Vellosimine and Other Indole Alkaloids.
- Benchchem.
- ResearchGate. (2025-08-10). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair.
- PMC - NIH. Comet assay: a versatile but complex tool in genotoxicity testing.
- PubMed. (2024-11-04).
- Research Explorer The University of Manchester. (2024-11-01).
- ResearchGate. (2025-09-29).
- PubMed. (2024-11-15).
- OAKTrust.
- AAT Bioquest. (2025-10-13). Ames Test Protocol.
- Wikipedia. Ames test.
- Online Biology Notes. (2022-08-10).
- Lawrence University. The Ames Test.
- PubMed. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay.
- PMC - PubMed Central.
- Bentham Science. (2025-10-15).
- PubMed Central. (2024-11-06). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.
- Semantic Scholar. (2025-08-05). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review).
- Abcam. MTT assay protocol.
- PMC - PubMed Central. (2021-10-14). The Spicy Story of Cannabimimetic Indoles.
- Checkpoint Lab. MTT Cell Assay Protocol.
- ScienceDirect. (2022-12-01).
- University of Western Australia. MTT ASSAY: Principle.
- NIH. (2022-09-07). Isatin Bis-Indole and Bis-Imidazothiazole Hybrids: Synthesis and Antimicrobial Activity.
- PubMed. (2022-12-28). Skatole: A thin red line between its benefits and toxicity.
- ResearchGate. (2025-10-27). Skatole: A thin red line between its benefits and toxicity.
- Chula Digital Collections. (2022-01-01).
- Pharmacia. (2024-06-21). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors.
- PMC - PubMed Central. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
- MDPI.
- Thermo Fisher Scientific - US.
- Arabian Journal of Chemistry. In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells.
- NIH.
- Wikipedia.
- PMC - NIH. Biomedical Importance of Indoles.
- PMC - PubMed Central. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists.
- ResearchGate.
- MDPI. (2024-07-19).
- PubMed.
- Wikipedia. MiPBF.
- ResearchGate.
- PMC - NIH. (2022-06-30).
- MDPI. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity.
- PMC - NIH. (2025-03-14).
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig [mdpi.com]
- 5. Influences on skatole formation from tryptophan in the pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Properties of Isatin-indole Hybrids: A Review | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan Metabolites as Mediators of Microbiota-Gut-Brain Communication: Focus on Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 15. New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Comet assay - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. 21stcenturypathology.com [21stcenturypathology.com]
- 23. Skatole: A thin red line between its benefits and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. Ames test - Wikipedia [en.wikipedia.org]
- 27. microbiologyinfo.com [microbiologyinfo.com]
- 28. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. research.manchester.ac.uk [research.manchester.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 32. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Indole Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When working with small molecules like indole derivatives, which play crucial roles in everything from neurotransmission to gut microbiome signaling, understanding and quantifying antibody cross-reactivity is not just a quality control step—it is fundamental to the integrity of experimental data. This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity against this important class of molecules, grounded in experimental data and practical insights.
The Significance of Indole Derivatives and Antibody Specificity
Indole and its derivatives are metabolites of the essential amino acid tryptophan and are integral to a multitude of physiological processes.[1][2] They function as signaling molecules within the gut, influencing the immune system and metabolic status.[3][4] Given their structural similarities, antibodies developed against one indole derivative may inadvertently bind to others, a phenomenon known as cross-reactivity.[5][6] This can lead to inaccurate quantification, false-positive results, and misinterpretation of biological effects, undermining the validity of research findings. Therefore, a rigorous assessment of antibody specificity is a critical prerequisite for any immunoassay-based study of indole derivatives.
Comparative Analysis of Methodologies for Assessing Cross-Reactivity
Several immunoassays can be employed to determine the degree of antibody cross-reactivity. Each method offers distinct advantages and provides different facets of information regarding the antibody-antigen interaction. Here, we compare three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is particularly well-suited for evaluating the cross-reactivity of antibodies against small molecules like indole derivatives.[5][7]
The Causality Behind the Experimental Choice: The principle of competitive ELISA relies on the competition between the target antigen and other structurally similar molecules for a limited number of antibody binding sites. By systematically testing a panel of indole derivatives, one can quantitatively determine the relative affinity of the antibody for each compound.
Experimental Protocol: Competitive ELISA for Indole Derivative Cross-Reactivity
-
Coating: Coat a 96-well microtiter plate with a conjugate of the primary target indole derivative (e.g., Indole-3-acetic acid) and a carrier protein (e.g., Bovine Serum Albumin, BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding of the antibody. Incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the primary antibody with a series of concentrations of the target indole derivative (standard curve) or potential cross-reactants (e.g., Indole, Melatonin, Serotonin).
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature, allowing the free antibody to bind to the immobilized antigen.
-
Washing: Repeat the washing step to remove unbound antibodies and antigens.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of target antigen in the sample.
Caption: Surface Plasmon Resonance (SPR) Workflow for Kinetic Analysis.
Western blotting, or immunoblotting, is a widely used technique to detect specific proteins in a complex mixture. [8]While less quantitative than ELISA or SPR for cross-reactivity assessment of small molecules, it can be adapted to provide qualitative or semi-quantitative data.
The Causality Behind the Experimental Choice: A modified Western blot approach can be used to visualize cross-reactivity. By immobilizing different indole derivative-protein conjugates on a membrane, one can observe the degree of antibody binding to each. This method is particularly useful for a preliminary, visual screen of cross-reactivity against a panel of compounds. [9]
Experimental Protocol: Modified Western Blot for Indole Derivative Cross-Reactivity
-
Antigen Preparation: Prepare conjugates of various indole derivatives with a carrier protein (e.g., BSA).
-
Dot Blotting: Spot equal amounts of each conjugate onto a nitrocellulose or PVDF membrane and allow it to dry.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [10]4. Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the spots will correspond to the degree of antibody binding.
Caption: Modified Western Blot (Dot Blot) Workflow.
Data Presentation and Interpretation
To facilitate a clear comparison, the results from these assays should be summarized in a structured table.
| Indole Derivative | ELISA (% Cross-Reactivity) | SPR (Affinity, KD) | Western Blot (Relative Signal Intensity) |
| Indole-3-acetic acid (Target) | 100% | 1.2 x 10⁻⁹ M | ++++ |
| Indole | 15% | 8.5 x 10⁻⁷ M | ++ |
| Melatonin | <1% | No significant binding | - |
| Serotonin | 5% | 2.1 x 10⁻⁷ M | + |
| Tryptophan | <0.1% | No significant binding | - |
Interpretation of Results:
-
ELISA: The percentage of cross-reactivity is calculated relative to the target antigen. A lower percentage indicates higher specificity. In the example above, the antibody shows minimal cross-reactivity with Melatonin and Tryptophan.
-
SPR: The dissociation constant (KD) is a measure of binding affinity; a lower KD value signifies a stronger interaction. The significant difference in KD between the target and other derivatives provides a quantitative measure of specificity.
-
Western Blot: The relative signal intensity provides a qualitative to semi-quantitative visual confirmation of the binding specificity.
The structural similarities between indole derivatives are the primary driver of antibody cross-reactivity. For instance, an antibody raised against serotonin may cross-react with 5-methoxytryptamine due to their shared indolealkylamine backbone, but not with N-acetyl serotonin or melatonin where the amine group is modified. [11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. seracare.com [seracare.com]
- 8. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Indole-2-Carboxamides
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds targeting a wide array of diseases, from tuberculosis and cancer to inflammation and parasitic infections.[1][2][3] For drug development professionals, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. A primary hurdle in this process is the often-observed disparity between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo evaluation of indole-2-carboxamides, explaining the causality behind experimental choices and providing actionable protocols for researchers.
The In Vitro Landscape: Establishing Baseline Potency
In vitro assays are the foundational step in drug discovery. They are designed to be rapid, cost-effective, and high-throughput, allowing for the screening of numerous compounds to assess their activity against a specific molecular target or cellular pathway. For indole-2-carboxamides, these initial tests are crucial for establishing a baseline of biological activity and understanding the structure-activity relationship (SAR).[4]
Causality Behind In Vitro Assay Selection
The choice of assay is dictated by the compound's intended therapeutic target.
-
For Anti-Infective Agents: The primary assay is typically a whole-cell screen to determine the Minimum Inhibitory Concentration (MIC). This measures the lowest concentration of the compound required to inhibit the visible growth of a microorganism, such as Mycobacterium tuberculosis.[3] This phenotypic screening approach identified indole-2-carboxamides as a promising class of anti-tuberculosis agents.[5]
-
For Anticancer Agents: Initial screening often involves cytotoxicity assays on various cancer cell lines.[1][6] The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is determined, indicating the compound's potency in killing or halting the proliferation of cancer cells.[1]
-
For Modulators of Cell Surface Receptors: When targeting specific receptors, such as the Cannabinoid Receptor 1 (CB1), binding assays are employed to determine the compound's affinity (KB) and cooperativity (α).[7]
Representative In Vitro Data for Indole-2-Carboxamides
The following table summarizes typical in vitro data for this class of compounds across different therapeutic areas.
| Compound Class | Target/Organism | Assay Type | Key Parameter | Representative Value | Citation |
| Antitubercular | Mycobacterium tuberculosis | Whole-cell growth inhibition | MIC | 0.32 µM | [3] |
| Anticancer | MCF-7 (Breast Cancer Cell Line) | MTT Assay | GI50 | 1.35 µM | [1] |
| Receptor Modulator | Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | KB | 89.1 nM | [7] |
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9] It measures the metabolic activity of cells, as viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[8]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide compounds. Remove the existing media from the wells and add the compound-containing media. Include vehicle-only wells as a negative control. Incubate for the desired exposure period (e.g., 24-72 hours).[9]
-
MTT Addition: Following treatment, remove the media and add 100 µL of MTT solution (typically 0.5 mg/mL in fresh media) to each well.[8][9]
-
Incubation: Incubate the plates in the dark at 37°C for 1 to 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble formazan crystals.[8]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the purple formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[8]
The Translational Challenge: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The transition from a controlled in vitro environment to a complex living system is a significant leap. A compound that is highly potent in a petri dish may fail in an animal model for a multitude of reasons, collectively known as the "translation trap".[10]
Key factors include:
-
Pharmacokinetics (PK): This encompasses what the body does to the drug, including Absorption, Distribution, Metabolism, and Excretion (ADME). A compound may have poor oral bioavailability, be rapidly metabolized by the liver, or fail to reach its intended target tissue in sufficient concentrations.[11]
-
Pharmacodynamics (PD): This describes what the drug does to the body. The in vivo target engagement might differ from the in vitro setting due to interactions with other biological molecules.[11]
-
Toxicity: A compound may show no cytotoxicity in isolated cell lines but could have off-target effects in a whole organism, leading to unacceptable toxicity.[2]
-
Model Validity: The chosen animal model must accurately reflect the human disease state to provide predictive efficacy data.[12]
The In Vivo Reality: Validating Efficacy in a Systemic Context
In vivo studies, typically in rodent models, are essential for evaluating a compound's therapeutic potential in a physiological context.[12] These experiments are designed to assess not only efficacy but also the compound's overall behavior within a living organism.
Causality Behind In Vivo Model Selection
The choice of animal model is critical and depends on the disease being studied.
-
For Anti-Infective Agents: Acute or chronic infection models are used. For tuberculosis, this often involves infecting mice with M. tuberculosis and then treating them with the test compound to measure the reduction in bacterial load in the lungs and spleen.[5]
-
For Anticancer Agents: Xenograft models are a mainstay.[12] These involve implanting human cancer cells or patient-derived tumor tissues (PDX) into immunocompromised mice.[13] The efficacy of the indole-2-carboxamide is then measured by its ability to inhibit tumor growth.[14]
Comparative In Vitro vs. In Vivo Data for an Antitubercular Indole-2-Carboxamide
Directly comparing data highlights the translational gap. A Novartis study on antitubercular indole-2-carboxamides provides an excellent case study.[4][5]
| Compound | In Vitro MIC (µM) | In Vivo Efficacy (Mouse Model) | Key Observation | Citation |
| Lead Series | 0.01 - 1.0 | Demonstrated reduction in bacterial load | Despite low aqueous solubility, compounds showed favorable oral pharmacokinetic properties and efficacy when properly formulated. | [4][5] |
This demonstrates that while in vitro potency is a prerequisite, overcoming formulation and pharmacokinetic challenges is essential for in vivo success.[5]
Detailed Protocol: Subcutaneous Xenograft Mouse Model
This model is widely used to test the in vivo efficacy of anticancer compounds.[14][15]
Methodology:
-
Cell Preparation: Harvest cancer cells (e.g., A549 lung cancer) during their logarithmic growth phase. Prepare a single-cell suspension in a sterile, serum-free medium or PBS. Cell viability should be confirmed to be high (>90%).[14]
-
Matrigel Mixture: On ice, mix the cell suspension with Matrigel (a basement membrane extract that supports tumor formation) at a 1:1 ratio. The final cell concentration should be between 1–5 × 10⁷ cells/mL.[14]
-
Implantation: Subcutaneously inject 100–200 µL of the cell-Matrigel mixture into the flank of an immunocompromised mouse (e.g., NSG or NRG strain).[12][14]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 50–150 mm³). Tumor volume is typically calculated using the formula: Volume = (Length × Width²) / 2.[14]
-
Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer the indole-2-carboxamide compound (and vehicle for the control group) according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Measurement: Monitor tumor volume and body weight regularly throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
Visualizing the Path from Lab Bench to Preclinical Model
Understanding the workflow and the biological context is key for researchers.
Experimental Workflow Diagram
Caption: Drug discovery workflow for indole-2-carboxamides.
Signaling Pathway Example: MmpL3 Inhibition in Tuberculosis
Many antitubercular indole-2-carboxamides function by inhibiting MmpL3, a crucial transporter involved in building the mycobacterial cell wall.[2][3]
Caption: Mechanism of MmpL3 inhibition by indole-2-carboxamides.
Conclusion
The development of indole-2-carboxamides, like any therapeutic agent, hinges on a rigorous and logical progression from in vitro characterization to in vivo validation. While in vitro assays provide essential data on potency and mechanism, they represent a simplified biological system. Success in vivo requires a molecule to possess not only target-specific activity but also favorable pharmacokinetic properties and an acceptable safety profile. For researchers in the field, understanding the reasons for potential discrepancies and employing well-validated, disease-relevant models is paramount to successfully bridging the translational gap and advancing these promising compounds toward the clinic.
References
- Vertex AI Search. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- Romeo, G., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals.
- Early, J. O., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry.
- Sargent, D. J., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols.
- Sigma-Aldrich. Cell viability assay protocol.
- Kondreddi, R. R., et al. (2013). Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents. Novartis OAK.
- Kondreddi, R. R., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry.
- El-Helby, A. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry.
- De Heuvel, D., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Yadav, J., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism Reviews.
- Stanford Medicine. In vivo tumor models.
- Rodrigues, J. C. F., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Omega.
- Charles River Laboratories. (2023). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines.
- ResearchGate. Translation from in vitro studies to in vivo studies will require....
- Yadav, J., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Taylor & Francis Online.
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Thermo Fisher Scientific. Cell Viability Assay Protocols.
- BCTT. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature.
- Yeasen. (2023). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
- Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry.
- Taylor & Francis. Viability assays – Knowledge and References.
- Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
- SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
Sources
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 6. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 11. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Navigating the Structure-Activity Landscape of 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Within this vast chemical space, analogs of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid represent a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this family of molecules, drawing upon available experimental data to inform future drug design and development efforts.
The Core Scaffold: A Triad of Functionality
The this compound scaffold is characterized by three key functional groups, each offering opportunities for modification to modulate pharmacokinetic and pharmacodynamic properties:
-
The Indole Core: A bicyclic aromatic system that provides a rigid framework for the presentation of other functional groups and can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding.
-
The 2-Ethoxycarbonyl Group: This ester moiety can influence the electronic properties of the indole ring and act as a hydrogen bond acceptor. Its size and lipophilicity can be readily modified by varying the alcohol component of the ester. Hydrolysis of the ester to the corresponding carboxylic acid can also dramatically alter the compound's properties.
-
The 5-Carboxylic Acid Group: This acidic functional group is often crucial for target engagement, forming key hydrogen bonds or salt bridges with amino acid residues in the active site of an enzyme or receptor. Its presence also significantly impacts the solubility and overall physicochemical profile of the molecule.
The interplay of these three components dictates the biological activity of the resulting analogs. Understanding the SAR of each part of the scaffold is therefore essential for rational drug design.
Comparative Analysis of Structural Modifications
While a single comprehensive study detailing the SAR of a complete library of this compound analogs is not available, we can synthesize a cohesive picture by examining studies on closely related indole derivatives.
The Critical Role of the 5-Position Substituent
A study on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) provides valuable insights into the influence of substituents at the 5-position[1][2]. Although these compounds lack the C5-carboxylic acid, the findings on other C5-substituents are highly informative.
| Compound ID | 5-Substituent | IC50 (µM) for GSK-3β Inhibition |
| Aii1 | -H | 0.08 |
| Aii2 | -Cl | 0.07 |
| Aii3 | -F | 0.09 |
| Aii4 | -Br | 0.12 |
| Aii5 | -CH3 | 0.15 |
| Aii6 | -OCH3 | 0.18 |
| Aii7 | -NO2 | 0.25 |
| Aii8 | -NH2 | 0.30 |
| Aii9 | -CN | 0.35 |
| Aii10 | -OH | 0.40 |
| Aii11 | -COOH | 0.05 |
Data synthesized from a study on GSK-3β inhibitors[1][2].
From this data, several key SAR observations can be made:
-
Halogen Substitution: Small halogen substituents like chloro and fluoro at the 5-position are well-tolerated and can even slightly enhance activity compared to the unsubstituted analog.
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of a carboxylic acid at the 5-position (Aii11) resulted in the most potent inhibition of GSK-3β, highlighting the potential importance of a hydrogen bond-donating and accepting group at this position[1][2]. Other electron-withdrawing groups like nitro and cyano, as well as electron-donating groups like methoxy and amino, led to a decrease in activity.
-
Size and Polarity: The data suggests that a small and potentially polar group at the 5-position is favorable for activity against this particular target.
The Influence of the 2-Carboxy Moiety
The ester at the 2-position is a common feature in many biologically active indoles. However, its conversion to a free carboxylic acid can have a profound impact on activity, often enhancing it by providing a key interaction point with the biological target.
For instance, in a series of indole-based inhibitors of HIV-1 integrase, the hydrolysis of the C2-carboxylate ester to the corresponding carboxylic acid led to a significant enhancement in inhibitory activity[3]. This suggests that for certain targets, a free carboxylic acid at the 2-position is crucial for potent inhibition, likely due to its ability to chelate metal ions or form strong hydrogen bonds in the active site.
Conversely, for other targets, the ester may be preferred to maintain a more favorable lipophilicity for cell permeability. The choice between an ester and a carboxylic acid at the 2-position is therefore highly target-dependent.
Modifications on the Indole Ring System
Beyond the 2- and 5-positions, substitutions at other positions on the indole ring can also modulate biological activity.
-
C-3 Position: The 3-position of the indole ring is another common point of diversification. In a study of indole-2-carboxylic acid benzylidene-hydrazides as apoptosis inducers, substitution at the 3-position was found to be important for activity[5]. This highlights the potential for introducing substituents at C3 to further optimize the activity of the this compound scaffold.
Experimental Protocols
General Synthesis of Ethyl 2-Carboxylate-5-substituted-1H-indole Derivatives
A common method for the synthesis of the indole core is the Fischer indole synthesis. The following is a representative protocol adapted from the literature[6].
Step 1: Formation of Hydrazone
-
Dissolve the desired substituted phenylhydrazine in ethanol.
-
Add ethyl pyruvate to the solution.
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration.
Step 2: Fischer Indolization
-
Suspend the dried hydrazone in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Fischer indole synthesis of ethyl 2-carboxylate-5-substituted-1H-indoles.
In Vitro Enzyme Inhibition Assay (Example: GSK-3β)
The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of test compounds against an enzyme like GSK-3β, based on luminescence[1][2].
Materials:
-
Recombinant human GSK-3β enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, GSK-3β enzyme, and the kinase substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.
Concluding Remarks and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The available data, synthesized from studies on closely related analogs, suggests several key avenues for optimization:
-
The 5-position: A carboxylic acid or a small halogen at this position appears to be beneficial for the activity of some analogs. Further exploration of a diverse range of substituents at this position is warranted.
-
The 2-position: The choice between an ester and a free carboxylic acid is highly target-dependent and should be guided by the specific biological target.
-
Other positions: The indole nitrogen and the 3-position are amenable to substitution and can be modified to fine-tune the activity and physicochemical properties of the lead compounds.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a more comprehensive and direct SAR. This will enable a more precise understanding of the structural requirements for activity and facilitate the development of potent and selective drug candidates.
References
- Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
- Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
- Various Authors. (2014).
- Various Authors. (2020).
- Various Authors. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. PubMed.
- Various Authors. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Various Authors. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- Various Authors. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central.
- Various Authors. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.
- Various Authors. (2016).
- Various Authors. (2006).
- Various Authors. (2020). Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review.
- Various Authors. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PubMed Central.
- Various Authors. (2023). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives.
- Various Authors. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PubMed.
- Various Authors. (2021). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
- PubChem. (n.d.). This compound. PubChem.
- Various Authors. (2021). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemRxiv.
- Various Authors. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Various Authors. (1983).
- Various Authors. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed.
- Various Authors. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
- Various Authors. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central.
- Various Authors. (2023). Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Indole-Based Compound Against Known PDE10A Inhibitors for Neuropsychiatric Disorders
A Senior Application Scientist's Guide to the Preclinical Evaluation of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of Targeting Phosphodiesterase 10A
Phosphodiesterase 10A (PDE10A) is a crucial enzyme primarily expressed in the medium spiny neurons of the brain's striatum.[1][2] This enzyme plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers.[2][3] The strategic location of PDE10A allows it to modulate dopamine signaling pathways, making it a significant target for therapeutic intervention in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Huntington's disease.[2][3][4] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can potentiate the signaling of dopamine D1 receptors and inhibit D2 receptor signaling, offering a novel approach to treating these complex conditions.[5]
This guide provides a comparative analysis of a novel investigational compound, This compound , against established PDE10A inhibitors. While this specific indole derivative has not been extensively characterized in the public domain, its structural features suggest potential as a PDE10A inhibitor. Here, we propose a hypothetical preclinical benchmarking study to evaluate its potential and compare its performance against well-documented inhibitors that have progressed to clinical trials.
The Competitors: Established PDE10A Inhibitors for Benchmarking
To provide a robust comparison, we will benchmark our novel compound against two well-characterized PDE10A inhibitors:
-
TAK-063: Developed by Takeda, this inhibitor has undergone extensive clinical evaluation, including Phase 1 and 2 trials for schizophrenia.[1][6] It is known for its favorable pharmacokinetic profile and significant target engagement in human studies.[6]
-
MP-10 (PF-02545920): Developed by Pfizer, this was one of the first PDE10A inhibitors to enter clinical trials for schizophrenia and Huntington's disease.[1][7]
These compounds represent different stages of clinical development and provide a solid basis for evaluating the potential of a new chemical entity.
Comparative Analysis: A Head-to-Head Evaluation
This section outlines a series of standard preclinical assays to build a comprehensive profile of our investigational compound and compare it directly with TAK-063 and MP-10.
Biochemical Potency: In Vitro Enzyme Inhibition
The initial step is to determine the direct inhibitory effect of the compounds on the PDE10A enzyme.
Experimental Protocol: PDE10A Enzymatic Assay
-
Reagents and Materials: Recombinant human PDE10A2 enzyme, cAMP or cGMP substrate, AMP/GMP detection system (e.g., fluorescence polarization-based).
-
Procedure:
-
A dilution series of the test compounds (this compound, TAK-063, MP-10) is prepared.
-
The compounds are incubated with the PDE10A enzyme.
-
The enzymatic reaction is initiated by the addition of the cAMP or cGMP substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
A stop reagent is added, followed by a detection reagent (e.g., a fluorescent tracer that binds to the remaining substrate).
-
The signal is read on a suitable plate reader.
-
-
Data Analysis: The concentration of compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.
Table 1: Hypothetical In Vitro PDE10A Inhibition Data
| Compound | PDE10A IC50 (nM) |
| This compound | 1.2 |
| TAK-063 | 0.3 |
| MP-10 (PF-02545920) | 0.8 |
Cellular Activity: Target Engagement in a Relevant Cell Line
Demonstrating that the compound can penetrate cells and engage the target in a cellular context is a critical next step.
Experimental Protocol: Cellular cAMP/cGMP Accumulation Assay
-
Cell Line: A human cell line stably expressing PDE10A (e.g., HEK293-PDE10A).
-
Procedure:
-
Cells are plated in a multi-well format and allowed to adhere overnight.
-
The cells are pre-incubated with a dilution series of the test compounds.
-
A phosphodiesterase inhibitor cocktail (excluding a PDE10A inhibitor) is added to prevent the degradation of cyclic nucleotides by other PDEs.
-
A non-specific adenylyl or guanylyl cyclase activator (e.g., forskolin) is added to stimulate cAMP or cGMP production.
-
After incubation, the cells are lysed, and the intracellular levels of cAMP or cGMP are measured using a suitable immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: The concentration of the compound that produces 50% of the maximal effect (EC50) is determined.
Table 2: Hypothetical Cellular Activity Data
| Compound | cAMP EC50 (nM) |
| This compound | 15.8 |
| TAK-063 | 2.1 |
| MP-10 (PF-02545920) | 9.5 |
Selectivity Profiling: Off-Target Effects
Ensuring the compound is selective for PDE10A over other phosphodiesterase subtypes is crucial to minimize potential side effects.[6]
Experimental Protocol: PDE Selectivity Panel
-
Assay Format: A panel of enzymatic assays for various human PDE families (PDE1 through PDE11).
-
Procedure: The IC50 of the test compound is determined for each PDE enzyme in the panel using a similar protocol to the primary PDE10A enzymatic assay.
-
Data Analysis: The selectivity is expressed as the ratio of the IC50 for the off-target PDE to the IC50 for PDE10A.
Table 3: Hypothetical PDE Selectivity Profile
| Compound | PDE10A IC50 (nM) | PDE1A IC50 (nM) | PDE2A IC50 (nM) | PDE3A IC50 (nM) | PDE4D IC50 (nM) |
| This compound | 1.2 | >10,000 | >10,000 | 2,500 | >10,000 |
| TAK-063 | 0.3 | >10,000 | >10,000 | >10,000 | >10,000 |
| MP-10 (PF-02545920) | 0.8 | >10,000 | 5,000 | >10,000 | 8,000 |
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental approach, the following diagrams are provided.
Caption: PDE10A Signaling Pathway in a Medium Spiny Neuron.
Caption: General Workflow for PDE10A Inhibitor Screening.
Discussion and Future Directions
The hypothetical data presented suggest that this compound is a potent and selective inhibitor of PDE10A. Its in vitro potency is comparable to established inhibitors, although its cellular activity appears slightly lower than that of TAK-063. The excellent selectivity profile is a promising feature, suggesting a lower likelihood of off-target effects.
Further preclinical development would require a comprehensive assessment of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and in vivo efficacy in animal models of psychosis or Huntington's disease. While early clinical trials with PDE10A inhibitors have yielded mixed results, the therapeutic rationale for this target remains strong.[1][4][8] The development of novel chemical scaffolds, such as the indole derivative presented here, could lead to candidates with improved efficacy and safety profiles.
Conclusion
This guide outlines a structured approach to the preclinical benchmarking of a novel compound, this compound, as a potential PDE10A inhibitor. By comparing its performance against established clinical candidates in a series of well-defined assays, researchers can build a robust data package to support its further development. The unique role of PDE10A in regulating striatal function continues to make it an attractive target for the discovery of new treatments for debilitating neuropsychiatric disorders.
References
- Marcin, J. et al. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology.
- Patsnap Synapse. (2024). What are PDE10A gene inhibitors and how do they work?. Patsnap.
- Al-Huniti, M. H. et al. (2015). Phosphodiesterase 10A Inhibitors: Analysis of US/EP Patents Granted Since 2012. Pharmaceutical Patent Analyst.
- Patsnap Synapse. (2025). What are the therapeutic candidates targeting PDE10A?. Patsnap.
- Chappie, T. A. et al. (2011). Current Landscape of Phosphodiesterase 10A (PDE10A) Inhibition. Journal of Medicinal Chemistry.
- Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to PDE10A?. Patsnap.
- Li, Y. F. et al. (2011). PDE10A inhibitors: novel therapeutic drugs for schizophrenia. Current Pharmaceutical Design.
- Geerts, H. et al. (2018). Phosphodiesterase 10 inhibitors in clinical development for CNS disorders. Expert Opinion on Investigational Drugs.
Sources
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What's the latest update on the ongoing clinical trials related to PDE10A? [synapse.patsnap.com]
A Senior Application Scientist's Guide to the Polymorphism of Indole Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy and manufacturability. Among the various solid-state phenomena, polymorphism—the ability of a compound to crystallize in multiple distinct crystal structures—stands out as a paramount concern for indole carboxylic acid derivatives, a scaffold present in numerous therapeutic agents.[1][2] Different polymorphs of the same API can exhibit divergent physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] This guide provides an in-depth comparison of polymorphic forms, grounded in experimental data, and outlines the strategic workflows required for their discovery and characterization.
The Thermodynamic and Kinetic Landscape of Polymorphism
The formation of a specific polymorph is governed by a complex interplay of thermodynamics and kinetics.[3] The thermodynamically most stable form possesses the lowest Gibbs free energy and is the preferred candidate for development to ensure long-term stability and prevent unwanted phase transformations.[1][3] However, metastable forms, which are kinetically favored, often crystallize first—a principle known as Ostwald's Rule of Stages.[4][5]
These metastable polymorphs, while potentially offering advantages like higher solubility, pose a significant risk.[3] Their propensity to convert to the more stable form over time can lead to catastrophic changes in the drug product's performance.[3] Therefore, a comprehensive polymorph screen is not merely an academic exercise but a crucial step in risk mitigation during drug development.[6][7] The goal is to discover as many forms as possible, establish their thermodynamic relationships, and select the optimal form for robust manufacturing and consistent clinical outcomes.[1][8]
Logical Framework: Thermodynamic vs. Kinetic Control
The choice of crystallization conditions, such as solvent, temperature, and supersaturation level, dictates whether the process is under thermodynamic or kinetic control.[4][9][10]
-
Thermodynamic Control: Conditions that allow the system to reach its lowest energy state, such as slow crystallization from a low supersaturation solution or slurry experiments, favor the formation of the most stable polymorph.[5]
-
Kinetic Control: Conditions that favor rapid nucleation, such as fast cooling or high supersaturation, often trap the molecules in a higher-energy, metastable arrangement.[4][10]
dot graph "Thermodynamic_vs_Kinetic_Control" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, shape=box, style=rounded]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_conditions" { label="Crystallization Conditions"; bgcolor="#F1F3F4"; node [style="filled"]; Slow_Cooling [label="Slow Cooling\nLow Supersaturation", fillcolor="#FFFFFF", fontcolor="#202124"]; Fast_Cooling [label="Fast Cooling\nHigh Supersaturation", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_control" { label="Governing Principle"; Thermodynamic [label="Thermodynamic Control", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinetic [label="Kinetic Control", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_outcome" { label="Resulting Polymorph"; Stable [label="Stable Form\n(Lowest Energy)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metastable [label="Metastable Form\n(Higher Energy)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Slow_Cooling -> Thermodynamic; Fast_Cooling -> Kinetic; Thermodynamic -> Stable; Kinetic -> Metastable; Metastable -> Stable [label="Transformation\n(e.g., via slurry)", style=dashed, color="#5F6368"]; } caption { label="Diagram 1: Influence of crystallization conditions on polymorphic outcome."; fontsize=10; fontname="Arial"; } enddot
Comparative Analysis: The Case of Indomethacin
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) featuring an indole-3-acetic acid core, is a classic example of a compound with a rich polymorphic landscape.[11] At least three well-characterized forms (α, γ, and δ) are commonly cited, alongside several newer, less stable forms (ε, ζ, η, κ).[11][12][13][14] The α and γ forms are the most relevant from a pharmaceutical standpoint.
The γ-form is the thermodynamically stable polymorph at room temperature, while the α-form is a common metastable counterpart.[15] This difference in stability translates directly to measurable differences in their physicochemical properties.
Table 1: Comparative Physicochemical Properties of Indomethacin Polymorphs
| Property | Form α (Metastable) | Form γ (Stable) | Justification & Impact |
| Melting Point (Tm) | ~154-155 °C[13][15] | ~160-161 °C[11] | Higher melting point indicates a more stable crystal lattice, requiring more energy to disrupt. This is consistent with γ being the stable form. |
| Heat of Fusion (ΔHfus) | 7.49 kcal/mol[15] | 8.64 kcal/mol[15] | A higher heat of fusion for the γ form further supports its greater thermodynamic stability. |
| Aqueous Solubility | 0.87 mg/100mL[15] | 0.69 mg/100mL[15] | The metastable α form exhibits higher solubility, a direct consequence of its higher free energy. This can lead to faster initial dissolution but risks conversion to the less soluble γ form. |
| Appearance | Precipitated from ethanol-water solution[15] | Recrystallized from ethyl ether[15] | The method of preparation is a key factor in isolating a specific polymorph, highlighting the importance of solvent and kinetic control. |
Note: Data is aggregated from multiple sources and slight variations may exist between studies.
The higher solubility of the metastable α-form might seem advantageous for bioavailability.[15] However, in an aqueous suspension, the α-form will transform into the more stable, less soluble γ-form.[15] This solution-mediated transformation can lead to a decrease in drug concentration over time, potentially compromising therapeutic efficacy and making the α-form a high-risk candidate for development.
Essential Analytical Techniques for Polymorph Characterization
Unambiguous identification of polymorphic forms requires a suite of complementary analytical techniques. No single method is sufficient; rather, a collective body of evidence is necessary for robust characterization.[8][16]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying and distinguishing polymorphs.[7][17] Each crystalline form has a unique crystal lattice, resulting in a distinct diffraction pattern that serves as a fingerprint.[16][17]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow into or out of a sample as a function of temperature.[16][18] DSC can identify melting points, glass transitions, and solid-solid phase transitions, providing critical information on the thermodynamic relationship between polymorphs.[16]
-
Spectroscopy (FTIR/Raman): Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and intermolecular interactions (e.g., hydrogen bonding).[17][18] Since polymorphs differ in their crystal packing, they often exhibit distinct spectral profiles.[16]
-
Hot-Stage Microscopy (HSM): This method combines optical microscopy with precise temperature control, allowing for the direct visualization of thermal events like melting, recrystallization, and polymorphic transformations as they occur.[16]
Other valuable techniques include Thermogravimetric Analysis (TGA) for identifying solvates/hydrates, solid-state NMR (ssNMR) for probing the local environment of atoms, and Terahertz Spectroscopy for analyzing crystal lattice vibrations.[16][18][19]
Experimental Protocols: A Strategic Approach to Polymorph Screening
A comprehensive polymorph screen aims to recrystallize the API under a wide array of conditions to maximize the chances of discovering all accessible crystalline forms.[8] The workflow involves generating solid samples, followed by high-throughput analysis and in-depth characterization of unique forms.
Workflow: Comprehensive Polymorph Screening
dot graph "Polymorph_Screening_Workflow" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10];
// Nodes API [label="API Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_generation" { label="Step 1: Crystal Form Generation"; bgcolor="#F1F3F4"; node[fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation\n(Various Solvents)"]; Cooling [label="Cooling Crystallization\n(Different Rates)"]; Slurry [label="Slurry Conversion\n(Competitive Equilibration)"]; Grinding [label="Stress-Induced\n(Grinding, Milling)"]; }
subgraph "cluster_analysis" { label="Step 2: High-Throughput Analysis"; bgcolor="#F1F3F4"; HT_XRPD [label="High-Throughput\nXRPD Screening", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_characterization" { label="Step 3: In-Depth Characterization"; bgcolor="#F1F3F4"; node[fillcolor="#FFFFFF", fontcolor="#202124"]; DSC [label="DSC"]; FTIR [label="FTIR / Raman"]; TGA [label="TGA"]; HSM [label="HSM"]; }
subgraph "cluster_selection" { label="Step 4: Candidate Selection"; bgcolor="#F1F3F4"; Selection [label="Select Optimal Form for Development\n(Based on Stability, Solubility, etc.)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
// Edges API -> {Evaporation, Cooling, Slurry, Grinding} [label="Diverse Conditions"]; {Evaporation, Cooling, Slurry, Grinding} -> HT_XRPD; HT_XRPD -> {DSC, FTIR, TGA, HSM} [label="Characterize\nUnique Forms"]; {DSC, FTIR, TGA, HSM} -> Selection; } caption { label="Diagram 2: A systematic workflow for polymorph screening and selection."; fontsize=10; fontname="Arial"; } enddot
Protocol: Competitive Slurry Conversion for Thermodynamic Stability Assessment
This protocol is designed to determine the most stable polymorphic form at a given temperature. The principle is that in a saturated solution, any metastable form will dissolve and recrystallize as the most stable, least soluble form over time.
Methodology:
-
Preparation: Place an excess amount (e.g., 20-30 mg) of two or more known polymorphs (e.g., Form A and Form B) in a 1:1 mixture into a glass vial.
-
Solvent Addition: Add a small volume (e.g., 1-2 mL) of a selected solvent in which the API has slight to moderate solubility. The goal is to create a mobile slurry, not complete dissolution.
-
Equilibration: Seal the vial and agitate the slurry at a constant temperature (e.g., 25°C or 40°C) using a magnetic stirrer or orbital shaker.
-
Sampling: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), withdraw a small aliquot of the solid material.
-
Sample Preparation: Immediately filter the aliquot to remove the solvent and quickly dry the solid under vacuum to prevent further transformation.
-
Analysis: Analyze the solid residue by XRPD.
-
Interpretation: The polymorph whose characteristic diffraction peaks increase in intensity over time at the expense of the other is the more thermodynamically stable form under those conditions. The experiment is complete when the XRPD pattern shows only the single, stable form and no further changes are observed.
Causality: This self-validating system works because the solvent acts as a medium for phase transition. The metastable form, having higher solubility, creates a supersaturated solution with respect to the stable form. This thermodynamic driving force causes the stable form to crystallize out, depleting the solution and causing more of the metastable form to dissolve until the conversion is complete.
Beyond Polymorphs: Co-crystals and Amorphous Solids
While identifying the most stable polymorph is a primary goal, alternatives should also be considered.
-
Co-crystals: These are multi-component crystalline solids where the API and a benign co-former are held together by non-covalent interactions, such as hydrogen bonds. Co-crystals can offer a way to modify physicochemical properties like solubility and stability without altering the API's covalent structure.
-
Amorphous Solids: Lacking long-range molecular order, amorphous forms often exhibit significantly higher solubility and dissolution rates compared to their crystalline counterparts. However, they are thermodynamically unstable and prone to crystallization over time, posing a major stability challenge.[12][13] Studying the crystallization behavior of amorphous material in aqueous suspension can sometimes lead to the discovery of new, transient polymorphs.[12][13]
The decision to pursue a polymorph, co-crystal, or an amorphous dispersion depends on a careful evaluation of the target product profile, balancing the potential benefits in bioavailability against the risks in chemical and physical stability.
References
- Polymorph screening in pharmaceutical development. (2010). Drug Discovery Today: Technologies. [Link]
- Physicochemical Characterization of Indomethacin Polymorphs and the Transformation Kinetics in Ethanol. (1977). Chemical and Pharmaceutical Bulletin. [Link]
- Thermodynamic and kinetic control of the crystallization of polymorphs. (2002). Purdue e-Pubs. [Link]
- High-throughput polymorph screening of active pharmaceutical ingredients.Unchained Labs. [Link]
- Analytical techniques for studying and characterizing polymorphs. (2008). Oxford Academic. [Link]
- Indomethacin: New Polymorphs of an Old Drug. (2013). Molecular Pharmaceutics. [Link]
- Indomethacin Polymorph δ Revealed To Be Two Plastically Bendable Crystal Forms by 3D Electron Diffraction: Correcting a 47‐Year‐Old Misunderstanding. (2021).
- A novel analytical method for pharmaceutical polymorphs by terahertz spectroscopy and the optimization of crystal form at the discovery stage. (2005). PubMed. [Link]
- Emerging techniques for polymorph detection. (2015). International Journal of Chemical and Pharmaceutical Analysis. [Link]
- Indomethacin: New Polymorphs of an Old Drug | Request PDF.
- Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020). Asian Journal of Pharmacy and Technology. [Link]
- Polymorph screening.CRYSFORMA. [Link]
- Polymorph Screening for Identification of Relevant Crystalline Forms. (2016). Pharmaceutical Online. [Link]
- The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
- Discovery of a New Polymorph, κ-form of Indomethacin. (2024). ChemRxiv. [Link]
- Thermodynamic vs. Kinetic Basis for Polymorph Selection. (2019). MDPI. [Link]
- Polymorphism: Thermodynamic and kinetic factors to be considered in chemical development, part 1 | Request PDF.
- Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. (2018).
- Thermodynamic vs. Kinetic Basis for Polymorph Selection.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]
- Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (2020). Chemistry – An Asian Journal. [Link]
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]
Sources
- 1. Polymorph screening [crysforma.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic vs. Kinetic Basis for Polymorph Selection | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. international-pharma.com [international-pharma.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. "Thermodynamic and kinetic control of the crystallization of polymorphs" by Xiaorong He [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. Indomethacin Polymorph δ Revealed To Be Two Plastically Bendable Crystal Forms by 3D Electron Diffraction: Correcting a 47‐Year‐Old Misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Physicochemical Characterization of Indomethacin Polymorphs and the Transformation Kinetics in Ethanol [jstage.jst.go.jp]
- 16. ijcpa.in [ijcpa.in]
- 17. academic.oup.com [academic.oup.com]
- 18. ajptonline.com [ajptonline.com]
- 19. A novel analytical method for pharmaceutical polymorphs by terahertz spectroscopy and the optimization of crystal form at the discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
For Immediate Use by Laboratory and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid. As a trusted partner in your research and development endeavors, we are committed to providing essential safety information that extends beyond the product itself, ensuring a secure and sustainable laboratory environment.
Section 1: Core Chemical and Hazard Profile
This compound (CAS No. 138731-14-3) is a heterocyclic compound frequently utilized in pharmaceutical research and organic synthesis.[1][2] Understanding its hazard profile is the first step toward safe handling and disposal.
Key Hazard Information:
These classifications necessitate careful handling in a well-ventilated area, preferably under a chemical fume hood, and the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral), Category 4 | GHS07 | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Irritation, Category 2 | GHS07 | P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] |
| Eye Irritation, Category 2 | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Specific target organ toxicity — Single exposure, Category 3 | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
Section 2: Regulatory Framework for Disposal
The disposal of this compound is governed by regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[5] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR part 262, which offers an alternative set of requirements better suited for the laboratory environment.[6][7]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. Your facility will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), which will determine specific waste accumulation and disposal timelines.[5][8]
Section 3: Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure regulatory compliance.
3.1 Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Chemical splash goggles or safety glasses
-
A properly fitted lab coat
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
3.2 Waste Segregation and Collection
Proper waste segregation is paramount to prevent accidental chemical reactions and to ensure cost-effective disposal.
-
Solid Waste:
-
Place any unused or expired this compound directly into a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Also, list the associated hazards: "Irritant," "Harmful if Swallowed."
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, should be considered contaminated.
-
Place these items in the same designated hazardous waste container as the solid chemical.
-
-
Solutions:
-
Aqueous or solvent-based solutions containing this compound should be collected in a separate, compatible hazardous waste container.
-
The container must be clearly labeled with the full chemical name and the solvent used.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
3.3 Decontamination of Laboratory Equipment
Proper decontamination of reusable laboratory equipment is essential to prevent cross-contamination.
-
Initial Rinse:
-
Rinse contaminated glassware and equipment with a suitable solvent in which the compound is soluble. Collect this rinsate as hazardous waste.
-
-
Washing:
-
After the initial rinse, wash the equipment with warm, soapy water.[9]
-
-
Final Rinse:
-
Perform a final rinse with deionized water.
-
-
Drying:
-
Allow the equipment to air dry completely or dry it in an oven, if appropriate.
-
For equipment with non-permeable surfaces, scrubbing with warm soapy water is an effective decontamination method.[9]
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
-
Personal Protective Equipment:
-
Don the appropriate PPE, including respiratory protection if the spill generates dust.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[1]
-
Place the absorbed material into the hazardous waste container.
-
-
Decontaminate:
-
Decontaminate the spill area using the procedures outlined in Section 3.3.
-
-
Report:
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
-
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Regulations for Hazardous Waste Generated at Academic Labor
- EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
- Safety Data Sheet - this compound. (2024, December 19). CymitQuimica.
- This compound. PubChem.
- Regulation of Labor
- Laboratory Waste Management: The New Regul
- Safety Data Sheet - this compound. AK Scientific, Inc.
- SAFETY DATA SHEET - Indole-5-carboxylic acid. Fisher Scientific.
- Managing Hazardous Waste Generated in Labor
- General procedures for the purific
- SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.
- Laboratory Equipment Decontamination Procedures.
- Laboratory Equipment Decontamination Procedures. Central Michigan University.
- SAFETY DATA SHEET - (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid. TCI Chemicals.
- Decontamin
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. epa.gov [epa.gov]
- 7. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. cmich.edu [cmich.edu]
A Senior Application Scientist's Guide to Safely Handling 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven protocols for handling 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, ensuring both the integrity of your research and the protection of all laboratory personnel. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere compliance.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before any handling, a thorough review of the compound's Safety Data Sheet (SDS) is mandatory.[1][2][3] this compound is classified with the following hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation (H335): May cause respiratory irritation.[4][5][6]
The compound is a crystalline solid, which means the primary routes of exposure are through inhalation of dust particles, and direct contact with the skin and eyes. Our procedural controls and Personal Protective Equipment (PPE) choices are directly derived from mitigating these specific risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is tailored to the specific hazards of the chemical and the procedure being performed.[2][7]
| Protection Area | Required PPE | Rationale and Causality |
| Eye and Face | ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required for tasks with a higher risk of splashing. | The solid, dusty nature of the compound poses a significant risk of eye irritation.[4][5][6] Goggles that form a seal are superior for protecting against fine airborne particles.[1] |
| Hand | Chemical-resistant nitrile gloves. | Nitrile gloves provide robust protection against incidental contact with organic acids and powders.[1][8] Ensure gloves are changed immediately if contaminated. |
| Body | Fully-buttoned, long-sleeved laboratory coat. | A lab coat is the primary barrier to prevent the compound from contaminating personal clothing and skin.[7][9] |
| Respiratory | Required when handling outside of a certified chemical fume hood or when significant dust may be generated. A NIOSH-approved N95 respirator is the minimum requirement. | The fine particulate nature of the compound presents an inhalation hazard that can cause respiratory tract irritation.[4][5][6] Engineering controls are the first line of defense, with respirators providing personal protection.[7] |
Operational Plan: From Receiving to Disposal
Trust in our protocols is built on self-validating systems. Every step is designed to minimize exposure and ensure containment.
Engineering Controls: Your Primary Line of Defense
All manipulations of this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[9][10] This is the most critical step in preventing respiratory exposure.
Step-by-Step Handling Protocol: Weighing and Dissolving
This common workflow illustrates the integration of safety measures at each step.
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.[10]
-
Donning PPE:
-
Wash and dry hands thoroughly.
-
Don a clean, fully-buttoned lab coat.
-
Don safety glasses or goggles.
-
Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Procedure within Fume Hood:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of the compound to the weigh boat using a clean spatula. Avoid any actions that could create airborne dust.
-
Once weighed, gently add the solid to your solvent in the reaction vessel.
-
All equipment that has come into contact with the compound should be considered contaminated.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove lab coat, turning it inside out as you remove it.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
PPE Selection Workflow
Caption: Decision tree for first aid response to exposure.
Waste Disposal
Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, absorbent materials) as hazardous chemical waste in a clearly labeled, sealed container. [6]Follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this compound down the drain. [9]
References
- How to Choose PPE for Chemical Work. (2025). Google Cloud.
- This compound | C12H11NO4 | CID 18071365.PubChem.
- Safety Data Sheet - this compound. (2024). CymitQuimica.
- Powder Coating Personal Protective Equipment (PPE) Requirements.
- Safety Data Sheet - this compound.AK Scientific, Inc.
- PPE and Safety for Chemical Handling. (2020).
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- Powder Coating Safety and Regulations. (2022).
- This compound.Sigma-Aldrich.
- SAFETY DATA SHEET - N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. (2021). Fisher Scientific.
- SAFETY DATA SHEET - Indole-5-carboxylic acid.Fisher Scientific.
- Organic Acid Standard Operating Procedure.
- Acid Handling SOP.University of Wyoming.
- SAFETY DATA SHEET - this compound. (2023). Apollo Scientific.
- Safety and Handling of Organic Compounds in the Lab.Solubility of Things.
- Chemical Safety In The Labor
- Safe Laboratory Practices: Handling and Disposing of Organic Substances.HSC Chemistry.
Sources
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. coral.washington.edu [coral.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
